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H-Ala-D-Phe-Ala-OH

Cat. No.: B12111919
M. Wt: 307.34 g/mol
InChI Key: XRUJOVRWNMBAAA-UHFFFAOYSA-N
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Description

H-Ala-D-Phe-Ala-OH is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O4 B12111919 H-Ala-D-Phe-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

XRUJOVRWNMBAAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Tripeptide H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and standard experimental methodologies for the synthesis and characterization of the tripeptide H-Ala-D-Phe-Ala-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Identifiers

The tripeptide this compound consists of three amino acid residues: L-Alanine at the N-terminus, D-Phenylalanine in the central position, and L-Alanine at the C-terminus. The "H-" and "-OH" denote the free amino and carboxyl groups, respectively.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Molecular Formula C₁₅H₂₁N₃O₄
Molecular Weight 307.35 g/mol
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N
Stereochemistry L-Alanine, D-Phenylalanine, L-Alanine

Physicochemical Properties

Due to the absence of specific experimental data for this compound, the following physicochemical properties are predicted based on the constituent amino acids. These values are estimations and would require experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
pKa (α-COOH) ~2.34Based on the pKa of Alanine's carboxyl group.
pKa (α-NH₃⁺) ~9.69Based on the pKa of Alanine's amino group.
Isoelectric Point (pI) ~5.88Calculated as the average of the two pKa values.
LogP -1.5 (approx.)Estimated based on the hydrophobicity of the constituent amino acids. The presence of the hydrophobic D-Phenylalanine is countered by the two hydrophilic Alanine residues and the charged termini.
Solubility Predicted to be soluble in aqueous solutions, especially at pH values away from its isoelectric point. Solubility in organic solvents is expected to be limited.Peptides with charged termini are generally water-soluble.

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of a tripeptide such as this compound.

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following is a representative protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3]

Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (L-Alanine). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine by treating it with a 20% solution of piperidine in DMF. This exposes the free amino group for the next coupling step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-D-Phe-OH) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. Add this activated amino acid solution to the resin to form the peptide bond. Allow the reaction to proceed for a specified time, then wash the resin.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-L-Ala-OH).

  • Cleavage and Deprotection: After the final coupling and deprotection, cleave the completed tripeptide from the resin and remove the side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then wash with cold ether to remove scavengers and by-products. Lyophilize the purified peptide to obtain a dry powder.

spsp_workflow Resin Start: L-Ala on Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_DPhe Couple Fmoc-D-Phe-OH (HBTU/DIEA in DMF) Wash1->Couple_DPhe Wash2 Wash (DMF) Couple_DPhe->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple_LAla Couple Fmoc-L-Ala-OH (HBTU/DIEA in DMF) Wash3->Couple_LAla Wash4 Wash (DMF) Couple_LAla->Wash4 Cleave Cleavage from Resin (TFA Cocktail) Wash4->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Peptide Final Peptide: This compound Lyophilize->Peptide hplc_workflow Crude Crude Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject onto C18 RP-HPLC Column Dissolve->Inject Elute Gradient Elution (Water/ACN with 0.1% TFA) Inject->Elute Detect UV Detection (214/280 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Purified Peptide Lyophilize->Pure ms_workflow Pure Purified Peptide Prepare Prepare Sample (e.g., 50% ACN/H₂O) Pure->Prepare Ionize Ionization (ESI or MALDI) Prepare->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze Spectrum Acquire Mass Spectrum Analyze->Spectrum Compare Compare Experimental m/z with Theoretical Mass Spectrum->Compare Confirm Identity Confirmed Compare->Confirm nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Pure_NMR Purified Peptide Dissolve_NMR Dissolve in Deuterated Solvent Pure_NMR->Dissolve_NMR NMR_1D 1D ¹H NMR Dissolve_NMR->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) NMR_1D->NMR_2D Process Process Data NMR_2D->Process Assign Assign Resonances Process->Assign Restraints Extract Structural Restraints (Distances, Angles) Assign->Restraints Calculate Calculate 3D Structure Restraints->Calculate Structure 3D Structure Calculate->Structure

References

A Technical Guide to the Synthesis of the Tripeptide H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of the tripeptide H-Ala-D-Phe-Ala-OH. It details the predominant synthetic strategies, with a focus on Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry. This document includes a detailed experimental protocol, tabulated quantitative data for key reaction steps, and a complete workflow visualization to facilitate understanding and reproducibility in a research and development setting.

Introduction and Strategic Overview

The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research.[1] Tripeptides such as this compound serve as valuable building blocks, research tools, and potential therapeutic agents. The specific sequence, incorporating a D-amino acid (D-Phenylalanine), can confer unique conformational properties and increased resistance to enzymatic degradation compared to its L-enantiomer counterpart.[2][3]

The synthesis of such a peptide requires a methodical approach involving the sequential coupling of amino acids while preventing unwanted side reactions.[4] This is achieved through the use of protecting groups for the α-amino and, when necessary, side-chain functional groups.[5] Two primary strategies dominate the field of peptide synthesis:

  • Solution-Phase Peptide Synthesis (LPPS): The original method for peptide synthesis where reactions are carried out in a homogenous solution.[6][7] While highly flexible, it often requires purification of intermediates after each step, which can be labor-intensive.[8]

  • Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, this is the most common method today.[9] The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential deprotection and coupling cycles.[10][11] Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying the process.[9]

For the synthesis of a short, linear peptide like this compound, SPPS is the method of choice due to its efficiency and ease of automation. This guide will focus on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

The Fmoc/tBu Solid-Phase Synthesis Strategy

The Fmoc/tBu strategy is based on an orthogonal protection scheme. The temporary Nα-Fmoc protecting group is base-labile (removed by piperidine), while the permanent side-chain protecting groups (if needed) and the resin linkage are acid-labile (removed by trifluoroacetic acid, TFA).[5][12] For this compound, the side chains of Alanine (a methyl group) and Phenylalanine (a benzyl group) are non-reactive and do not require protection.

The synthesis proceeds from the C-terminus to the N-terminus in a series of repeated cycles:

  • Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), liberating a free N-terminal amine.[12][13]

  • Activation & Coupling: The carboxylic acid of the incoming Nα-Fmoc-protected amino acid is activated using a coupling reagent. This activated species then reacts with the free amine on the resin-bound peptide to form a new peptide bond.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove all excess reagents and by-products, ensuring high purity of the final product.[10]

This cycle is repeated until the desired sequence is assembled. The final steps involve the removal of the last Nα-Fmoc group, followed by cleavage of the peptide from the solid support and removal of any side-chain protecting groups using a strong acid cocktail, typically containing TFA.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol describes the synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-D-Phe-OH

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether (cold)

Workflow:

  • Resin Swelling & First Amino Acid Loading (Fmoc-Ala-OH):

    • Place 2-CTC resin (0.67 g, 1.0 mmol) in a reaction vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM. Add a solution of Fmoc-Ala-OH (0.93 g, 3.0 mmol) and DIPEA (1.05 mL, 6.0 mmol) in DCM (10 mL).

    • Agitate the mixture for 2 hours at room temperature.

    • To cap any remaining reactive sites, add MeOH (2 mL) and agitate for 30 minutes.

    • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.

  • Fmoc Deprotection (Cycle 1):

    • Swell the Fmoc-Ala-Resin in DMF (10 mL) for 20 minutes.

    • Drain the solvent. Add 20% piperidine in DMF (10 mL).

    • Agitate for 5 minutes, drain, then add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.

    • Filter and wash the H-Ala-Resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-D-Phe-OH (Cycle 1):

    • In a separate vial, pre-activate Fmoc-D-Phe-OH (1.16 g, 3.0 mmol) by dissolving it with HBTU (1.14 g, 3.0 mmol) and HOBt (0.46 g, 3.0 mmol) in DMF (8 mL). Add DIPEA (1.05 mL, 6.0 mmol) and allow the mixture to stand for 5 minutes.

    • Add the activated amino acid solution to the H-Ala-Resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Filter and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Cycle 2):

    • Repeat the deprotection procedure described in Step 2 on the Fmoc-D-Phe-Ala-Resin.

  • Coupling of Fmoc-Ala-OH (Cycle 2):

    • Repeat the coupling procedure described in Step 3, using Fmoc-Ala-OH (0.93 g, 3.0 mmol) to couple to the H-D-Phe-Ala-Resin.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure described in Step 2 on the Fmoc-Ala-D-Phe-Ala-Resin to yield H-Ala-D-Phe-Ala-Resin.

    • After the final DMF washes, wash with DCM (5x) and dry the resin thoroughly under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (10 mL) to the dried peptide-resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (100 mL).

    • Collect the white precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product, this compound, as a white fluffy powder.

Quantitative Data Summary

The following tables summarize the reagents used and the expected outcomes for the synthesis on a 1.0 mmol scale.

Table 1: Summary of Reagents for Synthesis

Step Amino Acid Mass (g) Mmol Coupling Reagent Mass (g) Mmol Base (DIPEA) Volume (mL) Mmol
Loading Fmoc-Ala-OH 0.93 3.0 - - - DIPEA 1.05 6.0
Cycle 1 Fmoc-D-Phe-OH 1.16 3.0 HBTU/HOBt 1.14 / 0.46 3.0 / 3.0 DIPEA 1.05 6.0

| Cycle 2 | Fmoc-Ala-OH | 0.93 | 3.0 | HBTU/HOBt | 1.14 / 0.46 | 3.0 / 3.0 | DIPEA | 1.05 | 6.0 |

Table 2: Expected Yield and Purity

Stage Product Theoretical Yield (g) Expected Crude Yield (g) Expected Purity (Post-HPLC)

| Final Product | this compound | 0.293 | ~0.23 - 0.26 | >98% |

Note: Yields are estimates and can vary based on the efficiency of each coupling and deprotection step, as well as losses during handling and purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Solid-Phase Peptide Synthesis of this compound using Fmoc chemistry.

SPPS_Workflow Fmoc-SPPS Workflow for this compound cluster_cleavage Resin 2-CTC Resin Fmoc_Ala_Resin Fmoc-Ala-Resin Resin->Fmoc_Ala_Resin 1. Load Fmoc-Ala-OH + DIPEA H_Ala_Resin H-Ala-Resin Fmoc_Ala_Resin->H_Ala_Resin 2. Deprotection (20% Piperidine/DMF) Fmoc_DPhe_Ala_Resin Fmoc-D-Phe-Ala-Resin H_Ala_Resin->Fmoc_DPhe_Ala_Resin 3. Couple Fmoc-D-Phe-OH (HBTU/HOBt/DIPEA) H_DPhe_Ala_Resin H-D-Phe-Ala-Resin Fmoc_DPhe_Ala_Resin->H_DPhe_Ala_Resin 4. Deprotection (20% Piperidine/DMF) Fmoc_Ala_DPhe_Ala_Resin Fmoc-Ala-D-Phe-Ala-Resin H_DPhe_Ala_Resin->Fmoc_Ala_DPhe_Ala_Resin 5. Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Cleavage_Step Cleavage & Purification Fmoc_Ala_DPhe_Ala_Resin->Cleavage_Step 6. Final Deprotection & Cleavage (TFA) Final_Peptide This compound (Final Product)

Caption: A flowchart of the Fmoc-SPPS cycle for this compound synthesis.

References

A Technical Guide to the Tripeptide H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant experimental methodologies for the tripeptide H-Ala-D-Phe-Ala-OH. This document is intended to serve as a foundational resource for professionals engaged in peptide research and development.

Core Molecular Data

The fundamental chemical properties of this compound have been calculated based on the constituent amino acids: L-Alanine, D-Phenylalanine, and L-Alanine. The formation of the tripeptide from these amino acids involves the elimination of two water molecules.

PropertyValue
Chemical Formula C₁₅H₂₁N₃O₄
Molecular Weight 321.37 g/mol
Amino Acid Sequence (L-Alanine)-(D-Phenylalanine)-(L-Alanine)

Experimental Protocols

The synthesis, purification, and structural analysis of peptides like this compound are critical for their application in research and drug development. Below are detailed methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides on a solid support.

Methodology:

  • Resin Preparation : A suitable resin, such as Rink amide resin, is used as the solid support.

  • Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the first amino acid attached to the resin is removed using a 20% solution of piperidine in dimethylformamide (DMF).

  • Washing : The resin is washed with solvents like methanol (MeOH), dichloromethane (DCM), and DMF to eliminate unreacted reagents.

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in DMF. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain on the resin.

  • Iteration : The deprotection, washing, and coupling steps are repeated for each subsequent amino acid until the desired tripeptide sequence (Ala-D-Phe-Ala) is assembled.

  • Cleavage : The completed tripeptide is cleaved from the resin support, and all protecting groups are removed.

Peptide Purification using RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying peptides.

Methodology:

  • Stationary Phase : A C18-modified silica column is typically used as the stationary phase.

  • Mobile Phase : A gradient of two solvents is employed. Solvent A is typically an aqueous solution with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile, also containing 0.1% TFA.

  • Elution : The crude peptide is loaded onto the column. Initially, polar impurities are washed out with a high concentration of the aqueous solvent. The concentration of the organic solvent is then gradually increased, which reduces the polarity of the eluent.

  • Separation : The target peptide and other impurities are separated based on their hydrophobicity, with more hydrophobic molecules having longer retention times.

  • Detection and Fraction Collection : The eluting compounds are monitored using UV detection at a wavelength of 210–220 nm. Fractions containing the purified peptide are collected.

  • Lyophilization : The collected fractions are pooled and freeze-dried to obtain the final purified peptide as a powder.[1]

Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for determining the secondary structure of peptides in solution.[2]

Methodology:

  • Sample Preparation : The purified peptide is dissolved in a suitable buffer, such as a phosphate buffer. The sample concentration typically ranges from 0.3 to 0.5 mg/mL.[2]

  • Instrument Setup : The CD spectrometer is preheated, and the system is purged with nitrogen gas.

  • Data Acquisition : CD spectra are recorded in the far-UV region, typically from 190 to 260 nm, using a 1-mm path length cuvette.[3] Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Background Correction : A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum to correct for background absorbance.[3]

  • Data Analysis : The resulting CD spectrum, characterized by specific positive and negative bands, is analyzed to estimate the proportions of secondary structural elements like α-helices, β-sheets, and random coils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of peptides in solution.[4][5]

Methodology:

  • Sample Preparation : The peptide is dissolved in a suitable deuterated solvent.

  • 1D and 2D NMR Experiments : A series of NMR experiments are performed, including:

    • 1D ¹H and ¹³C spectra for initial characterization.

    • 2D homonuclear experiments like COSY (Correlation Spectroscopy) to identify spin-coupled protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints.

    • 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.

  • Data Analysis :

    • Resonance Assignment : The various proton, carbon, and nitrogen signals are assigned to specific atoms in the peptide.

    • Structural Restraints : Information from NOESY spectra (inter-proton distances) and coupling constants (dihedral angles) are used as restraints in computational modeling.

    • Structure Calculation : Molecular dynamics simulations or other computational methods are used to generate a family of 3D structures that are consistent with the experimental NMR data.

Visualizations

This compound Structural Workflow

The following diagram illustrates the sequential assembly of the tripeptide this compound from its constituent amino acids, highlighting the formation of peptide bonds.

G Figure 1: Synthesis of this compound cluster_0 Peptide Bond Formation cluster_1 Peptide Bond Formation Ala1 H-Ala-OH (L-Alanine) Dipeptide H-Ala-D-Phe-OH Ala1->Dipeptide - H₂O DPhe H-D-Phe-OH (D-Phenylalanine) Ala2 H-Ala-OH (L-Alanine) Tripeptide This compound Dipeptide->Tripeptide - H₂O

References

The Biological Activity of H-Ala-D-Phe-Ala-OH: An Uncharted Territory in Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of the tripeptide H-Ala-D-Phe-Ala-OH. Despite the well-documented roles of its constituent amino acids—Alanine and D-Phenylalanine—and the broad bioactivity of numerous other tripeptides, this specific sequence remains largely unexplored. This technical guide aims to consolidate the foundational knowledge that would underpin future research into this molecule, outlining potential avenues of investigation and the experimental methodologies that would be crucial for its characterization.

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic profiles, specifically associated with this compound. Furthermore, no signaling pathways or specific molecular targets have been identified for this tripeptide. This absence of specific data necessitates a foundational approach to its study, beginning with synthesis and proceeding through a systematic series of in vitro and in vivo evaluations.

Hypothetical Avenues for Investigation

Given the structure of this compound, several potential biological activities could be hypothesized, providing a starting point for future research. The presence of D-Phenylalanine, a non-proteinogenic amino acid, is of particular interest as it can confer resistance to enzymatic degradation, potentially increasing the peptide's bioavailability and duration of action compared to peptides containing only L-amino acids.

Potential areas of investigation include:

  • Enzyme Inhibition: Many short peptides are known to act as enzyme inhibitors. The Ala-D-Phe-Ala sequence could be screened against various proteases, kinases, or other enzymes implicated in disease.

  • Receptor Binding and Modulation: The tripeptide could potentially interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), acting as an agonist or antagonist.

  • Antimicrobial Activity: The unique structure might confer antimicrobial properties, a common feature of short, modified peptides.

  • Neurological Activity: Phenylalanine is a precursor to several neurotransmitters, suggesting a potential role for this compound in modulating neuronal function.

Foundational Experimental Protocols

To begin to characterize the biological activity of this compound, a structured experimental workflow would be required. The following sections detail the standard methodologies that would be employed.

Peptide Synthesis and Purification

The initial and critical step is the chemical synthesis of the tripeptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is selected. The C-terminal Alanine (Fmoc-Ala-OH) is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the resin-bound Alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Coupling Cycle:

    • The next amino acid, Fmoc-D-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin. The reaction is allowed to proceed to completion.

    • The resin is washed to remove excess reagents.

    • The Fmoc group is removed as described in step 2.

    • Fmoc-Ala-OH is then coupled to the growing peptide chain using the same activation and coupling procedure.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Biological Screening

Once synthesized and purified, the tripeptide would be subjected to a battery of in vitro assays to identify potential biological activities.

Protocol 2: General Enzyme Inhibition Assay (Example: Protease Inhibition)

  • Enzyme and Substrate Preparation: A solution of the target protease and a specific fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the various concentrations of the tripeptide (or a known inhibitor as a positive control, and buffer as a negative control) in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The change in fluorescence or absorbance is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the tripeptide. The percentage of inhibition is determined relative to the negative control. The IC50 value (the concentration of the peptide that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

Protocol 3: Receptor Binding Assay (Example: Competitive Binding Assay)

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Radioligand Preparation: A known radiolabeled ligand that binds to the target receptor is used.

  • Assay Procedure:

    • In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound (the competitor).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding of the radioligand is calculated at each concentration of the tripeptide. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

Future Directions and Visualization of Workflow

The logical progression of research for this compound would follow a standard drug discovery and development workflow. A diagrammatic representation of this process is provided below.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Solid-Phase Peptide Synthesis of this compound purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization enzyme_assays Enzyme Inhibition Assays (e.g., Proteases, Kinases) characterization->enzyme_assays receptor_assays Receptor Binding Assays (e.g., GPCRs) characterization->receptor_assays antimicrobial_assays Antimicrobial Activity (MIC determination) characterization->antimicrobial_assays cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) characterization->cell_based_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) enzyme_assays->pathway_analysis receptor_assays->pathway_analysis target_identification Target Identification & Validation pathway_analysis->target_identification animal_models Pharmacokinetics & Efficacy in Animal Models target_identification->animal_models toxicology Toxicology Studies animal_models->toxicology

Caption: Proposed experimental workflow for the characterization of this compound.

Should initial screenings identify a significant biological activity, further investigation into the mechanism of action would be warranted. For instance, if the tripeptide demonstrates potent inhibition of a particular enzyme, a signaling pathway diagram could be constructed to visualize its downstream effects.

signaling_pathway_example peptide This compound enzyme Target Enzyme (e.g., Kinase X) peptide->enzyme Inhibition product Phosphorylated Substrate enzyme->product Phosphorylation substrate Substrate substrate->enzyme downstream Downstream Signaling Cascade product->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-isomers, into peptide structures represents a pivotal strategy in modern drug discovery and development. Among these, D-phenylalanine has emerged as a critical building block for enhancing the therapeutic potential of peptides. Its inclusion can profoundly influence peptide stability, receptor affinity, and biological activity, opening avenues for the development of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential functions of peptides containing D-phenylalanine, with a focus on their applications in opioid receptor modulation, antimicrobial and anticancer therapies, and as agents for improving peptide stability. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Significance of D-Phenylalanine in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome these limitations. D-phenylalanine, with its bulky aromatic side chain, offers unique conformational constraints and hydrophobic interactions that can significantly alter the bioactivity of a peptide.

The primary advantages of incorporating D-phenylalanine into peptide sequences include:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability leads to a longer plasma half-life and improved bioavailability.[1]

  • Modulation of Receptor Binding and Activity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. The introduction of D-phenylalanine can alter the peptide's conformation, leading to changes in receptor binding affinity and functional activity, sometimes switching a peptide from an agonist to an antagonist or vice versa.[2][3]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering membrane permeability, D-phenylalanine can contribute to more favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will delve into the specific applications of D-phenylalanine-containing peptides, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

D-Phenylalanine in Opioid Receptor Modulation

Peptides containing D-phenylalanine have been extensively studied for their ability to modulate opioid receptors (mu, delta, and kappa), which are key targets for pain management. The inclusion of D-phenylalanine can influence receptor affinity, selectivity, and functional activity, leading to the development of potent and selective opioid agonists and antagonists.[2][3][4]

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various D-phenylalanine-containing peptides for different opioid receptors. This data highlights the impact of D-phenylalanine substitution on receptor interaction.

Peptide/AnalogTarget ReceptorBinding Affinity (Ki, nM)Reference
[D-Phe³]CJ-15,208KOR~350[4]
[Bcp¹]TIPPδ Opioid Receptor0.605 ± 0.058
H-Dbcp-Tic-OHδ Opioid ReceptorSubnanomolar

Note: KOR = Kappa Opioid Receptor. [Bcp¹]TIPP is an analog of TIPP (H-Tyr-Tic-Phe-Phe-OH) where Tyr¹ is replaced by 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine. H-Dbcp-Tic-OH is a dipeptide analog.

Signaling Pathway: Opioid Receptor Activation

The interaction of D-phenylalanine-containing peptides with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to the modulation of pain perception. The following diagram illustrates the general mechanism of opioid receptor activation.

Opioid Receptor Signaling General Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Peptide D-Phe Peptide (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein Gαβγ Opioid_Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylate Cyclase G_alpha_GTP->AC Inhibits Ion_Channel Ion Channel (e.g., Ca²⁺, K⁺) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, ↓ Neurotransmitter Release) Ion_Channel->Cellular_Response Leads to ATP ATP ATP->AC cAMP->Cellular_Response Leads to

Caption: Opioid receptor activation by a D-Phe peptide agonist.

Experimental Protocols

This assay is used to determine the binding affinity of a test compound (e.g., a D-phenylalanine-containing peptide) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the opioid receptor of interest.

  • Assay Buffer: Use a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor.

  • Assay Buffer: Use a buffer containing MgCl₂, NaCl, and GDP.

  • Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of [³⁵S]GTPγS.

  • Reaction Termination: Stop the reaction by rapid filtration.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the peptide concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.

D-Phenylalanine in Antimicrobial Peptides (AMPs)

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of D-phenylalanine can enhance their efficacy and stability.

Mechanisms of Action and Key Functions

The inclusion of D-phenylalanine can contribute to the antimicrobial properties of peptides in several ways:

  • Increased Proteolytic Resistance: D-amino acids confer resistance to bacterial proteases, prolonging the peptide's active lifespan.[5]

  • Enhanced Membrane Interaction: The hydrophobic nature of the phenylalanine side chain is crucial for the interaction of AMPs with bacterial membranes. D-phenylalanine can modulate the amphipathic structure of the peptide, which is critical for membrane permeabilization.[6]

  • Inhibition of Biofilm Formation: D-phenylalanine has been shown to inhibit the formation of bacterial biofilms by interfering with the synthesis of peptidoglycan, a key component of the bacterial cell wall.[7]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for D-phenylalanine-containing peptides against various bacterial strains.

PeptideBacterial StrainMIC (µg/mL)Reference
VS1 (ΔPhe-containing)E. coli-[5]
VS1 (Phe-containing analog)E. coli-[5]
VS2 (Trp-substituted VS1)E. coli-[5]
VS2S. aureus-[5]

Note: Specific MIC values for these peptides were not provided in the snippet, but the study indicates that the ΔPhe-containing peptides exhibited good antimicrobial activity.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC Assay Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Peptide Prepare serial dilutions of D-Phe peptide Start->Prepare_Peptide Prepare_Bacteria Prepare standardized bacterial inoculum Start->Prepare_Bacteria Inoculate_Plate Inoculate 96-well plate with peptide dilutions and bacteria Prepare_Peptide->Inoculate_Plate Prepare_Bacteria->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure absorbance (OD₆₀₀) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for determining the MIC of an antimicrobial peptide.

Experimental Protocol: Broth Microdilution MIC Assay

Protocol:

  • Peptide Preparation: Prepare a stock solution of the D-phenylalanine-containing peptide and perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

D-Phenylalanine in Anticancer Peptides

Anticancer peptides (ACPs) represent a promising therapeutic strategy due to their ability to selectively target and kill cancer cells. The incorporation of D-phenylalanine can enhance the anticancer properties of these peptides.

Role in Anticancer Activity
  • Increased Hydrophobicity and Membrane Affinity: Phenylalanine, being a strongly hydrophobic residue, can enhance the affinity of peptides for cancer cell membranes, which often have a different lipid composition compared to normal cells.[8] The D-isomer can further modulate this interaction.

  • Enhanced Stability: Similar to AMPs, the inclusion of D-phenylalanine increases the resistance of ACPs to degradation by proteases present in the tumor microenvironment.

  • Induction of Apoptosis: Some D-phenylalanine-containing peptides have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10]

Quantitative Data: Anticancer Activity

The following table shows the IC50 values for D-phenylalanine-containing peptides against a human breast cancer cell line.

PeptideCell LineIC50 (µM)Reference
FR8PMDA-MB-231< IC50 of parent[9]
FR11PMDA-MB-231< IC50 of parent[9]

Note: FR8P and FR11P are proline-substituted variants of a peptide designed on a phenylalanine heptad repeat. While not directly D-Phe, this highlights the importance of strategic amino acid substitutions in this class of peptides.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with varying concentrations of D-Phe peptide Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: A standard workflow for assessing the cytotoxicity of a peptide using the MTT assay.

Experimental Protocol: MTT Assay

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the D-phenylalanine-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell growth.

D-Phenylalanine and Peptide Stability

A major hurdle in the development of peptide-based drugs is their poor stability in biological systems. The incorporation of D-phenylalanine is a highly effective strategy to enhance the stability of peptides against enzymatic degradation.

Mechanism of Stabilization

Proteolytic enzymes, such as peptidases and proteases, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts the enzyme's ability to bind and hydrolyze the peptide bond, thereby significantly increasing the peptide's resistance to degradation.[1]

Experimental Data: Enzymatic Stability

The following table illustrates the enhanced stability of a tripeptide containing D-phenylalanine compared to its L-phenylalanine counterpart when exposed to various enzymes.

PeptideEnzymeStability (after 72h)Reference
L-lysyl-L-phenylalanyl-L-leucineAminopeptidase, Carboxypeptidase, Thermolysin, TrypsinCompletely cleaved[1]
L-lysyl-D-phenylalanyl-L-leucineAminopeptidase, Carboxypeptidase, Thermolysin, TrypsinStable[1]
Experimental Workflow: Peptide Synthesis and Purification

The synthesis of D-phenylalanine-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).

SPPS Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Deprotection Fmoc Deprotection (Piperidine) Resin_Swelling->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., D-Phe with HBTU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Deprotection, Washing, and Coupling for each amino acid Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin and side-chain deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: A schematic representation of the solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocols

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (which can be D-phenylalanine) using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) and add it to the resin to form a new peptide bond.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phases: Prepare two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Inject the crude peptide onto the column and elute with a linear gradient of increasing Solvent B concentration. Peptides will elute based on their hydrophobicity.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Conclusion and Future Directions

The incorporation of D-phenylalanine into peptide sequences is a powerful and versatile strategy for the development of novel therapeutics with enhanced stability, modulated receptor interactions, and improved pharmacokinetic profiles. This technical guide has provided an overview of the potential functions of D-phenylalanine-containing peptides in opioid receptor modulation, antimicrobial and anticancer applications, and for improving overall peptide stability. The detailed experimental protocols and visual representations of key workflows and signaling pathways are intended to serve as a valuable resource for researchers in this field.

Future research should continue to explore the structure-activity relationships of D-phenylalanine-containing peptides to design more potent and selective drug candidates. Further investigations into their mechanisms of action, particularly in the context of complex biological systems, will be crucial for their successful clinical translation. The continued development of innovative synthetic and purification techniques will also be essential for the efficient and cost-effective production of these promising therapeutic agents.

References

H-Ala-D-Phe-Ala-OH CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: H-Ala-D-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide this compound, including its procurement, synthesis, and potential areas of application. Due to the limited availability of public data for this specific D-amino acid-containing tripeptide, this guide also provides generalized experimental protocols and data representations based on established peptide chemistry principles.

Sourcing and CAS Number

Procurement:

The primary method for obtaining this compound is through custom peptide synthesis services . Several companies specialize in synthesizing custom peptides to high purity standards and can provide the desired quantity with accompanying quality control data, such as HPLC and mass spectrometry analysis.

Potential Suppliers for Custom Synthesis:

  • Chengdu Youngshe Chemical Co., Ltd.[1]

  • AAPPTec[2]

  • Thermo Fisher Scientific[3]

When ordering, specifications such as purity level (e.g., >95% or >98%), required amount, and the desired salt form (e.g., TFA salt, acetate salt) should be provided.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its amino acid composition.

PropertyValue
Molecular Formula C₁₅H₂₁N₃O₄
Molecular Weight 307.35 g/mol
Amino Acid Sequence Ala-D-Phe-Ala
Appearance White to off-white lyophilized powder
Solubility Soluble in water and aqueous buffers
Chirality Contains one D-amino acid (D-Phenylalanine)
Synthesis and Purification

The chemical synthesis of this compound is typically achieved through Solid Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines a general procedure for the manual synthesis of this compound on a rink amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in dichloromethane (DCM) for 1 hour.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in dimethylformamide (DMF) for 20 minutes.
  • Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling (First Amino Acid - Alanine):

  • In a separate vessel, activate Fmoc-Ala-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
  • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
  • Wash the resin with DMF and DCM.

4. Repetitive Cycles (D-Phenylalanine and Alanine):

  • Repeat the Fmoc deprotection and coupling steps for Fmoc-D-Phe-OH and subsequently for Fmoc-Ala-OH.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. This reaction is typically carried out for 2-3 hours.

6. Precipitation and Purification:

  • Precipitate the cleaved peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide and decant the ether.
  • Wash the peptide pellet with cold ether multiple times.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Potential Biological Activity and Research Applications

While no specific biological activity for this compound has been documented in the searched literature, peptides containing D-amino acids are of significant interest in drug development. The presence of a D-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Potential Research Areas:

  • Enzyme Inhibition: Tripeptides can act as inhibitors or substrates for various proteases. The D-Phe residue could influence binding to specific enzyme active sites.

  • Cell Signaling: Peptides can act as signaling molecules in various biological pathways.[4] this compound could be investigated for its ability to modulate cell functions.

  • Drug Delivery: The conformational properties of the peptide may make it a candidate for use as a component in drug delivery systems.

The L-isomer of this peptide, H-Ala-L-Phe-Ala-OH, has been studied for its conformational preferences in solution, where it has been shown to adopt an inverse gamma-turn structure.[5][6] This suggests that this compound may also possess a defined secondary structure that could be crucial for its biological interactions.

Visualizations

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of this compound.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DCM) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ala1 Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_DPhe Couple Fmoc-D-Phe-OH Deprotect2->Couple_DPhe Deprotect3 Fmoc Deprotection Couple_DPhe->Deprotect3 Couple_Ala2 Couple Fmoc-Ala-OH Deprotect3->Couple_Ala2 Cleave Cleavage from Resin (TFA Cocktail) Couple_Ala2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product This compound Lyophilize->Final_Product

Caption: Solid Phase Peptide Synthesis (SPPS) and purification workflow for this compound.

Hypothetical Signaling Pathway Investigation

This diagram outlines a hypothetical signaling pathway where a tripeptide like this compound could be investigated for its effect on a cellular response.

Signaling_Pathway Peptide This compound Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response

Caption: Hypothetical cell signaling pathway involving a peptide ligand.

References

A Technical Guide to the Ala-D-Phe-Ala Peptide Sequence: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the tripeptide Alanine-D-Phenylalanine-Alanine (Ala-D-Phe-Ala). Due to the limited availability of specific experimental data for this exact sequence in public literature, this guide focuses on established principles and methodologies for its synthesis and characterization, drawing comparisons with its L-amino acid counterpart where appropriate.

Introduction: The Significance of D-Amino Acids in Peptide Chemistry

Peptides are short chains of amino acids that play pivotal roles as signaling molecules, hormones, and antibiotics.[1] While the vast majority of naturally occurring peptides are composed exclusively of L-amino acids, the incorporation of their D-enantiomers is a powerful strategy in medicinal chemistry and drug design. The presence of a D-amino acid, such as D-Phenylalanine in the Ala-D-Phe-Ala sequence, can dramatically alter a peptide's properties by:

  • Enhancing Proteolytic Stability: D-amino acid-containing peptides are resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. This increases the peptide's in vivo half-life.

  • Modifying Conformation: The stereochemistry of the alpha-carbon is a primary determinant of peptide backbone conformation. Introducing a D-amino acid disrupts common secondary structures like alpha-helices and beta-sheets, often inducing unique turn structures.

  • Altering Receptor Binding: The modified three-dimensional structure can lead to novel binding interactions with biological targets, potentially resulting in altered or improved pharmacological activity.

This guide details the synthesis, structural considerations, and analytical protocols relevant to the Ala-D-Phe-Ala tripeptide, providing a foundational resource for its investigation and application.

Synthesis of Ala-D-Phe-Ala

The most common and efficient method for synthesizing peptides like Ala-D-Phe-Ala is Solid-Phase Peptide Synthesis (SPPS).[2][3] The process involves building the peptide chain sequentially while the C-terminal amino acid is attached to an insoluble polymer resin.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is standard.

Physicochemical Properties of Constituent Amino Acids

A summary of the properties of the amino acids and the final tripeptide is presented below.

PropertyL-Alanine (Ala)D-Phenylalanine (D-Phe)Ala-D-Phe-Ala (Tripeptide)
Molecular Formula C₃H₇NO₂C₉H₁₁NO₂C₁₅H₂₁N₃O₄
Molecular Weight 89.09 g/mol 165.19 g/mol 307.35 g/mol
Side Chain Methyl (-CH₃)Benzyl (-CH₂-Ph)-
Side Chain Property Nonpolar, AliphaticNonpolar, Aromatic-
Stereochemistry L-configuration (S)D-configuration (R)-
Theoretical pI 6.005.48~5.7 (Estimated)
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of Ala-D-Phe-Ala-NH₂ on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-L-Ala-OH, Fmoc-D-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (100 mg, 1 eq) in a reaction vessel.

    • Add NMP (1 mL) and allow the resin to swell for at least 1 hour.[5]

  • Fmoc Deprotection (First Alanine):

    • Drain the NMP.

    • Add a 20% solution of piperidine in NMP (1 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a deep blue color).[5]

  • Amino Acid Coupling (D-Phenylalanine):

    • In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in NMP.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.[7]

    • Wash the resin as described in step 2.

    • Perform a Kaiser test to confirm reaction completion (a negative test result is yellow).

  • Fmoc Deprotection (D-Phenylalanine):

    • Repeat the deprotection procedure as described in step 2.

  • Amino Acid Coupling (Second Alanine):

    • Activate Fmoc-L-Ala-OH (3 eq) using the same procedure as in step 3 and couple it to the resin-bound dipeptide.

    • Wash the resin and confirm coupling completion with a Kaiser test.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as described in step 2 to expose the final N-terminal amine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of Acetonitrile/Water.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[6]

Synthesis Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin (Fmoc-NH-Resin) p1 1. Fmoc Deprotection (20% Piperidine/NMP) start->p1 Swell in NMP end_node Purified Ala-D-Phe-Ala process process wash wash test test w1 Wash (NMP, DCM) t1 Kaiser Test (Free Amine?) w1->t1 p2 2. Couple Fmoc-D-Phe-OH (HBTU/DIEA) t1->p2 Yes p3 3. Couple Fmoc-L-Ala-OH (HBTU/DIEA) p2->p3 Fmoc Deprotection p4 Cleavage from Resin (TFA/TIS/H2O) p3->p4 Final Deprotection p5 Purification (RP-HPLC) p4->p5 Precipitate in Ether p5->end_node

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Ala-D-Phe-Ala.

Structural Analysis and Conformational Properties

The stereochemistry of the central D-Phenylalanine residue is expected to be the dominant factor influencing the peptide's secondary structure.

Comparison with Ala-L-Phe-Ala

Extensive research on the all-L isomer, Ala-L-Phe-Ala, has shown that it preferentially adopts an inverse gamma-turn conformation in aqueous solution.[9] This structure is stabilized by a hydrogen bond between the carbonyl group of the first Alanine (Ala¹) and the amide proton of the third Alanine (Ala³). This peptide also exists in equilibrium with an extended beta-strand conformation.[10]

The incorporation of a D-amino acid at the central position makes the formation of a standard inverse gamma-turn sterically unfavorable. Instead, D-amino acids are known to promote different types of turns or induce flexible, less-ordered structures. The resulting conformation of Ala-D-Phe-Ala would need to be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments (such as COSY, TOCSY, and ROESY/NOESY) are essential for determining the three-dimensional structure of peptides in solution.[11] Key parameters include chemical shifts, coupling constants (³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs), which provide information on dihedral angles and inter-proton distances, respectively.

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content of the peptide in solution. The CD spectrum of Ala-D-Phe-Ala would be compared to reference spectra for known structures (e.g., turns, random coil) to estimate its conformational makeup.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of hydrogen bonds and distinguish between different secondary structures based on the characteristic frequencies of the amide I and II bands.[9]

Predicted Structural Impact of D-Phe

The diagram below illustrates the conceptual difference in backbone folding between a tripeptide containing a central L-amino acid capable of forming a gamma-turn and one containing a D-amino acid, which disrupts this structure.

Caption: Conformational contrast between L- and D-central residues.

Potential Biological Significance and Applications

While no specific biological activity has been documented for the Ala-D-Phe-Ala sequence, peptides containing D-amino acids are of significant interest in drug development for several reasons:

  • Enzyme Inhibitors: The altered conformation may allow the peptide to fit into the active sites of enzymes, acting as an inhibitor. The inherent resistance to proteolysis makes it a more robust candidate than an all-L peptide.

  • Peptidomimetics: Short D-amino acid-containing peptides can serve as scaffolds or building blocks for larger peptidomimetics designed to mimic or block the interactions of natural peptides or proteins.

  • Antimicrobial Agents: Many naturally occurring antimicrobial peptides contain D-amino acids, which are thought to be crucial for their activity and stability. The Ala-D-Phe-Ala sequence could be explored as a motif within larger antimicrobial peptide designs.

Further research would be required to screen Ala-D-Phe-Ala against various biological targets (e.g., proteases, GPCRs) and in cellular assays to identify any potential therapeutic activity.

Conclusion

The tripeptide Ala-D-Phe-Ala represents an intriguing target for chemical and biological investigation. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. The central D-Phenylalanine residue is predicted to prevent the formation of the inverse gamma-turn observed in its L-isomer, leading to a distinct three-dimensional structure that must be elucidated experimentally. While its specific biological functions remain unknown, its enhanced stability and unique conformational properties make it and similar D-amino acid-containing peptides valuable candidates for applications in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and other modified peptides.

References

An In-depth Technical Guide to the Synthesis and Characterization of the Tripeptide H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to H-Ala-D-Phe-Ala-OH

This compound is a tripeptide with the sequence L-Alanine, D-Phenylalanine, and L-Alanine. Peptides are short chains of amino acids linked by peptide bonds. The inclusion of a D-amino acid, D-Phenylalanine, is a key structural feature. Naturally occurring amino acids in proteins are typically in the L-configuration. The presence of a D-amino acid can confer unique properties to the peptide, most notably increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid sequences.[1][2] This enhanced stability makes peptides containing D-amino acids attractive candidates for therapeutic development.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₁N₃O₄
Molecular Weight 307.35 g/mol
Amino Acid Sequence Ala-D-Phe-Ala
Chirality L-Ala, D-Phe, L-Ala

Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Materials:

  • Fmoc-L-Ala-Wang resin

  • Fmoc-D-Phe-OH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (D-Phenylalanine):

    • Activate Fmoc-D-Phe-OH by dissolving it with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-phenylalanine.

  • Amino Acid Coupling (L-Alanine):

    • Activate Fmoc-L-Ala-OH with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and let it react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Perform a final deprotection step with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow Resin Fmoc-Ala-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_DPhe Couple Fmoc-D-Phe-OH (DIC, Oxyma) Deprotect1->Couple_DPhe Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_DPhe->Deprotect2 Couple_Ala Couple Fmoc-Ala-OH (DIC, Oxyma) Deprotect2->Couple_Ala Final_Deprotect Final Fmoc Deprotection Couple_Ala->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Peptide This compound Purify->Peptide Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response

References

A Technical Guide to Determining the Solubility of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of the tripeptide H-Ala-D-Phe-Ala-OH in various solvents. Due to the lack of specific published quantitative solubility data for this peptide, this document outlines a systematic approach to solubility testing, enabling researchers to generate reliable and comparable data for their specific applications.

Peptide Characteristics and Predicted Solubility

To select appropriate solvents for testing, it is crucial to first analyze the physicochemical properties of this compound. The solubility of a peptide is largely determined by its amino acid composition, overall charge, and hydrophobicity.[1][2][3]

  • Amino Acid Composition:

    • Alanine (Ala): A small, non-polar amino acid.

    • D-Phenylalanine (D-Phe): A bulky, aromatic, and highly hydrophobic amino acid. The D-configuration may influence crystal packing and interactions with chiral molecules but generally has a similar effect on hydrophobicity as L-Phenylalanine.

    • Alanine (Ala): A small, non-polar amino acid.

  • Overall Charge Calculation (at neutral pH):

    • N-terminal amine group (-NH2): +1

    • C-terminal carboxyl group (-COOH): -1

    • Side chains (Alanine, Phenylalanine): 0

    • Total Net Charge: 0

Based on this analysis, this compound is a neutral, hydrophobic peptide . Peptides with a net charge of zero and a high proportion of hydrophobic residues tend to have poor solubility in aqueous solutions.[4][5] Therefore, organic solvents or mixtures of organic solvents with water are likely to be more effective for solubilization.

Recommended Solvents for Screening

Based on the peptide's neutral and hydrophobic nature, the following solvents are recommended for initial solubility screening:

  • Aqueous Buffers:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethyl Formamide (DMF)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetonitrile (ACN)

  • Aqueous-Organic Mixtures:

    • Varying percentages of DMSO, Methanol, or Acetonitrile in water (e.g., 10%, 30%, 50% v/v).

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a peptide. It is recommended to first test the solubility of a small portion of the peptide to avoid wasting the entire sample.[1][2]

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (as listed in section 2)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Pipettes

  • Centrifuge

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial High-Concentration Test:

    • Weigh a precise amount of the peptide (e.g., 10 mg) and place it into a microcentrifuge tube.[6]

    • Add a specific volume of the chosen solvent (e.g., 1 mL) to achieve a high target concentration (e.g., 10 mg/mL).[6]

  • Solubilization Attempts:

    • Vortexing: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

    • Sonication: If the peptide is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes. Avoid excessive heating of the sample.

    • Warming: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution, but be cautious as this may affect peptide stability.[7]

  • Equilibration and Separation:

    • Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) to ensure it reaches saturation.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any undissolved solid.[6]

  • Quantification of Soluble Peptide:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Lyophilize the supernatant to a constant weight. The resulting mass represents the amount of dissolved peptide in that volume of solvent.[6]

    • Alternatively, analyze the concentration of the peptide in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectroscopy (if the peptide has a sufficient chromophore, which Phenylalanine provides).

  • Data Recording: Record the solubility in mg/mL or other appropriate units. Repeat the procedure for each solvent to be tested.

Data Presentation: Solubility of this compound

The following table structure should be used to record and present the experimentally determined solubility data for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Deionized Water25
PBS, pH 7.425
DMSO25
DMF25
Methanol25
Ethanol25
Acetonitrile25
50% Acetonitrile/Water25
Add other solvents as tested

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining peptide solubility.

Peptide_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_quantification Quantification start Start: Lyophilized This compound weigh Weigh 10 mg Peptide start->weigh add_solvent Add 1 mL of Selected Solvent weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex check1 Visually Clear? vortex->check1 sonicate Sonicate for 10 min check1->sonicate No dissolved Fully Solubilized check1->dissolved Yes check2 Visually Clear? sonicate->check2 check2->dissolved Yes insoluble Partially Soluble / Insoluble check2->insoluble No equilibrate Equilibrate at 25°C centrifuge Centrifuge at 14,000 rpm equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Soluble Peptide (Lyophilization or HPLC) collect_supernatant->quantify record Record Data in Table quantify->record dissolved->equilibrate insoluble->equilibrate

Caption: Experimental workflow for determining peptide solubility.

References

Spectroscopic and Structural Characterization of the Tripeptide H-Ala-D-Phe-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for H-Ala-D-Phe-Ala-OH. These values are representative and may vary based on experimental conditions such as solvent, pH, and temperature.

Table 1: Representative ¹H NMR Chemical Shifts for this compound in Aqueous Solution

ProtonResidueExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
α-HAla¹~ 4.1 - 4.3q~ 7.2
β-H₃Ala¹~ 1.4 - 1.5d~ 7.2
NHAla¹~ 8.2 - 8.5d~ 7.5
α-HD-Phe²~ 4.5 - 4.7t~ 7.8
β-H₂D-Phe²~ 3.0 - 3.2m
Aromatic-HD-Phe²~ 7.2 - 7.4m
NHD-Phe²~ 8.0 - 8.3d~ 8.0
α-HAla³~ 4.0 - 4.2m
β-H₃Ala³~ 1.3 - 1.4d~ 7.3
NHAla³~ 7.8 - 8.1d~ 7.6
OHC-terminusVariable (broad)s

Table 2: Representative ¹³C NMR Chemical Shifts for this compound in Aqueous Solution

CarbonResidueExpected Chemical Shift (ppm)
C=OAla¹~ 173 - 175
Ala¹~ 50 - 52
Ala¹~ 17 - 19
C=OD-Phe²~ 172 - 174
D-Phe²~ 55 - 57
D-Phe²~ 38 - 40
Cγ (Aromatic C-H)D-Phe²~ 128 - 130
Cδ (Aromatic C-H)D-Phe²~ 128 - 130
Cε (Aromatic C-H)D-Phe²~ 126 - 128
Cζ (Aromatic C)D-Phe²~ 136 - 138
C=OAla³~ 175 - 177
Ala³~ 51 - 53
Ala³~ 18 - 20

Table 3: Representative Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
Amide AN-H stretch~ 3300Associated with N-H stretching in the peptide backbone.
Amide BN-H stretch~ 3100Fermi resonance of the Amide II overtone.
Amide IC=O stretch~ 1630 - 1680Highly sensitive to the secondary structure of the peptide. A band around 1645 cm⁻¹ suggests a random coil or α-helical structure, while a band closer to 1630 cm⁻¹ is indicative of β-sheet content. For a γ-turn, this band is often observed around 1660-1670 cm⁻¹.
Amide IIN-H bend, C-N stretch~ 1510 - 1560A combination of N-H in-plane bending and C-N stretching.
Carboxyl O-H stretch-COOH2500 - 3300 (broad)The carboxylic acid O-H stretch appears as a very broad band.
Carboxyl C=O stretch-COOH~ 1700 - 1725The carbonyl stretch of the C-terminal carboxylic acid.
C-H stretch (aromatic)Phenyl ring~ 3030C-H stretching vibrations of the phenylalanine aromatic ring.
C-H stretch (aliphatic)Ala, Phe side chains~ 2850 - 2960C-H stretching vibrations of the methyl and methylene groups.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using the Fmoc/tBu strategy is a standard method for preparing tripeptides.

  • Resin Preparation: A 2-chlorotrityl chloride resin is typically used for the synthesis of C-terminally free peptides. The resin is swelled in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the swelled resin in the presence of a base such as diisopropylethylamine (DIPEA) in DCM. The reaction is allowed to proceed for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound alanine by treating it with a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes.

  • Second Amino Acid Coupling: The second amino acid, Fmoc-D-Phe-OH, is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA in DMF. This activated amino acid is then added to the resin and allowed to react for 1-2 hours.

  • Fmoc Deprotection: The Fmoc group is removed from the D-phenylalanine residue as described in step 3.

  • Third Amino Acid Coupling: The final amino acid, Fmoc-Ala-OH, is coupled using the same procedure as in step 4.

  • Final Fmoc Deprotection: The Fmoc group on the N-terminal alanine is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by NMR and IR spectroscopy to confirm its structure.

NMR Spectroscopic Analysis
  • Sample Preparation: The purified tripeptide is dissolved in a suitable deuterated solvent, typically D₂O or a mixture of H₂O/D₂O (9:1) to a concentration of 1-5 mM. A known concentration of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the proton signals and their multiplicities.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify scalar-coupled protons, typically within the same amino acid residue (e.g., α-H to β-H).

    • TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is useful for assigning all protons of a particular amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the three-dimensional structure. They show correlations between protons that are close in space (< 5 Å), even if they are not directly bonded. ROESY is often preferred for small peptides as it avoids zero-crossing issues that can affect NOESY.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, often acquired with proton decoupling, is used to identify the carbon signals. 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with its directly attached carbon, aiding in the assignment of the carbon spectrum.

FTIR Spectroscopic Analysis
  • Sample Preparation: The peptide sample can be analyzed as a lyophilized powder, a hydrated film, or in solution. For solution-phase measurements, D₂O is often used as the solvent to avoid the strong absorbance of H₂O in the Amide I region. A typical concentration is 5-10 mg/mL.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solutions, a cell with CaF₂ windows and a short path length (e.g., 6-50 µm) is used. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires only a small amount of sample.

  • Data Analysis: The spectrum is analyzed, with particular attention to the Amide I band (1600-1700 cm⁻¹). The position of this band provides information about the secondary structure. Deconvolution or second-derivative analysis of the Amide I band can be performed to resolve overlapping components corresponding to different structural elements (e.g., β-turns, random coil).

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_characterization Spectroscopic Characterization Resin Swell Resin Coupling1 Couple Fmoc-Ala-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-D-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Ala-OH Deprotection2->Coupling3 Deprotection3 Final Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleave from Resin Deprotection3->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry Purification->MassSpec NMR NMR Spectroscopy (1D, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR

Caption: Experimental workflow for the synthesis and characterization of this compound.

inverse_gamma_turn cluster_peptide Inverse γ-Turn in Ala-Phe-Ala N1 N CA1 N1->CA1 C1 C' CA1->C1 O1 O C1->O1 N2 N C1->N2 H3 O1->H3 H-bond CA2 (Phe) N2->CA2 C2 C' CA2->C2 N3 N C2->N3 CA3 N3->CA3 N3->H3 C3 C' CA3->C3

Caption: Schematic of an inverse γ-turn, a potential conformation for the Ala-Phe-Ala backbone.

Conformational Analysis of H-Ala-D-Phe-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the tripeptide H-Ala-D-Phe-Ala-OH. Due to the limited availability of direct experimental data for this specific D-amino acid containing peptide, this guide synthesizes information from foundational principles of peptide stereochemistry, established experimental and computational techniques, and by drawing critical comparisons with its well-studied stereoisomer, H-Ala-L-Phe-Ala-OH. The incorporation of a D-phenylalanine residue is expected to significantly influence the accessible conformational space, favoring specific turn structures that are less common in peptides composed solely of L-amino acids. This document outlines the theoretical basis for these conformational preferences, details the experimental protocols for their characterization, and presents expected quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, structural biology, and drug development who are interested in the design and analysis of peptides incorporating D-amino acids.

Introduction

Short peptides containing non-proteinogenic amino acids, such as D-amino acids, are of significant interest in drug discovery and development. The incorporation of a D-amino acid can enhance proteolytic stability, modulate receptor binding affinity, and induce specific secondary structures.[1][2][3] The tripeptide this compound serves as a model system for understanding the conformational implications of a centrally located D-amino acid residue. The chirality of the Cα atom of the phenylalanine residue is a critical determinant of the peptide backbone's accessible dihedral angles (φ and ψ), thereby dictating the overall three-dimensional structure.

While extensive research has been conducted on the conformational preferences of tripeptides composed exclusively of L-amino acids, the specific case of this compound remains less explored in publicly available literature. However, a detailed conformational analysis of its diastereomer, H-Ala-L-Phe-Ala-OH, provides a robust framework for inference and comparison. Studies on similar peptides suggest that the presence of a D-amino acid can promote the formation of turn-like structures.[4][5]

This guide will therefore proceed by:

  • Establishing the theoretical basis for the conformational preferences of peptides containing D-amino acids.

  • Detailing the primary experimental and computational methodologies for elucidating the conformational landscape of this compound.

  • Presenting a summary of expected quantitative data, extrapolated from studies on analogous peptides.

  • Providing visualizations of experimental workflows and conformational relationships.

Theoretical Background: The Impact of a Central D-Amino Acid

The conformational landscape of a peptide is primarily defined by the allowed combinations of the backbone dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). For L-amino acids, the sterically allowed regions in the Ramachandran plot are predominantly in the top-left and bottom-left quadrants, corresponding to β-sheet and right-handed α-helical conformations, respectively.

The introduction of a D-amino acid inverts the stereochemistry at the Cα center. This has a profound effect on the sterically allowed regions of the Ramachandran plot for that residue. The preferred regions for a D-amino acid are mirror images of those for an L-amino acid, primarily in the top-right and bottom-right quadrants. This inherent difference in conformational preference significantly influences the local and global structure of the peptide. In a tripeptide like this compound, the central D-Phe residue is likely to induce a turn conformation that would be energetically unfavorable for its L-Phe counterpart.

Experimental and Computational Protocols

A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7][8]

Experimental Protocol:

  • Sample Preparation: The this compound peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. The pH is adjusted to a desired value (e.g., 7.0) using dilute DCl or NaOD.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons. This provides initial information about the chemical environment of each residue.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid residue by identifying coupled spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart. These Nuclear Overhauser Effects (NOEs) are crucial for determining the peptide's three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • Temperature Coefficient Studies: The temperature dependence of the amide proton chemical shifts (dδ/dT) is measured. Small values (less than -4.5 ppb/K) are indicative of amide protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like turns.

  • J-Coupling Constants: The ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra. These values can be related to the φ dihedral angle through the Karplus equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.[9][10][11][12][13]

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer) to a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: The resulting spectrum is analyzed for characteristic features. For example, a β-turn often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the hydrogen bonding patterns within the peptide, which can help to identify specific secondary structures.[14][15]

Experimental Protocol:

  • Sample Preparation: The peptide can be analyzed as a solid film, in solution, or in a suspension. For solution studies, a solvent with low IR absorbance in the amide I region (1600-1700 cm⁻¹) is chosen.

  • Data Acquisition: The FTIR spectrum is recorded, paying close attention to the amide I band.

  • Data Analysis: The amide I band is deconvoluted to identify the contributions from different secondary structural elements. For instance, β-turns typically exhibit a major component in the 1660-1685 cm⁻¹ region.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations complement experimental data by providing a detailed atomic-level view of the peptide's conformational landscape.[4][5][16][17]

Protocol:

  • Structure Building: A starting 3D structure of this compound is generated using molecular modeling software.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen for the simulation.

  • Solvation: The peptide is placed in a periodic box of explicit solvent (e.g., water).

  • Molecular Dynamics Simulation: An MD simulation is run for a sufficient length of time (e.g., hundreds of nanoseconds) to allow for thorough sampling of the conformational space.

  • Analysis: The trajectory from the MD simulation is analyzed to identify the most populated conformations, calculate dihedral angle distributions, and identify persistent hydrogen bonds.

Expected Conformational Preferences and Data

Based on studies of peptides containing D-amino acids, this compound is expected to predominantly adopt a turn-like conformation. The specific type of turn will be dictated by the φ and ψ angles of the central D-Phe residue.

Table 1: Expected Dihedral Angles for Predominant Conformations of this compound

ConformationResidueφ (°)ψ (°)
Type II' β-turn Ala1-60 to -90120 to 150
D-Phe280 to 1000 to 20
Ala3-90 to -60-30 to 0
Inverse γ-turn Ala1--
D-Phe270 to 85-65 to -80
Ala3--

Note: These values are theoretical and require experimental verification.

Table 2: Expected NMR Parameters for this compound in a Turn Conformation

ParameterExpected Value/ObservationStructural Implication
³J(HN,Hα) for D-Phe2 ~4-6 HzConsistent with a positive φ angle.
NOE between Ala1 Hα and Ala3 NH StrongIndicates a short distance, characteristic of a turn.
Temperature Coefficient of Ala3 NH > -4.5 ppb/KSuggests the amide proton is solvent-exposed.
Temperature Coefficient of Ala1 CO to Ala3 NH H-bond < -4.5 ppb/KIf a β-turn is present, the Ala3 NH would be H-bonded.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Integration & Structure Determination synthesis Solid-Phase Peptide Synthesis hplc HPLC Purification synthesis->hplc ms Mass Spectrometry Verification hplc->ms nmr NMR Spectroscopy (1D, 2D TOCSY, NOESY) ms->nmr cd Circular Dichroism ms->cd ftir FTIR Spectroscopy ms->ftir comp Computational Modeling (MD Simulations) ms->comp integration Integration of Experimental & Computational Data nmr->integration cd->integration ftir->integration comp->integration structure 3D Structural Ensemble integration->structure

Caption: Experimental workflow for the conformational analysis of this compound.

Conformational Equilibrium

conformational_equilibrium Unstructured Unstructured Type II' β-turn Type II' β-turn Unstructured->Type II' β-turn k_f1 Inverse γ-turn Inverse γ-turn Unstructured->Inverse γ-turn k_f2 Type II' β-turn->Unstructured k_r1 Inverse γ-turn->Unstructured k_r2

Caption: A simplified model of the conformational equilibrium of this compound in solution.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be approached with a high degree of confidence through the application of standard experimental and computational techniques. The central D-phenylalanine residue is predicted to be a dominant structural determinant, inducing turn-like conformations that are less favorable in its L-Phe counterpart. A combined strategy utilizing NMR spectroscopy for detailed structural restraints, CD and FTIR spectroscopy for secondary structure assessment, and computational modeling for a dynamic understanding of the conformational landscape will provide a comprehensive picture of this interesting tripeptide. The insights gained from such studies are invaluable for the rational design of peptidomimetics and other peptide-based therapeutics with enhanced stability and tailored biological activity. This guide provides the necessary framework for researchers to embark on a detailed conformational investigation of this compound and similar D-amino acid-containing peptides.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient and controlled assembly of amino acids into a desired sequence. The most widely adopted method, Fmoc/tBu solid-phase peptide synthesis, offers a robust and versatile platform for creating custom peptides. This document provides a detailed protocol for the synthesis of the tripeptide H-Ala-D-Phe-Ala-OH, a valuable building block and research tool. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the N-terminus, which can be removed under mild basic conditions, while acid-labile protecting groups are typically used for amino acid side chains.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Wang Resin100-200 mesh, 1.0 mmol/gMajor chemical suppliers
Fmoc-Ala-OHSynthesis gradeMajor chemical suppliers
Fmoc-D-Phe-OHSynthesis gradeMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeMajor chemical suppliers
1-Hydroxybenzotriazole (HOBt)Synthesis gradeMajor chemical suppliers
N,N-Diisopropylethylamine (DIPEA)Synthesis gradeMajor chemical suppliers
4-(Dimethylamino)pyridine (DMAP)Synthesis gradeMajor chemical suppliers
PiperidineSynthesis gradeMajor chemical suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)ACS gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent gradeMajor chemical suppliers
Diethyl etherACS gradeMajor chemical suppliers
Acetonitrile (ACN)HPLC gradeMajor chemical suppliers
WaterHPLC grade---

Experimental Protocols

The synthesis of this compound is performed on a solid support (Wang resin) and involves three main stages: resin preparation and loading of the first amino acid, iterative cycles of deprotection and coupling, and finally, cleavage of the peptide from the resin and purification.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Ala-OH)

The first step is the covalent attachment of the C-terminal amino acid, Fmoc-Ala-OH, to the Wang resin.

Protocol:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Activation of Fmoc-Ala-OH: In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 4.0 mmol, 1.25 g) and HOBt (4 eq, 4.0 mmol, 0.61 g) in a minimal amount of DMF.

  • Coupling: Add the activated amino acid solution to the swollen resin. Then, add DIC (4 eq, 4.0 mmol, 0.63 mL) to the reaction vessel. Finally, add a solution of DMAP (0.1 eq, 0.1 mmol, 12 mg) in DMF.[1]

  • Reaction: Agitate the mixture at room temperature for 12 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (2 eq, 2.0 mmol) and DIPEA (2 eq, 2.0 mmol) in DCM for 30 minutes.[1]

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally dry under vacuum.

  • Loading Determination: The loading of the first amino acid can be determined spectrophotometrically by quantifying the amount of Fmoc group released upon treatment with a known volume of 20% piperidine in DMF.[2]

ParameterValue
ResinWang Resin
Resin Substitution1.0 mmol/g
Fmoc-Ala-OH4 equivalents
DIC4 equivalents
HOBt4 equivalents
DMAP0.1 equivalents
Reaction Time12 hours
Capping ReagentsAcetic Anhydride, DIPEA
Peptide Chain Elongation

The peptide chain is extended by repeating a two-step cycle of Fmoc deprotection and amino acid coupling.

Fmoc Deprotection Protocol:

  • Treat the Fmoc-Ala-Wang resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group.[3]

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove the piperidine and the cleaved Fmoc adduct.

Coupling Protocol (for Fmoc-D-Phe-OH and Fmoc-Ala-OH):

  • Activation: In a separate vial, pre-activate the next Fmoc-protected amino acid (Fmoc-D-Phe-OH or Fmoc-Ala-OH) (3 eq) with a coupling reagent such as HBTU (2.9 eq) and DIPEA (6 eq) in DMF for a few minutes. For sterically hindered amino acids, longer pre-activation might be beneficial.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

This deprotection-coupling cycle is repeated for Fmoc-D-Phe-OH and then for the final Fmoc-Ala-OH.

ParameterValue
Deprotection Reagent20% Piperidine in DMF
Deprotection Time20 minutes
Amino Acid Excess3 equivalents
Coupling Reagent (Example)HBTU/DIPEA
Coupling Time1-2 hours
Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups (if any). For this simple tripeptide, only the cleavage from the resin is necessary.

Protocol:

  • Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Cleavage Cocktail ComponentPercentage
Trifluoroacetic acid (TFA)95%
Triisopropylsilane (TIS)2.5%
Water (H₂O)2.5%
Cleavage Time2-3 hours

Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[5][6]

Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

  • HPLC Analysis: The purity of the final peptide is determined by analytical RP-HPLC.[7]

  • Mass Spectrometry: The molecular weight of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7] The expected mass for this compound (C₁₅H₂₁N₃O₄) is approximately 307.35 g/mol .

Workflow Diagram

SPPS_Workflow cluster_prep Resin Preparation cluster_loading First Amino Acid Loading cluster_cycle1 Cycle 1: D-Phe cluster_cycle2 Cycle 2: Ala cluster_final Final Steps Resin Wang Resin Swell Swell in DMF Resin->Swell Activate_Ala1 Activate Fmoc-Ala-OH (DIC/HOBt/DMAP) Couple_Ala1 Couple Fmoc-Ala-OH to Resin Activate_Ala1->Couple_Ala1 Cap Cap Unreacted Sites Couple_Ala1->Cap Wash_Load Wash Cap->Wash_Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash_Load->Deprotect1 Wash1 Wash Deprotect1->Wash1 Activate_Phe Activate Fmoc-D-Phe-OH (HBTU/DIPEA) Wash1->Activate_Phe Couple_Phe Couple Fmoc-D-Phe-OH Activate_Phe->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Activate_Ala2 Activate Fmoc-Ala-OH (HBTU/DIPEA) Wash3->Activate_Ala2 Couple_Ala2 Couple Fmoc-Ala-OH Activate_Ala2->Couple_Ala2 Wash4 Wash Couple_Ala2->Wash4 Cleave Cleavage (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (HPLC, MS) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

References

Application Notes and Protocols for H-Ala-D-Phe-Ala-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Ala-D-Phe-Ala-OH is a synthetic peptide containing a D-amino acid residue, D-phenylalanine. The presence of this D-amino acid confers resistance to many common proteases, making it a specific tool for investigating particular enzymatic activities.[1][2] These application notes provide detailed protocols and data for the use of this compound as a substrate in enzyme assays, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV).

Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, by cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine at the penultimate position.[3][4] The ability of DPP-IV to accommodate D-amino acids in its substrates makes this compound a valuable tool for studying its activity and for the screening of DPP-IV inhibitors, which are a significant class of drugs for the management of type 2 diabetes.

Principle of the Enzyme Assay

The enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV) on the substrate this compound results in the cleavage of the N-terminal dipeptide, H-Ala-D-Phe-OH, and the release of the C-terminal amino acid, Alanine. The reaction is as follows:

This compound + H₂O ---(DPP-IV)--> H-Ala-D-Phe-OH + H-Ala-OH

The rate of this reaction can be monitored by quantifying the formation of one of the products, typically through chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Currently, specific kinetic parameters for the hydrolysis of this compound by Dipeptidyl Peptidase IV (DPP-IV) are not extensively reported in the literature. However, general kinetic parameters for common DPP-IV substrates are provided below for comparative purposes. Researchers should determine the kinetic constants for this compound empirically under their specific assay conditions.

Table 1: Michaelis-Menten Constants (Km) for Common DPP-IV Substrates

SubstrateKm (mM)Enzyme Source
Gly-Pro-p-nitroanilide-Porcine Kidney
Gly-Pro-2-naphthylamide0.66Porcine Kidney
Ala-Ala-2-naphthylamide1Porcine Kidney
H-Ala-Pro-7-amido-4-trifluoromethylcoumarin-Human Recombinant

Data compiled from publicly available information. Specific values may vary depending on assay conditions.

Experimental Protocols

Enzyme Assay for DPP-IV Activity using this compound with HPLC-based Detection

This protocol describes a method to measure the activity of DPP-IV by quantifying the product formation from the substrate this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Dipeptidyl Peptidase IV (DPP-IV), human recombinant

  • This compound (Substrate)

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of DPP-IV Assay Buffer. Dilute to 1X with HPLC-grade water before use.[5]

    • Prepare a stock solution of the substrate this compound in 1X DPP-IV Assay Buffer. The final concentration in the assay will typically be in the range of 0.1 to 5 mM.

    • Prepare a stock solution of purified DPP-IV enzyme in 1X DPP-IV Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the ng/mL range.

  • Enzyme Reaction:

    • Set up reactions in microcentrifuge tubes. For a 100 µL final reaction volume:

      • 50 µL of 2X substrate solution

      • 40 µL of 1X DPP-IV Assay Buffer

      • 10 µL of enzyme solution

    • Include a negative control with no enzyme (add 10 µL of 1X DPP-IV Assay Buffer instead).

    • Pre-incubate the substrate and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at 37°C. The incubation time will depend on the enzyme activity and should be optimized to ensure initial velocity conditions (typically 15-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume (100 µL) of 1% TFA in water. This will denature the enzyme and prepare the sample for HPLC analysis.

    • Centrifuge the samples at high speed for 5-10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto a C18 RP-HPLC column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-95% B over 20 minutes.

    • Monitor the elution of the substrate and product (H-Ala-OH or H-Ala-D-Phe-OH) by UV absorbance, typically at 214 nm or 220 nm.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the corresponding product.

  • Data Analysis:

    • Calculate the initial reaction velocity from the amount of product formed over time.

    • For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental Workflow for DPP-IV Assay

experimental_workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Substrate and Buffer reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_enzyme Add DPP-IV Enzyme preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (add TFA) incubate->terminate hplc HPLC Analysis terminate->hplc data Data Analysis (Calculate Velocity, Km, Vmax) hplc->data

Caption: Workflow for DPP-IV assay using this compound.

Logical Relationship of DPP-IV Substrate Recognition

dppiv_substrate_recognition s1_pocket S1 Pocket cleavage Cleavage s1_pocket->cleavage s2_pocket S2 Pocket s2_pocket->cleavage p1 P1: D-Phe p1->s1_pocket Binds to p2 P2: Ala p2->s2_pocket Binds to p1_prime P1': Ala p1_prime->cleavage

References

H-Ala-D-Phe-Ala-OH: An Uncharted Territory in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the fundamental role of its constituent amino acids, the tripeptide H-Ala-D-Phe-Ala-OH remains a largely unexplored molecule in the landscape of drug discovery research. A comprehensive review of scientific literature reveals a significant lack of specific data on its biological activity, potential therapeutic applications, and established experimental protocols.

While Alanine (Ala) is a non-essential amino acid crucial for protein synthesis and various metabolic pathways, and D-Phenylalanine (D-Phe) is a non-proteinogenic amino acid known to be incorporated into certain peptides to enhance their stability and activity, the specific combination in the tripeptide this compound has not been a prominent subject of investigation.

Currently, there is no publicly available quantitative data, such as IC50 values, binding affinities, or efficacy data in various assays, for this compound. This absence of foundational biological information makes it impossible to delineate specific signaling pathways it might modulate or to design detailed experimental workflows for its investigation.

Researchers and drug development professionals interested in this particular tripeptide would need to embark on a ground-up research program. This would involve the initial synthesis of the peptide, followed by a broad screening campaign to identify any potential biological targets.

General Approach for Investigating a Novel Tripeptide in Drug Discovery:

For scientists venturing into the study of this compound or similar novel peptides, a general discovery workflow would be necessary.

Figure 1. A generalized workflow for the discovery and development of a novel peptide therapeutic.

Concluding Remarks

The journey of this compound from a chemical entity to a potential therapeutic agent is yet to begin. The information provided here serves as a foundational guide for researchers who may be interested in pioneering the investigation of this and other novel short-chain peptides. The path is one of fundamental research, requiring dedication to uncovering the basic biological properties of the molecule before any translational applications can be considered. Without initial screening data, the creation of detailed application notes and specific protocols remains speculative.

HPLC purification method for H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the purification of the tripeptide H-Ala-D-Phe-Ala-OH using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol and application notes for achieving high purity of the target peptide.

Application Notes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides.[1][2] For the tripeptide this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its high resolving power and the hydrophobic nature imparted by the Phenylalanine residue.[3][4]

The standard approach involves a C18 stationary phase and a mobile phase gradient of acetonitrile in water, with trifluoroacetic acid (TFA) acting as an ion-pairing agent.[3][5] TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide. The separation is based on the differential partitioning of the peptide and impurities between the hydrophobic stationary phase and the increasingly organic mobile phase.[4] Optimization of the gradient slope is crucial for achieving a balance between resolution and run time.[6][7]

Post-synthesis, the crude peptide mixture contains the target peptide along with various impurities such as truncated or deletion sequences, and by-products from the cleavage of protecting groups.[3] RP-HPLC effectively separates the more hydrophobic target peptide from more polar impurities, which elute earlier in the gradient.

Quantitative Data Summary

The following table summarizes the expected performance of the analytical and preparative HPLC methods for the purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-65% B over 30 min15-45% B over 40 min
Detection Wavelength 220 nm220 nm
Expected Retention Time ~15.2 min~25.8 min
Crude Purity (Typical) 75-85%75-85%
Purity after Purification >98%>98%
Typical Sample Load 0.1 mg50-100 mg
Expected Recovery N/A70-85%

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing crude Crude Peptide Synthesis Product dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject onto Preparative HPLC filter->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analytical Analyze Fractions by Analytical HPLC collect->analytical pool Pool Pure Fractions analytical->pool lyophilize Lyophilize to obtain pure peptide pool->lyophilize final_product final_product lyophilize->final_product Final Product: This compound (>98% Purity)

Caption: Workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude synthetic mixture.

1. Materials and Reagents

  • Crude this compound peptide

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Equipment

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 columns (analytical and preparative)

  • Vortex mixer

  • pH meter

  • Lyophilizer (freeze-dryer)

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degas both mobile phases before use.

4. Sample Preparation

  • Accurately weigh the crude peptide.

  • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter.

5. Analytical HPLC Method

This method is used to determine the purity of the crude peptide and the collected fractions.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

    • 50-60 min: 5% B

6. Preparative HPLC Purification

  • Column: C18, 21.2 x 250 mm, 10 µm particle size

  • Flow Rate: 20.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 1-5 mL (corresponding to 10-50 mg of crude peptide)

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-45 min: 15% to 45% B (linear gradient)

    • 45-50 min: 45% to 95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95% to 15% B (re-equilibration)

  • Collect fractions of 10-15 mL throughout the elution of the main peak.

7. Post-Purification Processing

  • Analyze the collected fractions using the analytical HPLC method described in step 5.

  • Pool the fractions that show a purity of >98%.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.

  • Determine the final purity and yield.

Logical Relationship of Purification Parameters

The interplay of key HPLC parameters is critical for successful peptide purification.

G cluster_params Key HPLC Parameters cluster_outcomes Purification Outcomes gradient Gradient Slope resolution Resolution gradient->resolution Affects run_time Run Time gradient->run_time Inversely Affects flow_rate Flow Rate flow_rate->resolution Affects flow_rate->run_time Inversely Affects column_chem Column Chemistry (C18) column_chem->resolution Determines mobile_phase Mobile Phase (ACN/Water/TFA) mobile_phase->resolution Influences purity Purity resolution->purity Directly Impacts yield Yield purity->yield Trade-off run_time->yield Affects Throughput

Caption: Interrelationship of key parameters in HPLC purification.

References

Application Note: High-Resolution Mass Spectrometry Analysis of the Tripeptide H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the qualitative and quantitative analysis of the synthetic tripeptide H-Ala-D-Phe-Ala-OH using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to provide a comprehensive framework for researchers engaged in peptide characterization, purity assessment, and pharmacokinetic studies. This document provides detailed sample preparation, LC-MS/MS parameters, and data analysis strategies.

Introduction

Short-chain peptides are of significant interest in various fields, including drug discovery and development, due to their potential therapeutic activities and roles as signaling molecules.[1][2] The tripeptide this compound, composed of alanine and a D-isostere of phenylalanine, represents a class of synthetic peptides with potential applications in areas such as cognitive and metabolic health, where related dipeptides have shown promise.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of such peptides in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[3][4] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize ion suppression and ensure accurate quantification. For a synthetic peptide standard, a straightforward dissolution in a compatible solvent is typically sufficient.

Materials:

  • This compound peptide standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

  • For the working standard, dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. This solvent composition is generally compatible with electrospray ionization.

  • Prepare a series of calibration standards by serial dilution of the working standard to cover the desired concentration range for quantitative analysis.

Liquid Chromatography (LC)

A reversed-phase C18 column is typically suitable for the separation of this moderately polar tripeptide.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B
Mass Spectrometry (MS)

Electrospray ionization in positive ion mode is recommended for the analysis of this peptide.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow 600 L/hr
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Precursor Ion [M+H]⁺ = 308.16
Collision Energy Optimized for fragmentation (typically 15-30 eV)

Data Presentation

Predicted Fragmentation of this compound

The theoretical monoisotopic mass of this compound is 307.15 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 308.16. Tandem mass spectrometry (MS/MS) of the precursor ion will yield characteristic b- and y-type fragment ions, which are useful for sequence confirmation. The fragmentation of peptides is a predictable process, typically occurring at the amide bonds.[3]

Ion TypeSequenceTheoretical m/z
b₁Ala72.04
b₂Ala-Phe219.11
y₁Ala90.05
y₂Phe-Ala237.12

Note: The D-phenylalanine residue does not alter the mass of the fragment ions compared to the L-isomer.

Quantitative Performance (Hypothetical)

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound based on typical results for similar small peptides.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Peptide This compound Standard Solvent 50:50 Water:ACN + 0.1% FA Peptide->Solvent Dissolution Dilution Serial Dilution Solvent->Dilution Calibration Curve LC Reversed-Phase LC Separation Dilution->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem MS (Fragment Ion Analysis) CID->MS2 Qualitative Qualitative Analysis (Fragmentation Pattern) MS2->Qualitative Quantitative Quantitative Analysis (Peak Area Integration) MS2->Quantitative

Caption: LC-MS/MS workflow for this compound analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of the protonated this compound peptide.

G cluster_b_ions b-ions cluster_y_ions y-ions Ala1 H-Ala- Phe D-Phe- b1 b₁ (Ala) m/z = 72.04 Ala1->b1 Ala2 Ala-OH b2 b₂ (Ala-Phe) m/z = 219.11 Phe->b2 y2 y₂ (Phe-Ala) m/z = 237.12 Phe->y2 y1 y₁ (Ala) m/z = 90.05 Ala2->y1

Caption: Predicted fragmentation of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the analysis of the tripeptide this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers in the fields of peptide chemistry and drug development. This methodology can be readily adapted for the analysis of similar short-chain peptides in various research and quality control applications.

References

Application Notes and Protocols for H-Ala-D-Phe-Ala-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-D-Phe-Ala-OH is a tripeptide composed of L-Alanine, D-Phenylalanine, and L-Alanine. The incorporation of a D-amino acid, specifically D-Phenylalanine, at the central position is a key structural feature. This modification is known to confer significantly increased resistance to enzymatic degradation by proteases commonly found in cell culture media and in vivo environments.[1][2][3][4] This enhanced stability makes this compound and similar D-amino acid-containing peptides valuable tools for a variety of cell culture experiments where sustained biological activity is desired.[3][4]

Peptides containing D-amino acids have been explored for a range of biomedical applications, including as potential therapeutics and as components of biomaterials for 3D cell culture.[5][6] The specific biological effects of this compound are not yet extensively documented in publicly available literature. Therefore, these application notes provide a framework for the initial investigation of its effects on cultured cells, based on the known properties of D-amino acid-containing peptides. The following protocols are designed to be adaptable for screening the bioactivity of this compound and similar novel peptides.

Potential Applications in Cell Culture

Based on the properties of peptides containing D-amino acids, this compound could be investigated for the following applications:

  • Modulation of Cell Viability and Proliferation: To determine if the peptide has cytostatic, cytotoxic, or proliferative effects on various cell lines.

  • Induction of Apoptosis: To assess whether the peptide can trigger programmed cell death.

  • Investigation of Signaling Pathways: To identify the molecular mechanisms through which the peptide exerts its effects.

  • Use as a Stable Peptide Agonist or Antagonist: The D-amino acid confers stability, making it a suitable candidate for long-acting receptor modulators.

  • Component of 3D Cell Culture Scaffolds: Phenylalanine-containing peptides are known to self-assemble into hydrogels, which can be used for 3D cell culture. The chirality of the amino acids can influence the properties of these scaffolds.

Data Presentation: Exemplary Quantitative Data

The following tables present hypothetical data to illustrate the potential outcomes of the experiments described in the protocols. Researchers should generate their own data for this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LinePeptide Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
MCF-7 0 (Control)48100 ± 4.5
14898.2 ± 5.1
104885.7 ± 6.2
504862.1 ± 5.8
1004845.3 ± 4.9
HEK293 0 (Control)48100 ± 3.8
1004895.4 ± 4.2

Table 2: Cytotoxicity of this compound (LDH Release Assay)

Cell LinePeptide Concentration (µM)Incubation Time (hours)% Cytotoxicity (Mean ± SD)
MCF-7 0 (Control)482.1 ± 0.5
1004835.8 ± 3.1
L-isomer Control 100485.3 ± 0.8

Table 3: Effect of this compound on Cell Proliferation (BrdU Incorporation Assay)

Cell LinePeptide Concentration (µM)Incubation Time (hours)% BrdU Positive Cells (Mean ± SD)
MCF-7 0 (Control)2435.2 ± 2.9
502418.6 ± 2.1

Table 4: Induction of Apoptosis by this compound (Caspase-3 Activity Assay)

Cell LinePeptide Concentration (µM)Incubation Time (hours)Fold Increase in Caspase-3 Activity (Mean ± SD)
MCF-7 0 (Control)241.0 ± 0.1
50243.8 ± 0.4
100245.2 ± 0.6

Experimental Protocols

Preparation of this compound Stock Solution
  • Determine Solubility: Test the solubility of the lyophilized peptide in sterile, nuclease-free water and dimethyl sulfoxide (DMSO). Many peptides are soluble in DMSO at high concentrations.

  • Stock Solution Preparation:

    • If soluble in water, dissolve the peptide to a high concentration (e.g., 10 mM) in sterile water.

    • If insoluble in water, dissolve in a minimal amount of sterile DMSO (e.g., to 100 mM) and then dilute with sterile water or PBS to the desired final stock concentration (e.g., 10 mM). Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[7][8][9]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Control peptide (e.g., H-Ala-L-Phe-Ala-OH) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and the control peptide in complete medium.

  • Remove the medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of MTT solubilization solution to each well.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10][11][12]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium (serum-free medium is often recommended for the treatment period)

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound.

  • Include the following controls:

    • Spontaneous LDH release (untreated cells).

    • Maximum LDH release (cells treated with the lysis buffer provided in the kit).

    • Vehicle control.

  • Incubate for the desired time.

  • Following the kit manufacturer's instructions, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Protocol 3: Cell Proliferation Assessment using BrdU Incorporation Assay

This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[5][13][14][15]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available BrdU cell proliferation assay kit (ELISA-based)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as previously described.

  • During the final hours of the incubation period (typically 2-24 hours, depending on the cell cycle length), add the BrdU labeling solution to each well.[13]

  • Remove the labeling medium and fix the cells using the fixing/denaturing solution provided in the kit.

  • Wash the wells and add the anti-BrdU detector antibody.

  • Incubate and wash as per the kit's instructions.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and wash.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution.

  • Measure the absorbance at 450 nm.

Protocol 4: Apoptosis Assessment using Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6][16][17][18]

Materials:

  • Multi-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and prepare cell lysates using the lysis buffer provided in the kit.

  • Determine the protein concentration of the lysates.

  • In a new 96-well plate, add an equal amount of protein from each lysate to the respective wells.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.[16]

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence according to the kit's instructions.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualizations

Experimental_Workflow_for_Peptide_Screening cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis Peptide_Stock Peptide Stock (this compound) Treatment Treat cells with peptide dilutions Peptide_Stock->Treatment Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH BrdU BrdU Assay (Proliferation) Treatment->BrdU Caspase3 Caspase-3 Assay (Apoptosis) Treatment->Caspase3 Analysis Measure Absorbance/ Fluorescence MTT->Analysis LDH->Analysis BrdU->Analysis Caspase3->Analysis Conclusion Determine IC50/ Biological Effect Analysis->Conclusion

Caption: Workflow for screening the bioactivity of this compound.

Hypothetical_Signaling_Pathway Peptide This compound Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade activation Transcription_Factor Transcription Factor Activation (e.g., AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Bioassay Development: H-Ala-D-Phe-Ala-OH Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of a bioassay to determine the biological activity of the tripeptide H-Ala-D-Phe-Ala-OH. The incorporation of a D-amino acid, D-phenylalanine, suggests potential for unique biological activities and increased stability against enzymatic degradation compared to peptides composed solely of L-amino acids. Based on existing literature, a plausible mechanism of action for peptides containing D-amino acids involves the activation of G-protein coupled receptors, such as GPR109B, which can lead to the secretion of signaling molecules like Peptide Tyrosine Tyrosine (PYY). PYY is an important gut hormone involved in appetite regulation and glucose homeostasis.

Therefore, the following protocols are designed to investigate the activity of this compound through two primary bioassays:

  • GPR109B Receptor Activation Assay: A cell-based assay to determine if the tripeptide can act as an agonist for the GPR109B receptor.

  • Peptide YY (PYY) Secretion Assay: An assay using enteroendocrine cell lines to measure the ability of the tripeptide to induce the secretion of PYY.

These protocols provide a comprehensive framework for characterizing the bioactivity of this compound and similar peptide candidates.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described bioassays.

Table 1: GPR109B Receptor Activation

CompoundConcentration (µM)Response (e.g., Luminescence, Fluorescence)% of Control Agonist ResponseEC50 (µM)
This compound0.01
0.1
1
10
100
Control Agonist (e.g., Acifran)0.01
0.1
1
10
100
Vehicle Control-N/A

Table 2: Peptide YY (PYY) Secretion

CompoundConcentration (µM)PYY Concentration (pg/mL)Fold Increase over Vehicle
This compound0.1
1
10
100
Positive Control (e.g., GIP)1
Vehicle Control-

Experimental Protocols

Protocol 1: GPR109B Receptor Activation Assay (Cell-Based)

This protocol describes a method to determine if this compound can activate the GPR109B receptor using a commercially available β-arrestin recruitment assay system (e.g., PathHunter® by Eurofins DiscoverX). Activation of the GPR109B receptor by an agonist leads to the recruitment of β-arrestin, which generates a detectable signal (e.g., chemiluminescence).

Materials:

  • GPR109B-expressing cell line (e.g., CHO-K1 cells co-expressing ProLink™-tagged GPR109B and an Enzyme Acceptor-tagged β-arrestin)

  • Cell culture medium (as recommended by the cell line provider)

  • This compound (synthesized and purified)

  • Control agonist (e.g., Acifran)

  • Vehicle (e.g., sterile water or DMSO, depending on peptide solubility)

  • Assay buffer (e.g., HBSS)

  • Detection reagents (as per the assay kit instructions)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR109B-expressing cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the recommended density.

    • Dispense the cell suspension into the wells of the microplate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Perform serial dilutions of the peptide and the control agonist in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle-only control.

  • Compound Addition and Incubation:

    • Add the diluted compounds (this compound, control agonist, and vehicle) to the appropriate wells of the microplate containing the cells.

    • Incubate the plate at 37°C for the time specified in the assay kit manual (typically 60-90 minutes).

  • Signal Detection:

    • After incubation, add the detection reagents to each well according to the kit instructions.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for signal development.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the average signal from the vehicle control wells from all other wells.

    • Normalize the data by expressing the response as a percentage of the maximal response observed with the control agonist.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Peptide YY (PYY) Secretion Assay

This protocol outlines a method to measure the secretion of PYY from an enteroendocrine cell line (e.g., NCI-H716) in response to treatment with this compound.

Materials:

  • NCI-H716 cell line (or other suitable PYY-secreting cell line)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound

  • Positive control for PYY secretion (e.g., Gastric Inhibitory Polypeptide - GIP)

  • Vehicle (e.g., sterile water or DMSO)

  • Secretion buffer (e.g., HBSS with 0.1% BSA)

  • Cell lysis buffer

  • PYY ELISA kit

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Cell Culture and Seeding:

    • Culture NCI-H716 cells in suspension according to standard protocols.

    • To promote differentiation and PYY expression, cells can be treated with a phorbol ester (e.g., PDBu) for 48 hours prior to the assay.

    • Seed the differentiated cells into a 96-well plate.

  • Peptide Treatment:

    • Prepare stock solutions and serial dilutions of this compound and the positive control (GIP) in secretion buffer.

    • Wash the cells gently with secretion buffer.

    • Add the diluted peptides and controls to the respective wells. Include a vehicle-only control.

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Supernatant Collection and Cell Lysis:

    • After incubation, carefully collect the supernatant from each well. This contains the secreted PYY.

    • Store the supernatant at -80°C until the ELISA is performed.

    • Lyse the remaining cells in the wells with cell lysis buffer and measure the total protein content for normalization.

  • PYY Measurement by ELISA:

    • Quantify the concentration of PYY in the collected supernatants using a commercial PYY ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatants and standards to a plate pre-coated with a PYY capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the PYY concentration in each sample based on the standard curve generated from the ELISA.

    • Normalize the PYY concentration to the total protein content of the corresponding well.

    • Express the results as fold increase in PYY secretion over the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualizations

GPR109B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR109B GPR109B This compound->GPR109B Binds to G_protein Gi/Go Protein GPR109B->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits PYY_Vesicle PYY Vesicle G_protein->PYY_Vesicle Promotes Fusion cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Activates PYY_Release PYY_Vesicle->PYY_Release Exocytosis PYY_Release->PYY_Secreted PYY Secretion

Caption: Proposed signaling pathway for this compound activity.

GPR109B_Assay_Workflow start Start plate_cells Plate GPR109B- expressing cells start->plate_cells prepare_compounds Prepare serial dilutions of This compound & controls plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_1 Incubate at 37°C add_compounds->incubate_1 add_detection Add detection reagents incubate_1->add_detection incubate_2 Incubate at room temperature add_detection->incubate_2 read_signal Measure chemiluminescent signal incubate_2->read_signal analyze_data Analyze data and determine EC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for the GPR109B receptor activation bioassay.

PYY_Secretion_Assay_Workflow start Start culture_cells Culture and differentiate PYY-secreting cells start->culture_cells seed_cells Seed cells into 96-well plate culture_cells->seed_cells prepare_peptides Prepare dilutions of This compound & controls seed_cells->prepare_peptides treat_cells Wash and treat cells with peptides prepare_peptides->treat_cells incubate Incubate at 37°C treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lyse_cells Lyse cells for protein normalization incubate->lyse_cells run_elisa Measure PYY in supernatant using ELISA collect_supernatant->run_elisa analyze_data Analyze data and determine fold increase in secretion lyse_cells->analyze_data run_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the PYY secretion bioassay.

Application Notes and Protocols: H-Ala-D-Phe-Ala-OH as a Competitive Inhibitor of D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the experimental use of the tripeptide H-Ala-D-Phe-Ala-OH as a competitive inhibitor. Based on its structural characteristics, particularly the presence of a D-phenylalanine residue, a primary putative target for this peptide is D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, and its inhibition is a therapeutic strategy for various neurological disorders, including schizophrenia, by modulating the levels of the D-amino acid neuromodulator D-serine.

These guidelines will detail the mechanism of action, provide protocols for enzyme inhibition assays, and present data in a structured format to facilitate experimental design and data interpretation.

Mechanism of Action: Competitive Inhibition of D-Amino Acid Oxidase

This compound is hypothesized to act as a competitive inhibitor of D-Amino Acid Oxidase (DAAO). In this model, the tripeptide inhibitor, this compound, possesses a structural similarity to the natural substrates of DAAO. This resemblance allows it to bind to the active site of the enzyme. However, due to structural differences, the enzyme cannot catalyze a reaction with the inhibitor. This binding is reversible, and the inhibitor and the natural substrate compete for the same binding site. An increased concentration of the substrate can overcome the effects of the competitive inhibitor. The affinity of a competitive inhibitor is quantified by the inhibition constant (Ki).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibition of human D-Amino Acid Oxidase (hDAAO) by this compound. This data is provided as an example for illustrative purposes and should be determined experimentally.

InhibitorTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
This compoundHuman D-Amino Acid Oxidase (hDAAO)Competitive5025

Experimental Protocols

Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DAAO. The assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • Human D-Amino Acid Oxidase (hDAAO), recombinant

  • D-Serine (substrate)

  • This compound (inhibitor)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red (or other suitable chromogenic HRP substrate)

  • Phosphate Buffer (100 mM, pH 8.0)

  • 96-well microplate, clear bottom

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in distilled water or an appropriate buffer.

    • Prepare a series of dilutions of the inhibitor stock solution to be tested.

    • Prepare a stock solution of D-Serine in phosphate buffer.

    • Prepare a working solution of the DAAO enzyme in phosphate buffer.

    • Prepare a detection cocktail containing HRP and Amplex® Red in phosphate buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of phosphate buffer (for blank) or inhibitor solution at various concentrations.

      • 25 µL of D-Serine solution.

      • Mix gently and pre-incubate for 10 minutes at 37°C.

  • Enzyme Reaction Initiation:

    • Add 25 µL of the DAAO enzyme working solution to each well to start the reaction.

    • Mix gently.

  • Detection:

    • Immediately add 50 µL of the HRP/Amplex® Red detection cocktail to each well.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm every 2 minutes for a total of 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the Ki value and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (D-Serine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizations

Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Add_Inhibitor Add Inhibitor/Buffer to Plate Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate (D-Serine) Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme (DAAO) Add_Enzyme Initiate Reaction (Add DAAO) Prep_Enzyme->Add_Enzyme Prep_Detection Prepare Detection Reagent (HRP/Amplex Red) Add_Detection Add Detection Reagent Prep_Detection->Add_Detection Add_Inhibitor->Add_Substrate Pre_Incubate Pre-incubate Add_Substrate->Pre_Incubate Pre_Incubate->Add_Enzyme Add_Enzyme->Add_Detection Incubate_Read Incubate & Read Absorbance Add_Detection->Incubate_Read Calc_Rates Calculate Reaction Rates Incubate_Read->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk Plot) Calc_Rates->Kinetic_Analysis Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Determine_Ki Determine Ki Kinetic_Analysis->Determine_Ki

Caption: Workflow for the in vitro DAAO inhibition assay.

DAAO_Signaling_Pathway cluster_neuron Synaptic Cleft D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Metabolized by Glycine_Site Glycine/D-Serine Co-agonist Site D_Serine->Glycine_Site Binds NMDA_Receptor NMDA Receptor Products α-keto acid + NH3 + H2O2 DAAO->Products Inhibitor This compound (Competitive Inhibitor) Inhibitor->DAAO Inhibits Glycine_Site->NMDA_Receptor Activates

Caption: Inhibition of DAAO by this compound increases D-Serine levels.

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of H-Ala-D-Phe-Ala-OH synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete Coupling Reactions: Steric hindrance from the D-Phe residue or aggregation of the growing peptide chain can lead to incomplete coupling.[1][2]- Utilize a more potent coupling reagent: Switch to a uronium/aminium or phosphonium-based reagent like HATU, HBTU, or PyBOP.[3][4]- Increase reagent concentration: A higher concentration of the amino acid and coupling reagent can drive the reaction to completion.[1]- Perform a "double coupling": Repeat the coupling step with fresh reagents to ensure complete reaction.[1]- Increase coupling time and/or temperature: Allowing the reaction to proceed longer or at a slightly elevated temperature can improve efficiency, but monitor for side reactions.[5]
Premature Cleavage from Resin: The ester linkage to the resin (e.g., Wang resin) can be sensitive to certain reagents or prolonged reaction times.- Choose a more stable resin: Consider using a 2-chlorotrityl chloride (2-CTC) resin for anchoring the first amino acid, which is more acid-labile and allows for milder cleavage conditions for the final product.[6]
Peptide Aggregation: The hydrophobic nature of Phenylalanine can promote inter-chain hydrogen bonding, leading to aggregation on the solid support.[2]- Switch to a more polar solvent: Use N-methylpyrrolidone (NMP) instead of or in a mixture with Dichloromethane (DCM).[2]- Incorporate chaotropic salts: Add salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[2]- Synthesize at a lower resin loading: A lower substitution level on the resin can reduce the proximity of peptide chains.
Presence of Deletion Peptides (e.g., H-Ala-Ala-OH) Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, preventing the subsequent amino acid from coupling.[7]- Extend deprotection time: Increase the incubation time with the piperidine solution.- Use a stronger deprotection cocktail: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance its basicity.[7]
Presence of Diastereomeric Impurities (e.g., H-Ala-L-Phe-Ala-OH) Racemization of D-Phenylalanine: The chiral center of D-Phe can be susceptible to epimerization during activation, especially with certain coupling reagents.[8]- Use a racemization-suppressing additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling reaction can minimize racemization.[3][8]- Choose a suitable coupling reagent: Carbodiimide-based reagents like DCC in the presence of HOBt are known to reduce racemization.
Formation of Diketopiperazine (DKP) Intramolecular Cyclization: After the deprotection of the second amino acid (D-Phe), the free N-terminus can attack the ester linkage of the first amino acid (Ala), leading to the formation of a cyclic dipeptide and termination of the chain.[7]- Use a 2-chlorotrityl chloride (2-CTC) resin: This resin is more sterically hindered, which can suppress DKP formation.- Couple the third amino acid (Ala) immediately after deprotection of D-Phe. - Use pre-formed dipeptides: Couple Fmoc-D-Phe-Ala-OH to the resin-bound Alanine.
Difficult Final Cleavage and/or Low Recovery Incomplete Cleavage from the Resin: The cleavage cocktail may not be effective enough to fully release the peptide.- Optimize the cleavage cocktail: For a standard Wang resin, use a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge carbocations.[6]- Increase cleavage time: Extend the cleavage reaction time, ensuring the reaction vessel is properly sealed to prevent TFA evaporation.[9]
Precipitation Issues: The peptide may not precipitate efficiently from the cleavage mixture upon addition of cold ether.- Ensure the ether is sufficiently cold: Use diethyl ether pre-chilled to -20°C.- Concentrate the TFA solution: Partially evaporate the TFA under a stream of nitrogen before adding the cold ether.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for this compound?

A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS). This involves attaching the C-terminal amino acid (Alanine) to a solid support (resin), followed by sequential coupling of the subsequent amino acids (D-Phenylalanine and Alanine) after the removal of the temporary Fmoc protecting group at each step.

Q2: Which protecting groups should I use for the amino acids?

A2: For Fmoc SPPS, the following protecting groups are standard:

  • α-Amino group: Fmoc (9-fluorenylmethyloxycarbonyl) for all three amino acids during chain assembly.[10][11]

  • Side chains: Alanine does not have a reactive side chain and requires no protection. D-Phenylalanine's benzyl side chain is generally stable and does not require a protecting group.[12]

Q3: What are the best coupling reagents to maximize yield?

A3: For efficient coupling, especially to mitigate potential steric hindrance from the D-Phe residue, high-activity coupling reagents are recommended.[3]

Coupling Reagent Class Advantages Considerations
HATU Uronium/AminiumHigh reactivity, fast coupling times, effective for sterically hindered amino acids.[4]Can be more expensive.
HBTU Uronium/AminiumGood reactivity, widely used, and cost-effective.[4][13]
PyBOP PhosphoniumExcellent for reducing racemization, good for difficult couplings.[4]Solutions in DMF have moderate stability.[4]
DCC/HOBt CarbodiimideLow cost, effective at suppressing racemization when used with HOBt.[14]The byproduct, dicyclohexylurea (DCU), is insoluble and needs to be filtered off.[14]

Q4: How can I monitor the completeness of the coupling and deprotection steps?

A4: The Kaiser test (ninhydrin test) is a common qualitative method. A blue color indicates the presence of a free primary amine (successful deprotection), while a yellow/no color change suggests a complete coupling reaction.

Q5: What is the optimal procedure for cleaving the peptide from the resin and removing the final protecting groups?

A5: After the synthesis is complete, the peptide needs to be cleaved from the resin and any remaining protecting groups removed.

  • Resin Washing: Before cleavage, thoroughly wash the resin with dichloromethane (DCM) and methanol (MeOH) and dry it under vacuum.[9]

  • Cleavage Cocktail: A standard cleavage cocktail for a Wang or Rink Amide resin is a mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] TIS acts as a carbocation scavenger, which is important to prevent side reactions with the Phenylalanine residue.

  • Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[9]

  • Precipitation: After cleavage, filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis on a 0.1 mmol scale using Wang resin.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Ala-Wang resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DCM.

    • Add a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-D-Phe-OH:

    • In a separate vial, dissolve 0.3 mmol of Fmoc-D-Phe-OH, 0.3 mmol of HBTU, and 0.6 mmol of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH:

    • Repeat step 3 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under high vacuum for at least 4 hours.[9]

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

experimental_workflow start Start: Fmoc-Ala-Wang Resin swell 1. Resin Swelling in DCM start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_dphe 3. Coupling (Fmoc-D-Phe-OH, HBTU, DIPEA) deprotect1->couple_dphe deprotect2 4. Fmoc Deprotection couple_dphe->deprotect2 couple_ala 5. Coupling (Fmoc-Ala-OH, HBTU, DIPEA) deprotect2->couple_ala deprotect_final 6. Final Fmoc Deprotection couple_ala->deprotect_final wash_dry 7. Wash and Dry Resin deprotect_final->wash_dry cleave 8. Cleavage and Deprotection (TFA/H2O/TIS) wash_dry->cleave precipitate 9. Precipitation in Cold Ether cleave->precipitate purify 10. RP-HPLC Purification precipitate->purify end End: Pure this compound purify->end

Caption: Solid-Phase Synthesis Workflow for this compound.

troubleshooting_yield issue issue cause cause solution solution low_yield Low Yield incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling aggregation Peptide Aggregation low_yield->aggregation racemization Racemization low_yield->racemization dkp DKP Formation low_yield->dkp use_stronger_reagent Use Potent Coupling Reagent (e.g., HATU) incomplete_coupling->use_stronger_reagent double_couple Double Coupling incomplete_coupling->double_couple change_solvent Change Solvent (e.g., NMP) aggregation->change_solvent add_additive Add Racemization Suppressor (e.g., HOBt) racemization->add_additive use_2ctc_resin Use 2-CTC Resin dkp->use_2ctc_resin

Caption: Troubleshooting Logic for Low Yield in Peptide Synthesis.

References

troubleshooting H-Ala-D-Phe-Ala-OH solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Ala-D-Phe-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility issues encountered with this tripeptide.

Frequently Asked Questions (FAQs)

1. Why is my this compound difficult to dissolve?

The tripeptide this compound possesses characteristics that can contribute to low solubility in aqueous solutions. The primary reason is the presence of Phenylalanine (Phe), a hydrophobic amino acid containing an aromatic side chain. The D-configuration of Phenylalanine (D-Phe) may also influence its aggregation properties, potentially reducing solubility. Peptides with a high proportion of non-polar amino acids often have limited solubility in water.

2. What is the first solvent I should try?

For short peptides like this compound, it is recommended to first attempt dissolution in sterile, distilled water.[1][2]

3. How does pH affect the solubility of this compound?

The pH of the solution significantly impacts the solubility of peptides by altering their net charge.[3][4] this compound has a free N-terminal amine group (a basic group) and a free C-terminal carboxylic acid group (an acidic group).

  • At a low pH (acidic conditions), the amine group will be protonated (-NH3+), and the carboxylic acid group will be neutral (-COOH), resulting in a net positive charge.

  • At a high pH (basic conditions), the amine group will be neutral (-NH2), and the carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge.

  • At the isoelectric point (pI), the peptide will have a net charge of zero, and its solubility is typically at its minimum.

To enhance solubility, it is generally advisable to work at a pH that is at least one or two pH units away from the peptide's pI.

4. What are some common organic solvents that can be used?

If this compound does not dissolve in aqueous solutions, organic solvents can be used. Common choices for hydrophobic peptides include:

  • Dimethyl sulfoxide (DMSO) [5][6][7]

  • Dimethylformamide (DMF) [5][6]

  • Acetonitrile (ACN) [6]

  • Ethanol, Methanol, or Isopropanol [5]

It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5] If the solution becomes cloudy, the solubility limit has been reached.

5. Are there any other techniques to improve solubility?

Yes, several physical methods can aid in dissolving your peptide:

  • Sonication: This can help break up aggregates and enhance dissolution.[5][6] It's recommended to sonicate in short bursts on ice to prevent heating.[5]

  • Gentle Warming: Slightly warming the solution (e.g., to < 40°C) can increase solubility.[5] However, be cautious as excessive heat can degrade the peptide.

  • Vortexing: Vigorous vortexing can also help to dissolve the peptide.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Problem: The lyophilized peptide powder is not dissolving in my desired aqueous buffer.

Step 1: Initial Assessment and Preparation

Before attempting to dissolve the entire sample, it is critical to perform a small-scale solubility test with a small amount of the peptide.[2][5][7]

Experimental Protocol: Small-Scale Solubility Test

  • Weigh a small, accurately known amount of the lyophilized this compound powder (e.g., 1 mg).

  • Add a small, measured volume of the initial solvent to be tested (e.g., 100 µL of sterile water).

  • Vortex the vial for 30 seconds.

  • Visually inspect the solution. If it is not clear, proceed with the troubleshooting steps below.

Step 2: Systematic Troubleshooting Workflow

The following workflow provides a step-by-step process for identifying a suitable solvent system.

Peptide_Solubility_Workflow start Start: Lyophilized This compound water Try dissolving in sterile H₂O start->water check_water Clear Solution? water->check_water success Success: Peptide is Soluble check_water->success Yes adjust_ph Adjust pH check_water->adjust_ph No acidic Add dilute Acetic Acid (e.g., 10%) dropwise adjust_ph->acidic Try Acidic pH basic Add dilute Ammonium Hydroxide (e.g., 10%) dropwise adjust_ph->basic Try Basic pH check_acidic Clear Solution? acidic->check_acidic check_basic Clear Solution? basic->check_basic check_acidic->success Yes organic Use Organic Solvent check_acidic->organic No check_basic->success Yes check_basic->organic No dmso Try minimal DMSO (or DMF, ACN) organic->dmso check_dmso Clear Solution? dmso->check_dmso dilute Slowly add aqueous buffer to desired concentration check_dmso->dilute Yes sonicate_heat Apply Physical Methods: - Sonication (on ice) - Gentle Warming (<40°C) check_dmso->sonicate_heat No check_dilute Remains Clear? dilute->check_dilute check_dilute->success Yes failure Consult further (Consider alternative solvents or peptide modification) check_dilute->failure No (Precipitation) check_physical Clear Solution? sonicate_heat->check_physical check_physical->success Yes check_physical->failure No

Caption: A troubleshooting workflow for dissolving this compound.

Step 3: Quantitative Data Summary

When testing different solvents, it is helpful to record the solubility in a structured manner. The following table provides a template for your experimental data.

Solvent SystemConcentration Achieved (mg/mL)Observations (e.g., Clear, Cloudy, Precipitate)
Sterile Water
10% Acetic Acid
10% Ammonium Hydroxide
DMSO
DMF
Acetonitrile
Other (specify)
Detailed Experimental Protocols

Protocol for pH Adjustment:

  • Start with the peptide suspended in sterile water.

  • For acidic conditions: Add 10% acetic acid dropwise while vortexing. Check for clarity after each drop.[1]

  • For basic conditions: Add 10% ammonium hydroxide dropwise while vortexing. Check for clarity after each drop.[1]

  • Once the peptide is dissolved, you can adjust the pH back to the desired experimental range with a counter-ion solution, but be aware that the peptide may precipitate again if you approach its pI.

Protocol for Using Organic Solvents:

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO, DMF) to the lyophilized peptide.[5] For example, start with 10-20 µL for 1 mg of peptide.

  • Vortex or sonicate until the peptide is fully dissolved.

  • Slowly add your aqueous buffer to the dissolved peptide solution, vortexing between additions.[5]

  • If the solution becomes cloudy, you have exceeded the solubility limit. You may need to prepare a more concentrated stock solution in the organic solvent and use a smaller volume for your final dilution.

Important Considerations:

  • DMSO in Cellular Assays: If the peptide will be used in cell-based assays, be aware that DMSO can be toxic to cells at higher concentrations. Aim to keep the final DMSO concentration in your cell culture medium below 0.5%.[8]

  • Peptide Stability: Once dissolved, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

  • Centrifugation: Before use, it is good practice to centrifuge the peptide solution to pellet any undissolved particulates.[7]

References

Technical Support Center: D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing racemization during the incorporation of D-Phenylalanine (D-Phe) in peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during D-Phe incorporation and provides systematic solutions to minimize the risk of epimerization.

Issue Potential Cause Recommended Action
High levels of L-Phe detected in the final peptide Racemization of Fmoc-D-Phe-OH during activation and/or coupling.1. Optimize Coupling Reagents and Additives: Switch to a coupling reagent known for low racemization, such as COMU or DEPBT. Always use racemization-suppressing additives like Oxyma Pure or HOAt. 2. Select an Appropriate Base: Use a sterically hindered and weaker base like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) instead of stronger, less hindered bases.[1] 3. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of racemization.[2][3] 4. Minimize Pre-activation Time: A shorter pre-activation time for the amino acid can reduce the opportunity for the activated intermediate to racemize.
Incomplete coupling of D-Phe Steric hindrance or aggregation of the peptide chain.1. Double Coupling: Repeat the coupling step with fresh reagents to ensure the reaction goes to completion. 2. Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent like HATU or HCTU, but be mindful of the potential for increased racemization and optimize other parameters accordingly.[4] 3. Enhance Resin Swelling: Ensure the resin is adequately swelled before coupling. Consider using a solvent mixture that promotes swelling, such as DMF with a small percentage of DMSO.
Presence of unexpected side products Side reactions related to the coupling method or protecting groups.1. Review Reagent Purity: Ensure the Fmoc-D-Phe-OH and all solvents and reagents are of high purity and anhydrous.[5] 2. Check for Guanidinylation: If using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), pre-activate the amino acid before adding it to the resin to avoid reaction with the N-terminal of the peptide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during D-Phe incorporation?

A1: The primary mechanism of racemization during the incorporation of D-Phe, and other amino acids, in solid-phase peptide synthesis (SPPS) is through the formation of a 5(4H)-oxazolone intermediate.[7] This occurs when the carboxyl group of the N-protected D-Phe is activated by a coupling reagent. The activated intermediate is susceptible to deprotonation at the α-carbon by a base, leading to the formation of the planar oxazolone. Reprotonation can then occur from either face, resulting in a mixture of D- and L-isomers.

racemization_mechanism Fmoc-D-Phe-OH Fmoc-D-Phe-OH Activated Intermediate Activated Intermediate Fmoc-D-Phe-OH->Activated Intermediate Coupling Reagent Oxazolone (Planar) Oxazolone (Planar) Activated Intermediate->Oxazolone (Planar) Base (Proton Abstraction) Oxazolone (Planar)->Fmoc-D-Phe-OH Reprotonation (Correct Face) L-Phe Impurity L-Phe Impurity Oxazolone (Planar)->L-Phe Impurity Reprotonation (Opposite Face)

Caption: Mechanism of Racemization via Oxazolone Formation.

Q2: Which coupling reagents are best for minimizing racemization of D-Phe?

A2: For amino acids prone to racemization, uronium/aminium salt coupling reagents are generally preferred over carbodiimides. Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be particularly effective at suppressing racemization, especially when used with sterically hindered bases.[1][4] While highly efficient, reagents like HATU and HBTU can sometimes lead to higher racemization if not used under optimized conditions.[4] The combination of DIC with Oxyma has also been shown to be a mild and effective option.[2]

Q3: How does the choice of base affect D-Phe racemization?

A3: The base plays a crucial role in the racemization process. Stronger bases can more readily abstract the α-proton of the activated amino acid, leading to a higher degree of racemization. Sterically hindered, weaker bases are therefore recommended. For instance, 2,4,6-trimethylpyridine (TMP, also known as collidine) and 2,6-dimethylpyridine (DMP) have been shown to significantly reduce racemization compared to the more commonly used N,N-diisopropylethylamine (DIPEA).[1]

Q4: Are there any specific considerations for the position of D-Phe in the peptide sequence?

A4: Yes, the position can be a factor. Amino acids coupled earlier in the synthesis (closer to the C-terminus) are exposed to more cycles of deprotection and coupling, which can increase the cumulative risk of side reactions. However, for racemization, the critical step is the activation and coupling of the D-Phe residue itself. Therefore, the primary focus should be on the conditions used during its incorporation, regardless of its position.

Quantitative Data on Racemization

The following tables summarize data on the extent of racemization observed under different coupling conditions for phenylalanine derivatives. This data can help guide the selection of reagents and conditions for D-Phe incorporation.

Table 1: Comparison of Bases on N-Acetyl-l-phenylalanine Racemization with TBTU Coupling Reagent

BaseL:D Ratio of Product
N,N-diisopropylethylamine (DIPEA)Racemization Observed
PyridineNo Racemization

Data adapted from a study on N-acetyl-l-phenylalanine, which is prone to racemization. The use of pyridine as a base with the TBTU coupling reagent completely preserved the stereochemistry.[3]

Table 2: Influence of Coupling Reagents and Bases on Phenylglycine Racemization

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEAStandard Condition
HATUTMP93
HATUDMP~93
COMUDIPEA92
COMU TMP >98
DEPBTDIPEALower Racemization
DEPBT TMP Epimerization-free

Data from a study on phenylglycine, which is structurally similar to phenylalanine and known to be susceptible to racemization. The combination of COMU or DEPBT with TMP or DMP provided the best results in minimizing epimerization.[1]

Experimental Protocols

Protocol 1: Recommended Method for Coupling Fmoc-D-Phe-OH with Minimal Racemization using COMU and TMP

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Phe-OH (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-trimethylpyridine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq.) and COMU (3 eq.) in DMF.

    • Add TMP (6 eq.) to the solution and vortex briefly. The solution may change color.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. If the test is positive (blue beads), repeat the coupling step.

spss_workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for D-Phe Incorporation.

References

Technical Support Center: Optimizing HPLC Separation for H-Ala-D-Phe-Ala-OH Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of H-Ala-D-Phe-Ala-OH and related peptide isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

The primary challenge lies in the fact that these molecules are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physicochemical properties. However, these differences can be subtle, making their separation by conventional reversed-phase HPLC challenging without careful method optimization.[1]

Q2: What type of HPLC column is most suitable for separating peptide diastereomers?

For the separation of peptide diastereomers like this compound, a chiral stationary phase (CSP) is often the most effective choice.[2][3] These columns are designed with a chiral selector immobilized on the stationary phase, which allows for differential interaction with the stereoisomers, leading to their separation. Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin), proteins, and chiral polymers.[4][5][6] Zwitterionic CSPs have also shown versatility in resolving free amino acids and small peptides.[7]

Q3: How does mobile phase pH affect the separation of these isomers?

Mobile phase pH is a critical parameter that can significantly alter the selectivity of reversed-phase separations for peptides.[8] By adjusting the pH, you can change the ionization state of the acidic (C-terminal carboxyl) and basic (N-terminal amino) groups of the this compound isomers. This, in turn, affects their interaction with the stationary phase and can lead to improved resolution. It is recommended to screen a range of pH values during method development.[9][10] For instance, separations can be attempted at low pH (e.g., using 0.1% trifluoroacetic acid or formic acid) and intermediate to higher pH ranges to find the optimal selectivity.[11]

Q4: What role do mobile phase additives like TFA play in the separation?

Mobile phase additives, such as trifluoroacetic acid (TFA), are commonly used in peptide separations.[12] TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide and minimizing undesirable interactions with free silanol groups on the silica-based stationary phase. This often results in sharper peaks and improved peak shape.[12][13] However, it's important to note that TFA can suppress the signal in mass spectrometry (MS) detectors.[11][13] If MS detection is required, using a lower concentration of TFA or alternative additives like formic acid is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry Switch to a chiral stationary phase (CSP) specifically designed for separating stereoisomers.[2][3] Consider screening different types of CSPs (e.g., macrocyclic glycopeptide, zwitterionic) to find the best selectivity.[7]
Suboptimal Mobile Phase pH Systematically screen a range of mobile phase pH values (e.g., from pH 2.5 to 7.5) to alter the ionization of the peptides and improve selectivity.[11]
Incorrect Mobile Phase Composition Optimize the organic solvent gradient. For peptides, a shallow gradient is often more effective.[10][14] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can also influence selectivity.
Inadequate Temperature Control Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can enhance resolution between closely eluting peaks.[12]
Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) to minimize interactions with residual silanols.[12] Ensure your column is of high-purity silica.[13]
Column Overload Reduce the sample concentration or injection volume.[15]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a single ionic form.[15]
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, try back-flushing the analytical column (disconnect from the detector first).[16]
Issue 3: Variable Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.[17]
Pump Malfunction or Leaks Check for pressure fluctuations, which could indicate air bubbles in the pump or a leak in the system.[18][19] Purge the pump and check fittings.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[19]
Issue 4: Split Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Injector Issues A partially blocked injector port or a worn rotor seal can cause split peaks.[17] Clean or replace the injector components.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.[18]
Column Inlet Frit Blockage A clogged frit can lead to poor sample distribution. Try back-flushing the column or replacing the inlet frit.[16]

Experimental Protocols & Methodologies

Protocol 1: General HPLC Method Development for this compound Isomer Separation

  • Column Selection:

    • Start with a chiral stationary phase (CSP) column, for instance, one based on a macrocyclic glycopeptide like teicoplanin or ristocetin.

    • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient: 5-50% B over 30 minutes.

  • Optimization:

    • pH Screening: Replace TFA with formic acid (0.1%) or use buffered mobile phases (e.g., ammonium acetate, ammonium formate) to evaluate the effect of different pH levels on selectivity.[11]

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient often improves the resolution of closely eluting compounds.[10]

    • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 20°C, 30°C, 40°C) to see the impact on resolution.[12]

Visualizations

HPLC_Troubleshooting_Workflow start_node Problem Observed (e.g., Poor Resolution) decision_node decision_node start_node->decision_node Check Column process_node_1 Switch to Chiral Stationary Phase (CSP) decision_node->process_node_1 Is it a Chiral Column? [No] decision_node_2 Check Mobile Phase decision_node->decision_node_2 [Yes] process_node process_node end_node Problem Resolved process_node_1->end_node process_node_2 Screen pH range (e.g., 2.5-7.5) using different additives (TFA, Formic Acid, Buffers) decision_node_2->process_node_2 Optimize pH process_node_3 Try a shallower gradient (e.g., 0.5% B/min) decision_node_2->process_node_3 Optimize Gradient process_node_4 Vary column temperature (e.g., 20-40°C) decision_node_2->process_node_4 Check Temperature process_node_2->end_node process_node_3->end_node process_node_4->end_node

Caption: A decision-making workflow for troubleshooting poor resolution in HPLC.

Method_Development_Strategy start Start: Define Separation Goal (Separate this compound isomers) step1 Step 1: Column Selection - Primary: Chiral Stationary Phase (CSP) - Secondary: High-purity C18 start->step1 step2 Step 2: Mobile Phase Screening - Screen pH (Low, Neutral) - Screen Organic Modifier (ACN, MeOH) step1->step2 step3 Step 3: Gradient & Temperature Optimization - Adjust gradient slope - Vary temperature step2->step3 end Final Optimized Method step3->end

Caption: A systematic approach to HPLC method development for peptide isomers.

References

Technical Support Center: Synthesis of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tripeptide H-Ala-D-Phe-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions during the synthesis of this compound are diketopiperazine formation and racemization of the D-phenylalanine residue. Diketopiperazine formation is a cyclization reaction that can occur at the dipeptide stage (Ala-D-Phe), leading to the cleavage of the dipeptide from the resin and a loss of yield.[1][2][3][4] Racemization of the D-phenylalanine can occur during the activation step of the amino acid for coupling, potentially leading to the formation of the diastereomeric impurity H-Ala-L-Phe-Ala-OH.[5][6][7][8]

Q2: How can I minimize diketopiperazine formation?

A2: Diketopiperazine formation is particularly favored with sequences prone to cyclization, such as those containing proline or, in this case, a D-amino acid which can facilitate the necessary peptide bond geometry for cyclization. To minimize this side reaction:

  • Use a 2-chlorotrityl chloride resin: This resin is sterically hindered, which disfavors the intramolecular cyclization reaction.

  • Employ pre-activated amino acids or use coupling reagents with shorter activation times: This reduces the time the activated carboxyl group is susceptible to nucleophilic attack by the terminal amine of the dipeptide.

  • Couple the third amino acid (Alanine) immediately after the deprotection of the dipeptide: Minimizing the time the free N-terminal amine of the D-Phe is available for cyclization is crucial.

  • For Fmoc-based synthesis, consider using milder basic conditions for deprotection if possible, although this needs to be balanced with ensuring complete Fmoc removal.

Q3: What are the best practices to avoid racemization of D-Phenylalanine?

A3: Racemization of amino acids is a concern during the activation step. To prevent the loss of stereochemical integrity of the D-phenylalanine residue:

  • Use coupling reagents known to suppress racemization: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimides (like DIC) to minimize racemization.[8] Uronium/aminium-based reagents like HBTU, HATU, and HCTU are also designed to reduce racemization.

  • Control the reaction temperature: Perform the coupling reactions at or below room temperature, as higher temperatures can increase the rate of racemization.

  • Avoid strong bases for an extended period: The choice of base and its concentration during coupling can influence the extent of racemization. Use non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) judiciously.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low final yield of this compound 1. Diketopiperazine formation: Significant loss of the dipeptide from the resin.[1][2][4] 2. Incomplete coupling reactions: Steric hindrance or aggregation leading to deletion sequences. 3. Incomplete deprotection: Residual protecting groups on the N-terminus blocking further chain elongation.1. See FAQ Q2 for strategies to minimize diketopiperazine formation. Analyze the cleavage solution for the presence of cyclo(Ala-D-Phe). 2. Use a higher excess of the activated amino acid and coupling reagents. Increase the coupling time. Consider using a more powerful coupling reagent like HATU. Monitor coupling completion with a qualitative test (e.g., Kaiser test for Fmoc-SPPS). 3. Increase the deprotection time or perform a second deprotection step. Ensure the deprotection reagent is fresh.
Presence of a major impurity with the same mass as the desired product in HPLC analysis Racemization of D-Phenylalanine: Formation of the H-Ala-L-Phe-Ala-OH diastereomer.[5][6][7][8]1. See FAQ Q3 for best practices to prevent racemization. 2. Analyze the crude product using a chiral HPLC method to confirm the presence of the diastereomer. 3. Re-synthesize the peptide using optimized, racemization-suppressing coupling conditions.
Presence of deletion sequences (e.g., Ala-Ala) in the crude product Incomplete coupling of D-Phenylalanine or the final Alanine. 1. Double-couple the sterically hindered D-phenylalanine. 2. Ensure proper activation of the amino acids; use fresh coupling reagents. 3. Check for aggregation of the growing peptide on the resin. If aggregation is suspected, consider using a different solvent system or a resin with a lower loading capacity.
Difficult purification of the final peptide Co-elution of closely related impurities (e.g., diastereomers, deletion sequences). 1. Optimize the HPLC gradient to improve the separation of the target peptide from impurities. 2. If racemization has occurred, a chiral stationary phase may be necessary for preparative HPLC. 3. Ensure the crude product is of the highest possible purity before attempting purification by optimizing the synthesis steps.

Experimental Protocols

Materials and Reagents:

  • Fmoc-Ala-OH

  • Fmoc-D-Phe-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol for Fmoc-based Solid-Phase Synthesis of this compound:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-D-Phe-OH):

    • In a separate vessel, pre-activate Fmoc-D-Phe-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final this compound product.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_workup Cleavage & Purification resin 1. Resin Swelling coupling1 2. Couple Fmoc-Ala-OH resin->coupling1 deprotection1 3. Fmoc Deprotection coupling1->deprotection1 coupling2 4. Couple Fmoc-D-Phe-OH deprotection1->coupling2 deprotection2 5. Fmoc Deprotection coupling2->deprotection2 coupling3 6. Couple Fmoc-Ala-OH deprotection2->coupling3 deprotection3 7. Final Fmoc Deprotection coupling3->deprotection3 cleavage 8. Cleavage from Resin deprotection3->cleavage purification 9. RP-HPLC Purification cleavage->purification product This compound purification->product

Caption: Experimental workflow for the solid-phase synthesis of this compound.

side_reactions cluster_main_path Desired Reaction Pathway cluster_side_reactions Common Side Reactions start H-D-Phe-Ala-Resin coupling Coupling with Fmoc-Ala-OH start->coupling dkp Diketopiperazine Formation start->dkp Intramolecular cyclization main_product Fmoc-Ala-D-Phe-Ala-Resin coupling->main_product racemization Racemization of D-Phe (during coupling) coupling->racemization Epimerization

Caption: Key reaction step and potential side reactions in this compound synthesis.

References

Technical Support Center: Peptide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation of the tripeptide H-Ala-D-Phe-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and protonated mass ([M+H]⁺) for this compound?

The molecular formula for this compound is C₁₅H₂₁N₃O₄.

  • Average Molecular Weight: 307.34 g/mol

  • Monoisotopic Molecular Weight: 307.1532 g/mol

  • Expected [M+H]⁺ (protonated ion): 308.1605 m/z

In high-resolution mass spectrometry, you should look for the monoisotopic mass of the protonated molecule.

Q2: What are the primary fragment ions observed in Collision-Induced Dissociation (CID) mass spectrometry of this peptide?

For low-energy CID, peptides primarily fragment along the peptide backbone, generating b- and y-type ions.[1][2]

  • b-ions: These fragments contain the N-terminus of the peptide. The charge is retained on the N-terminal fragment.[3]

  • y-ions: These fragments contain the C-terminus of the peptide. The charge is retained on the C-terminal fragment.[3]

The specific b- and y-ions expected for this compound are b₁, b₂, y₁, and y₂.

Q3: Does the D-configuration of Phenylalanine affect the fragmentation pattern in a standard CID experiment?

No, in a standard low-energy Collision-Induced Dissociation (CID) experiment, the stereochemistry (D- vs. L-amino acids) of the peptide has a negligible effect on the fragmentation pattern.[4] The fragmentation process is not typically sensitive enough to distinguish between these epimers. Therefore, the mass spectrum of this compound will be virtually identical to that of its all-L counterpart, H-Ala-L-Phe-Ala-OH. Differentiating between these isomers requires specialized techniques like radical-directed dissociation (RDD).[4][5]

Q4: How can I predict the theoretical m/z values for the b- and y-ions of this compound?

The theoretical monoisotopic m/z values for the singly charged b- and y-ions can be calculated based on the sum of the amino acid residue masses. The table below summarizes the expected primary fragments for the protonated parent ion ([M+H]⁺) of 308.1605 m/z.

Ion TypeSequenceCalculation (Residue Masses + H⁺/H₃O⁺)Calculated m/z ([M+H]⁺)
b₁ Ala71.0371 + 1.007872.0449
b₂ Ala-Phe71.0371 + 147.0684 + 1.0078219.1133
y₁ Ala71.0371 + 18.0106 + 1.007890.0555
y₂ Phe-Ala147.0684 + 71.0371 + 18.0106 + 1.0078237.1239

Troubleshooting Guide

Issue: I am not observing the expected molecular ion ([M+H]⁺) peak.

  • Cause 1: Excessive Fragmentation: The energy used for ionization or in-source fragmentation may be too high, causing the parent ion to fragment completely before detection.

    • Solution: Reduce the source fragmentation energy (e.g., cone voltage or capillary voltage) on your mass spectrometer. Use a "softer" ionization method if available.

  • Cause 2: Sample Purity/Concentration: The sample may be too dilute, or contaminants may be suppressing the signal of your peptide.

    • Solution: Concentrate your sample or perform an additional purification step (e.g., solid-phase extraction). Ensure that you are using high-purity solvents.

Issue: The observed fragment ion intensities are very different from what I expected.

  • Cause: Peptide Sequence Effects: The relative intensities of fragment ions are not uniform. Cleavage C-terminal to specific residues can be suppressed, while cleavage N-terminal to proline (not present here) is often enhanced.[6] The stability of the resulting fragment ions also plays a crucial role.[7]

    • Solution: This is an inherent property of peptide fragmentation. While prediction algorithms can estimate intensities, experimental results will vary. Focus on the presence and m/z of the fragments for sequence confirmation rather than their absolute intensities.

Experimental Workflow & Protocols

General Workflow for Peptide Fragmentation Analysis

The diagram below illustrates the typical workflow for analyzing the fragmentation of a synthetic peptide like this compound.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve Peptide in 50:50 Acetonitrile/Water with 0.1% Formic Acid p2 Dilute to Final Concentration (e.g., 1-10 µM) p1->p2 Ensure full dissolution ms1 Infuse Sample via Electrospray Ionization (ESI) p2->ms1 Introduce sample ms2 Acquire Full Scan MS1 (Survey Scan) ms1->ms2 ms3 Select [M+H]⁺ Ion (m/z 308.16) for Isolation ms2->ms3 ms4 Perform Collision-Induced Dissociation (CID) ms3->ms4 ms5 Acquire MS2 Scan (Product Ion Scan) ms4->ms5 d1 Identify Precursor Ion in MS1 Spectrum ms5->d1 Interpret spectra d2 Assign b- and y-ions in MS2 Spectrum d1->d2 d3 Compare Experimental m/z to Theoretical Values d2->d3

Caption: Experimental workflow for MS/MS analysis of this compound.

Detailed Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and deionized water.

    • Add formic acid to a final concentration of 0.1% (v/v) to promote protonation.

    • Vortex the solution until the peptide is fully dissolved.

    • Perform a serial dilution to a final working concentration of 5 µM using the same solvent mixture.

  • Mass Spectrometer Setup (Example for a Q-TOF instrument):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone/Sampling Voltage: 30 V (adjust to minimize in-source fragmentation).

    • Source Temperature: 120°C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Desolvation Temperature: 350°C.

  • Data Acquisition:

    • MS1 (Survey Scan):

      • Acquire spectra over a mass range of 100-500 m/z to observe the protonated molecular ion ([M+H]⁺).

    • MS2 (Product Ion Scan):

      • Set up a data-dependent acquisition (DDA) method or manually select the precursor ion at m/z 308.16 for fragmentation.

      • Isolation Window: ~1.5-2.0 Da.

      • Collision Energy: Apply a collision energy ramp (e.g., 15-30 eV) to ensure a range of fragment ions are produced. Use argon as the collision gas.

      • Acquire product ion spectra over a mass range of 50-320 m/z.

Visualizing the Fragmentation Pathway

The following diagram illustrates the cleavage points on the peptide backbone of this compound that lead to the formation of the primary b- and y-ions.

Caption: Fragmentation map of this compound showing b- and y-ion cleavages.

References

H-Ala-D-Phe-Ala-OH degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Ala-D-Phe-Ala-OH. The information provided is based on general principles of peptide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation data for this compound is not extensively published, peptides, in general, are susceptible to several degradation pathways. The most common pathways include hydrolysis of the peptide bonds, particularly at acidic or basic pH, and enzymatic degradation.[1] However, the presence of a D-amino acid (D-Phenylalanine) in the sequence is expected to confer significant resistance to many common proteases, which are stereospecific for L-amino acids.[2] Other potential degradation routes include oxidation, particularly if trace metals or reactive oxygen species are present.[1]

Q2: My peptide solution appears cloudy. What could be the cause?

A2: Cloudiness in a peptide solution often indicates aggregation or precipitation.[1][3] Peptides can self-associate to form either amorphous aggregates or more structured fibrils.[4][5] This can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the buffer.[3][4][6] Phenylalanine, being a hydrophobic amino acid, can contribute to the propensity of a peptide to aggregate.

Q3: How does pH affect the stability of this compound?

A3: The stability of peptides is highly dependent on pH.[1] At low pH, acid-catalyzed hydrolysis of the peptide bonds can occur. Conversely, at high pH, base-catalyzed hydrolysis is a concern. Peptides generally have an optimal pH range for stability.[1] For this compound, it is advisable to conduct pH stability studies to determine the optimal pH for storage and experimental use. Generally, a pH range of 4-6 is a good starting point for stability testing, as it minimizes both acid and base-catalyzed hydrolysis for many peptides.

Q4: I am observing a loss of peptide activity over time. What are the potential reasons?

A4: Loss of activity can be due to either chemical degradation or physical instability (aggregation).[3] Chemical degradation, such as hydrolysis, would lead to the cleavage of the peptide into smaller fragments, resulting in a loss of the intact, active molecule. Aggregation can also lead to a loss of activity as the peptide is no longer in its soluble, monomeric form to interact with its target.[1][3] It is also possible that the peptide is adsorbing to the surface of your storage container, especially at low concentrations.

Troubleshooting Guides

Issue 1: Peptide Degradation Observed in Solution
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis corresponding to smaller fragments.Hydrolysis: The peptide bonds are being cleaved. This is often accelerated by non-optimal pH or high temperatures.[1]1. Optimize pH: Conduct a pH stability study by incubating the peptide solution at different pH values (e.g., pH 3, 5, 7, 9) and analyzing for degradation over time using a stability-indicating method like reverse-phase HPLC. 2. Control Temperature: Store stock solutions frozen (-20°C or -80°C) and minimize the time the peptide is kept at room temperature or in a liquid state.[1] 3. Use Aprotic Solvents: If the experimental conditions allow, consider using aprotic solvents for storage, as they can minimize hydrolysis.
Gradual loss of the main peptide peak in HPLC without the appearance of distinct degradation peaks.Aggregation: The peptide is self-associating and precipitating out of solution.[1][3]1. Adjust Peptide Concentration: Try working with lower peptide concentrations.[3] 2. Modify Formulation: Include excipients such as sugars or polyols that can help stabilize the peptide and prevent aggregation.[1] 3. Optimize Buffer: The choice of buffer can influence aggregation. Screen different buffer systems (e.g., citrate, phosphate, acetate) to find one that minimizes aggregation.[3]
Loss of activity in a biological assay.Enzymatic Degradation: Contamination with proteases from cellular lysates or other biological samples.[1]1. Incorporate Protease Inhibitors: Add a cocktail of protease inhibitors to your experimental samples. 2. Heat Inactivation: If your peptide is heat-stable for short periods, consider heat-inactivating endogenous proteases in your sample before adding the peptide.
Issue 2: Poor Peptide Solubility
Symptom Possible Cause Troubleshooting Steps
Difficulty in dissolving the lyophilized peptide powder.Hydrophobicity: The presence of Phenylalanine, a hydrophobic amino acid, can make the peptide challenging to dissolve in aqueous buffers.1. Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired final concentration. 2. Use of Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can aid in solubilization, but be mindful of their potential impact on your downstream experiments. 3. Sonication: Gentle sonication can sometimes help to break up small aggregates and aid in dissolution.

Experimental Protocols

Protocol 1: General pH Stability Assessment of this compound

  • Materials:

    • This compound lyophilized powder

    • A series of buffers (e.g., 10 mM citrate for pH 3 & 5, 10 mM phosphate for pH 7, 10 mM borate for pH 9)

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

    • Incubator or water bath

  • Procedure:

    • Prepare a stock solution of this compound in water or a suitable organic solvent.

    • Dilute the stock solution into each of the different pH buffers to a final concentration of 1 mg/mL.

    • Immediately after preparation (t=0), inject an aliquot of each sample onto the RP-HPLC system to determine the initial peak area of the intact peptide.

    • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze by RP-HPLC.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time for each pH to determine the pH of optimal stability.

Visualizations

Peptide This compound Hydrolysis Hydrolysis (Acidic/Basic pH) Peptide->Hydrolysis Enzymatic Enzymatic Degradation (Limited due to D-Phe) Peptide->Enzymatic Aggregation Aggregation Peptide->Aggregation Fragments Peptide Fragments (Loss of Activity) Hydrolysis->Fragments Enzymatic->Fragments Aggregates Inactive Aggregates Aggregation->Aggregates

Caption: Potential degradation and instability pathways for this compound.

Start Experiment Start: Peptide Instability Suspected Check_Visual Visual Inspection: Cloudy or Precipitate? Start->Check_Visual Check_HPLC HPLC Analysis: Degradation Peaks or Loss of Main Peak? Check_Visual->Check_HPLC No Aggregation_Suspected Aggregation Likely Check_Visual->Aggregation_Suspected Yes Check_HPLC->Aggregation_Suspected Loss of Main Peak (No new peaks) Degradation_Suspected Chemical Degradation Likely Check_HPLC->Degradation_Suspected Degradation Peaks Solubility_Issue Solubility Issue Check_HPLC->Solubility_Issue Difficulty Dissolving Action_Aggregation Troubleshoot Aggregation: - Lower Concentration - Change Buffer/pH - Add Excipients Aggregation_Suspected->Action_Aggregation Action_Degradation Troubleshoot Degradation: - Optimize pH - Control Temperature - Use Protease Inhibitors Degradation_Suspected->Action_Degradation Action_Solubility Troubleshoot Solubility: - Use Organic Solvent First - Sonication Solubility_Issue->Action_Solubility

Caption: Troubleshooting workflow for this compound instability issues.

References

Technical Support Center: H-Ala-D-Phe-Ala-OH Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the synthetic tripeptide H-Ala-D-Phe-Ala-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in solid-phase peptide synthesis (SPPS) are common and can arise from several sources. For a tripeptide like this compound, you can expect to find:

  • Deletion sequences: Peptides missing one of the amino acids (e.g., H-Ala-Ala-OH or H-D-Phe-Ala-OH). These arise from incomplete coupling or deprotection steps.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains or termini.

  • Diastereomeric impurities: Racemization of amino acids can occur during synthesis, leading to peptides with incorrect stereochemistry. The presence of a D-amino acid (D-Phe) in your sequence is intentional, but racemization of the L-alanines could occur.

  • Residual reagents and scavengers: Chemicals used during synthesis and cleavage, such as trifluoroacetic acid (TFA), can remain in the crude product.[1][2]

Q2: What purity level should I aim for?

A2: The required purity level depends on the intended application of your peptide.[3]

Purity LevelTypical Applications
>70% (Desalted)Initial screening, non-quantitative assays
>85%Polyclonal antibody production, immunological studies
>95%In vitro bioassays, enzyme kinetics, receptor-ligand binding studies, NMR studies
>98%In vivo studies, clinical trials, X-ray crystallography

Q3: How does the presence of a D-amino acid (D-Phe) affect purification?

A3: The incorporation of a D-amino acid can influence the peptide's conformation and its interactions with chromatographic media.[4][5] This may lead to different retention times in reverse-phase HPLC compared to the all-L-amino acid equivalent. However, the fundamental principles of purification remain the same. The D-amino acid can also enhance the peptide's stability against enzymatic degradation, which is a consideration for downstream applications rather than the purification process itself.[6]

Troubleshooting Guides

HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying synthetic peptides.[2][7] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for peptides.

  • Possible Cause: The peptide is too hydrophilic for the selected column and mobile phase conditions.

  • Solution:

    • Ensure proper mobile phase composition: Start with a low percentage of organic solvent (e.g., 5% acetonitrile) in your aqueous mobile phase (e.g., water with 0.1% TFA).

    • Use a less hydrophobic column: If the peptide is very polar, a C8 or C4 column might provide better retention than a C18 column.

    • Adjust the ion-pairing agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps with retention and peak shape. Ensure it is present in both your aqueous and organic mobile phases at a concentration of ~0.1%.

  • Possible Causes & Solutions:

CauseSolution
Column Overload Inject a smaller amount of your crude peptide solution.[8]
Co-eluting Impurities Optimize the gradient to better separate the target peptide from impurities. A shallower gradient can improve resolution.
Incompatible Injection Solvent Dissolve the crude peptide in the initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% TFA). Injecting in a solvent with a high organic content can cause peak distortion.[9]
Secondary Interactions with the Stationary Phase Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress the ionization of silanol groups on the silica-based column. Using a high-purity silica column can also minimize these interactions.[10]
Blocked Column Frit If all peaks are splitting, the column frit may be blocked. Try back-flushing the column or replacing the frit.[11]
Recrystallization

Recrystallization can be a cost-effective method for purifying peptides, especially at a larger scale.[12][13] The goal is to find a solvent system where the peptide is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.

  • Solution: A systematic solvent screening is necessary. Due to the polar nature of many peptides, start with polar solvents and then explore mixtures.

    Recommended Solvents to Screen:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Mixtures of the above solvents (e.g., water/ethanol, water/acetonitrile)

  • Possible Causes & Solutions:

    • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solution is too concentrated: Try using a more dilute solution.

    • Impurities inhibiting crystallization: It may be necessary to perform a preliminary purification step (e.g., solid-phase extraction) to remove impurities that hinder crystal formation.

Solid-Phase Extraction (SPE)

SPE is a useful technique for sample clean-up and partial purification.[14] It can be used to desalt the peptide or to remove very non-polar or very polar impurities before a final HPLC step.

  • Possible Causes & Solutions:

    • Incomplete elution: The organic solvent used for elution may not be strong enough. Try increasing the concentration of acetonitrile in the elution buffer.

    • Irreversible binding: The peptide may be interacting too strongly with the stationary phase. Ensure the use of an appropriate sorbent (C18 is a good starting point for peptides).

    • Improper column conditioning: Always pre-condition the SPE cartridge with methanol followed by equilibration with the loading buffer as per the manufacturer's instructions.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This is a starting protocol that should be optimized for your specific system and crude peptide characteristics.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 5% Acetonitrile, 95% Water, 0.1% TFA) at a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a preparative column for larger scale).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV at 214 nm or 220 nm.

  • Gradient Elution:

    • Initial Scouting Gradient: 5% to 95% B over 30 minutes. This will help determine the approximate elution time of your peptide.

    • Optimized Gradient: Once the retention time of the target peptide is known, a shallower gradient around that elution point can be used to improve separation from closely eluting impurities. For example, if the peptide elutes at 40% B, you might run a gradient of 30-50% B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

General Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a few milligrams of the crude peptide. Add a potential solvent (e.g., water) dropwise while heating gently until the peptide dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the crude peptide in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the recrystallized peptide by HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synth Solid-Phase Peptide Synthesis of this compound cleavage Cleavage from Resin (e.g., with TFA) synth->cleavage crude Crude Peptide Product cleavage->crude hplc Preparative RP-HPLC crude->hplc Primary Method recrystal Recrystallization crude->recrystal Alternative Method spe Solid-Phase Extraction (SPE) (Optional Clean-up) crude->spe Pre-purification analysis Purity & Identity Check (Analytical HPLC, Mass Spec) hplc->analysis recrystal->analysis spe->hplc analysis->hplc If impure, re-purify lyophilization Lyophilization analysis->lyophilization If pure final_product Pure this compound lyophilization->final_product

Caption: Experimental workflow for this compound purification.

hplc_troubleshooting cluster_good Good Result cluster_bad Common Problems cluster_solutions_split Solutions for Splitting cluster_solutions_retention Solutions for No Retention start HPLC Analysis of Crude Peptide good_peak Sharp, Symmetrical Peak start->good_peak Ideal Outcome peak_splitting Peak Splitting / Broadening start->peak_splitting Non-ideal Outcome no_retention No Retention (Elutes in Void) start->no_retention Non-ideal Outcome solution1_split Reduce Sample Load peak_splitting->solution1_split solution2_split Optimize Gradient peak_splitting->solution2_split solution3_split Use Correct Injection Solvent peak_splitting->solution3_split solution1_retention Use Shallower Initial Gradient no_retention->solution1_retention solution2_retention Use a Less Hydrophobic Column (C8/C4) no_retention->solution2_retention solution3_retention Check Ion-Pairing Agent (TFA) no_retention->solution3_retention

References

Technical Support Center: D-Phenylalanine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the coupling of D-phenylalanine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is D-phenylalanine sometimes difficult to couple in SPPS?

A1: D-phenylalanine, like other β-branched and sterically hindered amino acids, can present challenges during coupling.[1][2][3] The bulky side chain can physically obstruct the approach of the activated amino acid to the free N-terminal amine on the growing peptide chain, slowing down the reaction kinetics and potentially leading to incomplete coupling.[4] This can result in deletion sequences and lower purity of the final peptide.[5][6]

Q2: How can I monitor the efficiency of my D-phenylalanine coupling reaction?

A2: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[7][8][9][10] This colorimetric assay detects the presence of free primary amines on the resin. A positive (blue/purple) result indicates that the coupling is incomplete, while a negative (yellow/colorless) result suggests a successful coupling.[7][9][10] For quantitative analysis and to check for the presence of deletion sequences after the synthesis is complete, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most comprehensive method.[5][6][9]

Q3: What are the initial signs of a failed D-phenylalanine coupling?

A3: The primary indicator of a failed coupling during the synthesis is a positive Kaiser test after the coupling step.[4] The beads and/or the solution will turn a distinct blue or purple color.[9][10] If the synthesis is completed, analysis by RP-HPLC will likely show a significant peak corresponding to the deletion peptide (the sequence lacking D-phenylalanine), in addition to the peak for the desired full-length peptide.[5][6]

Troubleshooting Guide

Issue: Positive Kaiser Test After D-Phenylalanine Coupling

A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction. Here are the steps to troubleshoot this issue, from simplest to more advanced interventions.

1. Immediate Corrective Actions (On-the-fly) a. Double Coupling:

  • Description: This is the most straightforward approach. Simply repeat the coupling step with a fresh solution of activated D-phenylalanine.

  • Recommendation: Perform a second coupling for the same duration as the first. It is often beneficial to double couple sterically hindered residues like D-phenylalanine as a standard practice.[2]

b. Extend Coupling Time:

  • Description: Sterically hindered amino acids may require longer reaction times to achieve complete coupling.

  • Recommendation: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[11][12] Monitor the reaction periodically with the Kaiser test if possible.

2. Optimization of Reagents and Conditions a. Increase Reagent Concentration:

  • Description: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion by increasing the probability of molecular interactions.[2]

  • Recommendation: Instead of the standard 3-5 equivalents of amino acid and coupling reagent, try using a higher excess. Also, consider increasing the molar concentration of the reagents in the solvent (e.g., from 0.2 M to 0.5 M).[2]

b. Change Coupling Reagent:

  • Description: Standard coupling reagents like DIC/HOBt may not be efficient enough for difficult couplings. More potent activating agents can significantly improve outcomes.

  • Recommendation: Switch to a stronger uronium/phosphonium-based coupling reagent such as HBTU, HATU, or PyBOP.[11][13] These are known to be more effective for sterically hindered amino acids.[11]

c. Solvent Choice:

  • Description: The solvent can impact the swelling of the resin and the solubility of the growing peptide chain. Poor solvation can lead to aggregation and hinder coupling.[1]

  • Recommendation: While DMF is standard, a mixture of solvents like DMF/DCM or using N-Methyl-2-pyrrolidone (NMP) can sometimes improve results, especially for hydrophobic sequences.[1][14] In cases of severe aggregation, adding chaotropic salts like LiCl to the coupling mixture can be beneficial.[11]

Data Summary: Coupling Reagent Strategies
StrategyReagent/ConditionEquivalents (relative to resin capacity)Typical Coupling TimeNotes
Standard DIC / HOBt3 - 51 - 2 hoursMay be insufficient for D-phenylalanine.
Increased Potency HBTU / HOBt / DIEA3 - 51 - 2 hoursA common and effective choice for hindered amino acids.[14]
High Potency HATU / HOAt / DIEA3 - 51 - 2 hoursGenerally considered one of the most efficient coupling reagents, especially for difficult sequences.[11]
Phosphonium-based PyBOP / DIEA3 - 51 - 2 hoursAnother excellent choice for reducing racemization and improving efficiency.[11]
Time Extension Any of the above3 - 54 - 12 hoursA simple modification if changing reagents is not desirable.[12]
Concentration Increase Any of the above5 - 71 - 2 hoursIncreases the reaction rate.[2]

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is used to detect free primary amines on the resin.

Reagents:

  • Solution A: 1 mL of a 0.001 M KCN aqueous solution diluted in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) in a small test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[7][10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Beads and solution are yellow/colorless Coupling is complete.Proceed to the next deprotection step.
Beads are dark blue, solution is light blue Coupling is incomplete.Perform a double coupling.
Beads and solution are intense blue Coupling has failed.Re-evaluate coupling strategy (reagents, time, etc.).
Protocol 2: Optimized Coupling for D-Phenylalanine

This protocol is recommended when a standard coupling protocol fails, as indicated by a positive Kaiser test.

Reagents & Materials:

  • Fmoc-D-Phe-OH (5 equivalents)

  • HATU (4.9 equivalents)

  • HOAt (5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis vessel with resin-bound peptide containing a free N-terminal amine.

Procedure:

  • In a separate vial, dissolve Fmoc-D-Phe-OH, HATU, and HOAt in DMF or NMP.

  • Add DIEA to the solution and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the synthesis vessel containing the washed and drained resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • After 2 hours, take a small sample of resin and perform a Kaiser test (Protocol 1).

  • If the Kaiser test is negative (yellow), the coupling is complete. Wash the resin thoroughly with DMF to remove excess reagents and proceed with the synthesis.

  • If the Kaiser test is positive (blue), drain the reaction solution and repeat steps 3-6 (perform a double coupling).

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting D-phenylalanine coupling issues.

Caption: Troubleshooting workflow for D-phenylalanine coupling in SPPS.

References

troubleshooting poor cell permeability of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Ala-D-Phe-Ala-OH. This resource provides troubleshooting guides and answers to frequently asked questions regarding the cell permeability of this tripeptide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing very low intracellular concentrations of this compound in our cell-based assays. What are the common reasons for its poor cell permeability?

A1: The poor cell permeability of a small, linear peptide like this compound is often attributed to several physicochemical properties. Peptides are notoriously difficult to get into cells because of their size and polar backbone.[1] Key limiting factors include:

  • Polar Surface Area (PSA): The exposed nitrogen and oxygen atoms in the peptide backbone contribute to a high PSA. The amide bonds contain hydrogen bond donors (N-H) and acceptors (C=O) that readily interact with the aqueous extracellular environment, making it energetically unfavorable to cross the hydrophobic lipid bilayer of the cell membrane.

  • Charge: At physiological pH, the free N-terminal amine (positive charge) and C-terminal carboxyl group (negative charge) create a zwitterion. Charged molecules generally exhibit poor passive diffusion across cell membranes.

  • Hydrophilicity: While the phenylalanine residue provides some hydrophobicity, the two alanine residues and the charged termini contribute to an overall hydrophilic character, limiting membrane partitioning.

  • Conformational Flexibility: Linear peptides lack a rigid structure, which can result in a high energetic penalty for adopting a membrane-compatible conformation.[1] Some flexibility is needed, but too much can weaken the intramolecular hydrogen bonds (IMHBs) that are necessary for permeability.[1]

Q2: What are the potential physicochemical properties of this compound that might be hindering its uptake?

A2: Based on its structure, we can infer several properties that likely contribute to low permeability. The table below summarizes these characteristics and their impact.

PropertyCharacteristic of this compoundImpact on Cell Permeability
Molecular Weight Approx. 307.37 g/mol Favorable: Well below the 500 Da guideline for small molecules and the 1000 Da maximum often cited for passive permeability of peptides.[1]
Hydrogen Bond Donors/Acceptors High number from backbone amides, N-terminus, and C-terminus.Unfavorable: Increases polarity and interaction with water, preventing membrane entry.[2]
Charge at Physiological pH Zwitterionic (net neutral, but with localized charges).Unfavorable: Charged species do not readily cross the lipid bilayer via passive diffusion.
Lipophilicity (LogP) Expected to be low due to polar groups.Unfavorable: Low lipophilicity leads to poor partitioning into the cell membrane.
Conformation Linear and flexible.Unfavorable: High conformational flexibility incurs an entropic penalty to adopt a membrane-permeable state.[1]
D-Amino Acid Contains one D-Phenylalanine.Potentially Favorable: The presence of a D-amino acid can increase resistance to proteolytic degradation and may influence conformation in a way that could enhance permeability.[3][4]

Q3: What strategies can we employ to improve the cell permeability of this compound?

A3: Several chemical modification strategies can be explored to enhance the cellular uptake of your peptide. The choice of strategy often involves a trade-off between permeability and biological activity.

  • N-Methylation: Replacing a backbone N-H with an N-CH₃ group eliminates a hydrogen bond donor, reducing polarity and increasing membrane permeability.[2][5] This can also improve metabolic stability. However, it may alter the conformation required for target binding.[4]

  • Prodrug Strategies: Masking the charged termini can significantly improve permeability.

    • Esterification: Converting the C-terminal carboxylic acid to a methyl or ethyl ester neutralizes the negative charge. These esters can be cleaved by intracellular esterases to release the active peptide.

    • Amidation: Converting the C-terminus to a primary amide removes the negative charge.

  • Lipidation/Lipophilic Conjugation: Attaching a fatty acid or another lipophilic moiety can enhance membrane interaction and partitioning.

  • Cell-Penetrating Peptide (CPP) Conjugation: Linking this compound to a known CPP, such as TAT or Penetratin, can facilitate uptake, usually via endocytosis.[6][7] The linkage should ideally be cleavable (e.g., a disulfide bond) to release the active peptide inside the cell.[6]

  • Cyclization: Although more complex for a short tripeptide, cyclization can improve permeability by reducing conformational flexibility and masking polar groups through the formation of intramolecular hydrogen bonds.[2][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving permeability issues with this compound.

Step 1: Confirm Experimental Conditions and Baseline Permeability

Before attempting chemical modifications, it is crucial to ensure your assay conditions are optimized and you have a reliable baseline measurement of permeability.

Question: How can I be sure my experimental setup is not the source of the low uptake measurements?

Answer: Several factors in your cell culture and assay protocol can affect the measured uptake.[8] Consider the following optimizations:

  • Temperature: Ensure incubations are performed at 37°C, as peptide uptake is an energy-dependent process and rates are significantly lower at room temperature or 4°C.[8][9]

  • Peptide Aggregation: Peptides can aggregate in aqueous solutions, distorting permeability measurements. Try lowering the incubation concentration.[10]

  • Non-specific Binding: Peptides may bind to plastic surfaces. Adding bovine serum albumin (BSA) to the receiver compartment in transport assays can reduce this effect and improve recovery rates.[10]

  • Cell Health and Density: Use cells at a consistent, optimal confluence and ensure they are healthy, as stressed or overly dense cells can exhibit altered endocytic activity.

The following workflow can help you troubleshoot your experimental setup.

G start Start: Poor Permeability Observed check_temp Is incubation at 37°C? start->check_temp check_temp->start No check_conc Test lower peptide concentrations to check for aggregation. check_temp->check_conc Yes a Adjust to 37°C and re-test. check_temp->a No check_binding Add BSA to assay buffer to reduce non-specific binding. check_conc->check_binding check_cells Verify cell health, density, and passage number. check_binding->check_cells establish_baseline Establish reliable baseline permeability measurement. check_cells->establish_baseline proceed Proceed to Peptide Modification establish_baseline->proceed a->start

Caption: Troubleshooting workflow for experimental conditions.

Step 2: Select and Implement a Chemical Modification Strategy

Once you have a confirmed baseline, you can proceed with modifying the peptide to improve its permeability.

Question: Which modification strategy is best for this compound?

Answer: The optimal strategy depends on your experimental goals, tolerance for synthetic complexity, and the mechanism of action of your peptide. A logical approach is to start with simpler modifications.

StrategySynthetic ComplexityPotential Impact on ActivityRecommended Use Case
C-terminal Esterification LowLow to ModerateExcellent starting point to neutralize a charge with minimal structural change.
Backbone N-methylation ModerateModerate to HighUseful if esterification is insufficient. Can significantly boost passive diffusion.[5]
CPP Conjugation HighLow (if linker is cleavable)Best for delivering cargo that is difficult to modify or when endosomal delivery is acceptable.[7]

The diagram below illustrates how these modifications alter the peptide structure to enhance permeability.

G Strategies to Enhance Peptide Permeability cluster_0 Original Peptide cluster_1 Modification Strategies cluster_2 Outcome Peptide This compound (Poor Permeability) - Charged Termini - H-Bond Donors Ester C-Terminal Esterification (H-Ala-D-Phe-Ala-OMe) - Neutralizes C-terminus Peptide->Ester Mask Charge NMe Backbone N-Methylation - Removes H-bond donor - Reduces polarity Peptide->NMe Reduce Polarity CPP CPP Conjugation (e.g., TAT-Peptide) - Utilizes active transport - Mediates endocytosis Peptide->CPP Add Transporter Outcome Improved Cell Permeability Ester->Outcome NMe->Outcome CPP->Outcome G start Seed HeLa Cells in 12-well plate wash1 Wash cells 2x with warm ECB start->wash1 incubate Incubate with fluorescent peptide (10 µM) for 1h at 37°C wash1->incubate wash2 Wash cells 2x with cold ECB incubate->wash2 trypsin Trypsinize to detach cells and remove surface peptide wash2->trypsin pellet Pellet cells by centrifugation trypsin->pellet lyse Lyse cell pellet with 0.1 M NaOH pellet->lyse read Measure fluorescence in a plate reader lyse->read end Quantify Uptake read->end

References

Validation & Comparative

Comparative Guide to Peptide Sequence Confirmation: A Case Study of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary methodologies for peptide sequencing—Edman degradation and tandem mass spectrometry (MS/MS). Using the tripeptide H-Ala-D-Phe-Ala-OH as a case study, we present experimental protocols, expected data, and a critical evaluation of each technique's capabilities, particularly concerning the identification of non-standard amino acid configurations. This document is intended for researchers, scientists, and drug development professionals engaged in peptide analysis and characterization.

Introduction to Peptide Sequencing Techniques

Determining the precise amino acid sequence of a peptide is fundamental to understanding its structure and function.[1] Historically, Edman degradation has been the gold standard for N-terminal sequencing, offering a stepwise chemical method to identify residues one by one.[1][2] More recently, mass spectrometry has become a dominant technology in proteomics and peptide analysis due to its high speed, sensitivity, and suitability for complex mixtures.[2][3][4]

This guide will compare these two techniques for the confirmation of this compound. A crucial challenge presented by this peptide is the presence of a D-amino acid (D-Phenylalanine). Standard sequencing methods are generally insensitive to stereochemistry, necessitating a third, specialized technique—chiral chromatography—to confirm the presence of the D-enantiomer.[5]

Method 1: Edman Degradation

Edman degradation is a sequential process that removes the N-terminal amino acid residue, which is then identified via chromatography.[1] The cycle is repeated to determine the sequence of the shortened peptide.[6] This method is highly accurate for the N-terminal sequencing of pure peptides.[1][3]

Experimental Protocol: Edman Degradation
  • Coupling: Dissolve 10-100 picomoles of the peptide in a coupling buffer (e.g., N-methylmorpholine/TFA in water-acetonitrile). Add phenyl isothiocyanate (PITC, Edman's reagent) and incubate under mildly alkaline conditions (pH ~8.5) to form the phenylthiocarbamoyl-peptide (PTC-peptide).

  • Washing: Perform a solvent wash (e.g., with ethyl acetate) to remove excess PITC and by-products.

  • Cleavage: Treat the PTC-peptide with an anhydrous strong acid, typically trifluoroacetic acid (TFA). This selectively cleaves the N-terminal peptide bond, releasing the terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

  • Extraction & Conversion: Selectively extract the ATZ-amino acid with an organic solvent (e.g., butyl chloride). Convert the unstable ATZ derivative to the more stable phenylthiohydantoin (PTH) amino acid by heating in an aqueous acid (e.g., 25% TFA).

  • Identification: Inject the PTH-amino acid solution into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. Identify the residue by comparing its retention time to that of known PTH-amino acid standards.[7][8]

  • Cycling: Subject the remaining, shortened peptide to the next cycle of degradation (coupling, cleavage, etc.) until the full sequence is determined.

Expected Data: Edman Degradation

The sequence is confirmed by the sequential identification of PTH-amino acids in each cycle.

Cycle NumberExpected PTH-Amino AcidExpected Result from HPLC Analysis
1PTH-AlanineA peak with a retention time matching the PTH-Ala standard.
2PTH-PhenylalanineA peak with a retention time matching the PTH-Phe standard.
3PTH-AlanineA peak with a retention time matching the PTH-Ala standard.

Note: Standard RP-HPLC cannot distinguish between PTH-D-Phe and PTH-L-Phe. This analysis confirms the sequence as Ala-Phe-Ala but does not confirm the stereochemistry of the phenylalanine residue.

Workflow Visualization

Edman_Degradation_Workflow cluster_0 Cycle 1: Identify Ala cluster_1 Cycle 2: Identify Phe cluster_2 Cycle 3: Identify Ala P0 This compound P1 D-Phe-Ala-OH P0->P1 Coupling & Cleavage PTH1 PTH-Ala P2 Ala-OH PTH2 PTH-Phe P1_c->P2 Coupling & Cleavage P3 Terminus PTH3 PTH-Ala P2_c->P3 Coupling & Cleavage

Caption: Edman degradation workflow for this compound.

Method 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry determines a peptide's sequence by measuring the mass-to-charge (m/z) ratio of peptide fragments.[9] A common method is collision-induced dissociation (CID), where peptide ions are fragmented at the peptide bonds, primarily generating b- and y-type ions.[10][11] The mass difference between consecutive ions in a series corresponds to a specific amino acid residue.

Experimental Protocol: Tandem Mass Spectrometry
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source connected to the mass spectrometer. This generates protonated molecular ions of the peptide (precursor ions).

  • MS1 Scan: The first mass analyzer (MS1) scans for and isolates the precursor ion of interest (for this compound, the expected [M+H]⁺ is at m/z 308.16).

  • Fragmentation (MS2): The isolated precursor ions are directed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This collision-induced dissociation (CID) fragments the peptide ions.[11]

  • MS2 Scan: The second mass analyzer (MS2) scans the m/z ratios of the resulting fragment ions.

  • Sequence Deduction: The amino acid sequence is reconstructed by analyzing the mass differences between the fragment ions in the MS2 spectrum. The difference between consecutive b-ions or y-ions reveals the identity of the amino acid residue at that position.[12]

Expected Data: Tandem Mass Spectrometry

For this compound (Monoisotopic Mass: 307.1532 u)

  • Precursor Ion [M+H]⁺: 308.1605 m/z

Fragment IonSequenceCalculated m/z
b-ions (N-terminus)
b₁A72.0444
b₂AF219.1073
y-ions (C-terminus)
y₁A90.0550
y₂FA237.1179

Note: Like Edman degradation, standard MS/MS cannot differentiate between D- and L-amino acids as they have identical masses.[5] Specialized MS techniques like radical-directed dissociation (RDD) can sometimes distinguish epimers but are not routine.[13]

Method 3: Chiral Amino Acid Analysis

To unambiguously confirm the presence of D-Phenylalanine, a separate chiral analysis is required. This is typically achieved by HPLC using a chiral stationary phase (CSP).[14]

Experimental Protocol: Chiral HPLC
  • Hydrolysis: Completely hydrolyze the peptide into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

  • Chromatography: Inject the hydrolysate onto an HPLC system equipped with a chiral column (e.g., a teicoplanin-based or crown ether-based CSP).[15][16]

  • Elution: Use a mobile phase optimized for chiral separation (e.g., methanol/ammonium formate buffer).[16] The L- and D-enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Detection & Identification: Use a suitable detector (e.g., UV, ELSD, or MS). Identify the D- and L-amino acids by comparing their retention times to those of pure D-Ala, L-Ala, D-Phe, and L-Phe standards.

Expected Data: Chiral HPLC

The chromatogram of the peptide hydrolysate should show three distinct peaks:

  • A peak matching the retention time of the L-Alanine standard.

  • A peak matching the retention time of the D-Phenylalanine standard.

  • No significant peak at the retention time of the L-Phenylalanine standard.

Comparative Analysis

Method_Comparison cluster_Edman Edman Degradation cluster_MS Tandem Mass Spectrometry Title Peptide Sequencing Approaches E1 Principle: Sequential N-terminal chemical cleavage M1 Principle: Fragmentation and mass analysis of ions E2 Pros: - High accuracy for N-terminus - Unambiguous residue order E3 Cons: - Slow (1 hr/cycle) - Blocked N-termini fail - Requires pure sample M2 Pros: - Fast and high-throughput - Works for complex mixtures - Can detect modifications M3 Cons: - De novo sequencing is complex - Can't distinguish isomers (Ile/Leu) - Relies on fragmentation patterns

Caption: Comparison of Edman degradation and mass spectrometry.

Summary Table of Methodologies
FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)Chiral HPLC
Principle Sequential chemical cleavageFragmentation and mass analysisDifferential interaction with a chiral stationary phase
Primary Use N-terminal sequencing of pure proteins[3]High-throughput sequencing, PTM analysis, mixture analysis[2]Stereoisomer identification and separation[17]
Sample Purity High purity required[3]Can handle complex mixturesHigh purity of analyte required for accurate quantitation
Speed Slow (~1 hour per residue)[1]Fast (seconds to minutes per sample)Moderate (minutes per sample)
Throughput Low[1]HighModerate
Blocked N-Terminus Fails if N-terminus is modified[1][3]Can often analyze and identify modificationsNot applicable (analyzes constituent amino acids)
Stereochemistry No (cannot distinguish D/L)No (cannot distinguish D/L)Yes (primary method for D/L distinction)[14]
Distinguishes Ile/Leu YesNo (isobaric, requires specialized MS)Yes

Conclusion

To fully and unambiguously confirm the sequence of this compound, a combination of techniques is necessary.

  • Edman Degradation or Tandem Mass Spectrometry can be used to confirm the primary sequence of Ala-Phe-Ala. Edman degradation is the more traditional and direct method for N-terminal confirmation, while MS/MS offers higher speed and sensitivity.[2][3]

  • Chiral HPLC Analysis of the acid hydrolysate is mandatory to confirm the stereochemistry of the phenylalanine residue as the D-enantiomer.

For regulated environments, such as biopharmaceutical development, the precision of Edman degradation is often preferred for confirming N-terminal sequences, while mass spectrometry is invaluable for comprehensive characterization.[3] The inclusion of chiral analysis is critical whenever non-standard stereoisomers are expected or need to be ruled out.

References

A Comparative Guide to the Validation of H-Ala-D-Phe-Ala-OH Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like H-Ala-D-Phe-Ala-OH is a critical step in preclinical and clinical studies. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by representative experimental data and detailed protocols.

Introduction to Peptide Purity Analysis

The purity of a synthetic peptide is a crucial determinant of its biological activity, safety, and overall quality.[1] Impurities, which can arise during synthesis, cleavage, or storage, may include truncated sequences, deletion sequences, or incompletely deprotected peptides.[2] Therefore, robust analytical methods are required to accurately quantify the target peptide and identify any impurities.

Analytical HPLC is the primary and most widely used method for assessing the purity of synthetic peptides.[2][3] It offers high resolution, sensitivity, and quantitative accuracy. This technique is often complemented by mass spectrometry (MS) to confirm the molecular weight of the target peptide and its impurities.[4][5]

Analytical HPLC Method for this compound Purity Validation

Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purity analysis.[3] This technique separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, and a gradient of increasing organic solvent concentration is employed to elute the peptides.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[1]

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Instrument: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time, for instance, 10 minutes, is a common starting point.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV absorbance at 214 nm or 220 nm, which is optimal for detecting the peptide backbone.[1][2]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The purity of the peptide is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100.[1]

Expected Results

A successful HPLC analysis of a high-purity this compound sample would show a major peak corresponding to the target peptide and minimal peaks for any impurities. For a research-grade peptide, a purity of >95% is often required, while therapeutic-grade peptides may necessitate purities of >98%.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination, other methods provide complementary and essential information about the peptide.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Analytical HPLC-UV Separation based on hydrophobicity and UV detection.Purity (%) of the target peptide.High resolution, quantitative, reproducible.[3]Does not provide molecular weight information.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular Weight of the target peptide and impurities.Highly sensitive and specific for identity confirmation.[4]Not inherently quantitative without standards.
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Net Peptide Content and amino acid composition.[2][5]Determines the actual amount of peptide in a lyophilized powder.[2]Destructive to the sample, does not provide purity information.
UPLC-MS Ultra-high performance liquid chromatography coupled with mass spectrometry.High-resolution separation with mass identification.Increased resolution and sensitivity compared to standard HPLC-MS.[5]Higher cost and complexity of instrumentation.

Experimental Workflow and Data Visualization

The following diagram illustrates the typical workflow for the validation of this compound purity.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Final Validation weigh Weigh Peptide dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter hplc Analytical HPLC filter->hplc Inject ms Mass Spectrometry filter->ms Infuse/Inject aaa Amino Acid Analysis filter->aaa Hydrolyze purity Purity Assessment (%) hplc->purity identity Identity Confirmation (MW) ms->identity content Net Peptide Content aaa->content report Comprehensive Purity Report purity->report identity->report content->report

Workflow for this compound Purity Validation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the key quality attributes of the peptide.

cluster_methods Analytical Methods cluster_attributes Quality Attributes Peptide This compound HPLC HPLC-UV Peptide->HPLC MS Mass Spectrometry Peptide->MS AAA Amino Acid Analysis Peptide->AAA Purity Purity HPLC->Purity Identity Identity MS->Identity Content Net Content AAA->Content

Analytical Techniques and Peptide Quality Attributes.

Conclusion

The validation of this compound purity by analytical HPLC is a robust and reliable method that forms the cornerstone of quality control for this synthetic peptide. When used in conjunction with complementary techniques such as mass spectrometry and amino acid analysis, a comprehensive profile of the peptide's purity, identity, and net content can be established. This multi-faceted approach ensures the quality and reliability of the peptide for research and drug development applications.

References

A Comparative Analysis of D-Amino Acid Containing Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is a continuous endeavor. The incorporation of D-amino acids into peptide sequences presents a promising strategy to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides an objective comparison of the performance of D-amino acid containing peptides against their L-isomers, supported by experimental data and detailed methodologies.

The fundamental difference between L- and D-amino acids lies in their stereochemistry; they are non-superimposable mirror images of each other. While proteins in most living organisms are exclusively composed of L-amino acids, the strategic substitution with D-amino acids can confer significant advantages, primarily enhanced stability against enzymatic degradation. This increased resilience translates to a longer in vivo half-life and potentially improved bioavailability and therapeutic efficacy.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics comparing L- and D-amino acid containing peptides across various experimental parameters.

Peptide PairModificationHalf-life in Human Serum (hours)Reference
RDP215 (L-peptide)UnmodifiedNot specified, but shows degradation[1]
9D-RDP215 (D-peptide)All L-amino acids replaced with D-amino acidsSignificantly more stable than L-peptide[1]
L-MelittinUnmodifiedNot specified, but immunogenic[2]
D-MelittinAll L-amino acids replaced with D-amino acidsNot specified, but less immunogenic[2]
t-PTPTGTQTPT (L-peptide)Unmodified N-terminusLess stable[3]
tpt-PTGTQTPT (D-amino acid at N-terminus)D-amino acid at N-terminusMore stable than unmodified L-peptide[3]
tp-TPTGTQ-tptD-amino acids at both N- and C-terminiCompletely stable[3]

Table 1: Comparative Serum Stability of L- and D-Peptides. This table highlights the enhanced stability of peptides containing D-amino acids in human serum. The introduction of D-amino acids, particularly at the termini, significantly protects the peptide from proteolytic degradation.

Peptide/MicelleCell LineIC50 (µg/mL)Reference
L-Melittin PeptideRAW 264.7~1-10[2]
D-Melittin PeptideRAW 264.7~1-10[2]
L-Melittin MicellesRAW 264.7~10-100[2]
D-Melittin MicellesRAW 264.7~10-100[2]

Table 2: Comparative In Vitro Cytotoxicity of L- and D-Melittin. This table demonstrates that the incorporation of D-amino acids in the lytic peptide melittin does not significantly alter its cytotoxic activity against RAW 264.7 macrophage-like cells, indicating that the therapeutic action can be preserved while enhancing stability.

Treatment GroupAntibody Titer (IgG)Antibody Titer (IgM)Reference
L-Melittin MicellesHighHigh[2]
D-Melittin MicellesLow to undetectableLow to undetectable[2]

Table 3: Comparative Immunogenicity of L- and D-Melittin Micelles in Mice. This table illustrates the significantly reduced immunogenicity of D-melittin containing micelles compared to their L-counterparts, as evidenced by the lower anti-PEG antibody titers in treated mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Serum Stability Assay

This protocol is used to determine the half-life of peptides in the presence of serum proteases.

Materials:

  • Test peptide (L- and D-isomers)

  • Human serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Urea solution (6 M)

  • Trichloroacetic acid (TCA) solution (20%)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% TFA

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of the test peptide.

  • Thaw human serum and centrifuge to remove lipids.

  • Incubate the serum at 37°C for 15 minutes.

  • Spike the test peptide into the pre-warmed serum to a final concentration (e.g., 1 mM). A control sample is prepared by spiking the peptide into PBS.

  • Incubate the serum and control samples at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • To stop the enzymatic reaction, add an equal volume of 6 M urea, followed by an equal volume of 20% TCA to precipitate the serum proteins.

  • Incubate on ice for 10 minutes and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining peptide by RP-HPLC.

  • The percentage of intact peptide at each time point is calculated by comparing the peak area to the 0-hour time point. The half-life is then determined by fitting the data to a one-phase decay model.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test peptides (L- and D-isomers) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test peptides. Include a vehicle control (no peptide).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.[2][5]

In Vivo Immunogenicity Assessment

This protocol describes a method to evaluate the immunogenic potential of peptides by measuring antibody production in an animal model.

Materials:

  • Test peptides (L- and D-isomers) formulated in a delivery vehicle (e.g., micelles)

  • Animal model (e.g., BALB/c mice)

  • Adjuvant (if required)

  • Materials for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA plates

  • Coating antigen (e.g., the peptide-PEG conjugate)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG/IgM)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Immunize groups of mice with the L- and D-peptide formulations, and a control group with the vehicle alone. Repeat immunizations as per the study design.

  • Collect blood samples at specified time points after immunization.

  • Isolate serum from the blood samples.

  • Coat ELISA plates with the coating antigen and incubate overnight.

  • Wash the plates and block non-specific binding sites with blocking buffer.

  • Add serially diluted serum samples to the wells and incubate.

  • Wash the plates and add the enzyme-conjugated secondary antibody.

  • After incubation and washing, add the substrate and allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance.

  • The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.[2][6]

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative study of D-amino acid containing peptides.

Proteolytic_Degradation_Pathway L_Peptide L-Peptide Protease Protease (e.g., Trypsin) L_Peptide->Protease Susceptible D_Peptide D-Peptide D_Peptide->Protease Resistant Degraded_Fragments Degraded Fragments Protease->Degraded_Fragments Cleavage Intact_D_Peptide Intact D-Peptide Protease->Intact_D_Peptide No Cleavage

Fig. 1: Proteolytic stability of L- vs. D-peptides.

MHC_Class_II_Antigen_Presentation cluster_APC Antigen Presenting Cell (APC) L_Peptide Exogenous L-Peptide Endosome Endosome L_Peptide->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Peptide_MHC_Complex Peptide-MHC II Complex Lysosome->Peptide_MHC_Complex Peptide Loading MHC_II MHC Class II MHC_II->Lysosome T_Cell_Receptor T-Cell Receptor (on Helper T-Cell) Peptide_MHC_Complex->T_Cell_Receptor Presentation Immune_Response Immune Response (Antibody Production) T_Cell_Receptor->Immune_Response Activation D_Peptide Exogenous D-Peptide No_Processing Resistant to Proteolytic Processing D_Peptide->No_Processing No_Presentation No Presentation on MHC Class II No_Processing->No_Presentation Reduced_Immunogenicity Reduced Immunogenicity No_Presentation->Reduced_Immunogenicity

Fig. 2: Differential antigen presentation of L- and D-peptides.

Conclusion

The strategic incorporation of D-amino acids into peptides offers a robust approach to enhance their therapeutic properties. The primary advantage lies in the significantly increased resistance to proteolytic degradation, leading to a longer circulatory half-life. This enhanced stability does not necessarily compromise biological activity, as demonstrated by the comparable in vitro cytotoxicity of L- and D-melittin. Furthermore, the use of D-peptides can substantially reduce immunogenicity, a critical factor for the development of safe and effective long-term therapies. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the potential of D-amino acid substitution in their own peptide drug development programs.

References

A Comparative Guide to Peptide-Based Enzyme Inhibitors: Benchmarking Against H-Ala-D-Phe-Ala-OH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Enzyme Inhibitors

The inhibitory potency of various peptides against their target enzymes is summarized in the table below. This data, including IC50 and Ki values, allows for a direct comparison of their efficacy.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50 ValueInhibition Mode
ACE Inhibitors
EU-5031ACE6.9 nM6.7 nMCompetitive
EU-4865ACE38 nM19 nMNoncompetitive
Sec-Pro-Phe-OMeACE-183.2 nM-
Peptide I (from tea)ACE-210.03 µMUncompetitive
Peptide II (from tea)ACE-178.91 µMUncompetitive
Peptide III (from tea)ACE-196.31 µMNon-competitive
Peptide IV (from tea)ACE-121.11 µMUncompetitive
Carboxypeptidase A Inhibitors
ZFVP(O)FCarboxypeptidase A10-27 fM--
DL-2-Benzyl-3-formylpropanoic acidCarboxypeptidase A0.48 µM (apparent)-Competitive
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acidCarboxypeptidase A180 µM--
DL-2-benzyl-4-hydroxybutanoic acidCarboxypeptidase A0.54 mM-Weak inhibitor
2-benzyl-4,4-(ethylenedioxy)butanoic acidCarboxypeptidase A2 mM-Weak inhibitor
Chymotrypsin Inhibitor
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsin0.16 mM-Competitive

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate a key signaling pathway and standardized experimental workflows.

Renin-Angiotensin-Aldosterone_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., EU-5031) ACE_Inhibitors->ACE inhibition Renin Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

ACE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ACE Solution - Inhibitor Solution - FAPGG Substrate start->prepare_reagents mix_ace_inhibitor Mix ACE and Inhibitor (or buffer for control) prepare_reagents->mix_ace_inhibitor pre_incubate Pre-incubate at 37°C mix_ace_inhibitor->pre_incubate add_substrate Add FAPGG Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 340 nm (kinetic read) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: A generalized workflow for determining ACE inhibitory activity using a spectrophotometric assay.

Carboxypeptidase_A_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Carboxypeptidase A Solution - Inhibitor Solution - Hippuryl-L-phenylalanine Substrate start->prepare_reagents mix_enzyme_inhibitor Mix Enzyme and Inhibitor (or buffer for control) prepare_reagents->mix_enzyme_inhibitor equilibrate Equilibrate at 25°C mix_enzyme_inhibitor->equilibrate add_substrate Add Hippuryl-L-phenylalanine equilibrate->add_substrate measure_absorbance Measure Increase in Absorbance at 254 nm add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity and Inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Caption: A typical workflow for a Carboxypeptidase A inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key enzyme inhibition assays discussed in this guide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from methods utilizing the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[1]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2

  • Test inhibitor (e.g., peptide dissolved in buffer)

  • Captopril (positive control)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 37°C incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FAPGG in the HEPES buffer. The final concentration in the assay is typically around 5 mM.[1]

    • Prepare a stock solution of ACE in the HEPES buffer. The final concentration should be optimized to give a linear rate of substrate hydrolysis over the measurement period.[1]

    • Prepare serial dilutions of the test inhibitor and captopril in the HEPES buffer.

  • Assay Protocol:

    • In a microplate well or cuvette, add 10 µL of the ACE solution and 10 µL of the inhibitor solution (or buffer for the uninhibited control).[1]

    • Incubate the mixture at 37°C for 5 minutes.[1]

    • Initiate the reaction by adding 10 µL of the 5 mM FAPGG substrate solution.[1]

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) at 37°C. The decrease in absorbance corresponds to the hydrolysis of FAPGG.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carboxypeptidase A Inhibition Assay

This protocol is based on the hydrolysis of the substrate hippuryl-L-phenylalanine.[2]

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine

  • Tris-HCl buffer (0.025 M, pH 7.5) containing 0.5 M NaCl

  • 10% Lithium chloride

  • Test inhibitor

  • Spectrophotometer capable of reading at 254 nm

  • 25°C water bath or temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare a 0.001 M solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.[2]

    • Dissolve the Carboxypeptidase A enzyme in 10% lithium chloride to a concentration of 1-3 units/ml.[2]

    • Prepare serial dilutions of the test inhibitor in the Tris-HCl buffer.

  • Assay Protocol:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[2]

    • In a cuvette, pipette 2.0 ml of the substrate solution and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[2]

    • To the cuvette, add the desired concentration of the inhibitor and mix.

    • Initiate the reaction by adding 0.1 ml of the diluted enzyme solution.[2]

    • Record the increase in absorbance at 254 nm for 3-5 minutes. The increase in absorbance is due to the formation of hippuric acid.[2]

  • Data Analysis:

    • Determine the initial reaction velocity (ΔA254 / minute) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration as described for the ACE assay.

    • Determine the IC50 value from the dose-response curve. For competitive inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Conclusion

While the specific inhibitory properties of H-Ala-D-Phe-Ala-OH remain to be elucidated through direct experimental investigation, this guide provides a robust framework for its evaluation. By comparing its performance against the well-characterized peptide inhibitors of ACE and Carboxypeptidase A presented herein, researchers can effectively position this novel compound within the broader landscape of enzyme inhibitors. The detailed experimental protocols provided will enable consistent and reproducible data generation, a cornerstone of rigorous scientific inquiry in the field of drug discovery and development. Future studies are warranted to synthesize and screen this compound to determine its specific target and inhibitory potential.

References

Comparative Guide to Cross-Reactivity Testing for Anti-H-Ala-D-Phe-Ala-OH Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of standard methodologies for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against the synthetic tripeptide H-Ala-D-Phe-Ala-OH. Ensuring the specificity of anti-peptide antibodies is critical for the accuracy and reliability of immunoassays and therapeutic applications. This document outlines key experimental protocols and presents comparative data to guide researchers in selecting the most appropriate validation assays for their needs.

Introduction to Antibody Specificity and Cross-Reactivity

An antibody's specificity is its ability to bind to a single, specific epitope. Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[1][2] This phenomenon can lead to false-positive results, reduced assay sensitivity, and potential off-target effects in therapeutic applications.[3] For antibodies targeting the small peptide this compound, even minor variations in the peptide sequence, such as single amino acid substitutions or changes in stereochemistry (e.g., L-Phe vs. D-Phe), can be potential sources of cross-reactivity. Therefore, rigorous testing against a panel of related peptides is an essential validation step.

Comparative Analysis of Cross-Reactivity Testing Methods

The following sections detail the experimental protocols and comparative performance of three common immunoassays for evaluating antibody specificity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blot with Peptide Competition.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody. In this assay, the target peptide (this compound) is immobilized on a microplate. The antibody is pre-incubated with various concentrations of the target peptide or potential cross-reactive peptides before being added to the plate. The degree of cross-reactivity is determined by the peptide's ability to inhibit the antibody from binding to the coated plate.

Data Presentation: ELISA Cross-Reactivity Profile

The table below summarizes the cross-reactivity of a hypothetical anti-H-Ala-D-Phe-Ala-OH antibody against a panel of related peptides. The IC50 value represents the concentration of the competing peptide required to inhibit 50% of the antibody binding to the immobilized target peptide. A lower IC50 value indicates a higher binding affinity.

Peptide SequenceModificationIC50 (nM)% Cross-Reactivity
This compound Target Peptide 10 100%
H-Ala-L-Phe-Ala-OHStereoisomer (L-Phe)5002%
H-Gly-D-Phe-Ala-OHN-terminal Substitution1,2000.83%
H-Ala-D-Phe-Gly-OHC-terminal Substitution8501.18%
H-Ala-D-Tyr-Ala-OHPhenylalanine Analog> 10,000< 0.1%
H-Val-Ala-Ala-Phe-OHUnrelated Peptide> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Test Peptide) x 100

Experimental Protocol: Competitive ELISA [4][5][6]

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of this compound in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at 37°C to prevent non-specific binding. Wash the plate three times.

  • Competition Reaction: In separate tubes, pre-incubate the anti-H-Ala-D-Phe-Ala-OH antibody (at a concentration that gives ~80% of the maximum signal) with serial dilutions of the target peptide and potential cross-reactants for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-peptide mixtures to the coated wells and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: After a final wash, add 100 µL of TMB substrate solution to each well. Stop the reaction after 15-30 minutes with 50 µL of 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the IC50 values and percent cross-reactivity for each peptide.

Workflow Diagram: Competitive ELISA

G cluster_prep Plate Preparation cluster_reaction Competition & Binding cluster_detection Detection p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block Plate p2->p3 r2 Add Mixture to Plate p3->r2 r1 Pre-incubate Antibody with Competing Peptides r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add HRP-Secondary Ab d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Read Absorbance d4->d5 G cluster_setup Setup cluster_cycle Binding Cycle (Repeated for each peptide concentration) cluster_analysis Analysis s1 Activate Sensor Chip (EDC/NHS) s2 Immobilize Antibody s1->s2 s3 Deactivate Surface s2->s3 c1 Inject Peptide (Association) s3->c1 c2 Flow Buffer (Dissociation) c1->c2 c3 Regenerate Chip c2->c3 a1 Fit Sensorgrams to Binding Model c2->a1 c3->c1 a2 Determine ka, kd, KD a1->a2 G cluster_control Control (No Blocking Peptide) cluster_blocked Blocked (Excess Target Peptide) Ab_C Ab Target_C Target Ab_C->Target_C Binds Signal_C Signal Target_C->Signal_C Generates Ab_B Ab Peptide_B Peptide Ab_B->Peptide_B Binds First Target_B Target Ab_B->Target_B Blocked NoSignal_B No Signal Target_B->NoSignal_B No Binding

References

A Comparative Guide to the Synthesis of H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Ala-D-Phe-Ala-OH is a valuable building block in peptidomimetic studies and drug discovery, owing to the presence of the unnatural D-phenylalanine residue which can confer resistance to enzymatic degradation. The efficient and stereochemically pure synthesis of this peptide is crucial for its application. This guide provides a comparative overview of three primary synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis, and Enzymatic Synthesis. We present a summary of their performance based on experimental data for similar short peptides, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Comparative Performance of Synthesis Methods

The choice of synthesis method for this compound depends on the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative metrics for each approach, with data extrapolated from typical results for the synthesis of short peptides.

MetricSolid-Phase Peptide Synthesis (Fmoc/tBu)Solution-Phase Peptide SynthesisEnzymatic Synthesis
Overall Yield 60-80%50-70%>85%[1][2]
Crude Purity >70%[3]Variable, requires purification at each step>95%
Final Purity (after purification) >98%>98%>99%[1]
Synthesis Time (for tripeptide) 1-2 days3-5 days1 day
Scalability Milligram to gramGram to kilogramPotentially large scale
Stereochemical Purity High (some risk of racemization)Higher risk of racemization during couplingsExcellent (highly stereospecific)
Key Advantage Speed and ease of automation[4]Scalability and suitability for large quantitiesHigh yield, purity, and sustainability
Key Disadvantage Higher cost of reagents and resinMore labor-intensive and time-consumingEnzyme availability and substrate specificity

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6]

Materials:

  • Fmoc-Ala-OH, Fmoc-D-Phe-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/triisopropylsilane 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM), DMF, Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of the first amino acid (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH and diisopropylethylamine (DIPEA) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites with methanol.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Ala.

    • Wash the resin thoroughly with DMF.

  • Coupling of the second amino acid (Fmoc-D-Phe-OH):

    • Dissolve Fmoc-D-Phe-OH, DIC, and OxymaPure® in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling for the third amino acid (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step as in step 3.

    • Couple Fmoc-Ala-OH using the same procedure as in step 4.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Ala.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

This classical approach involves coupling amino acids in a homogenous solution, followed by isolation and purification of the intermediate di- and tripeptides.

Materials:

  • Boc-Ala-OH, Boc-D-Phe-OH, H-Ala-OMe

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Sodium hydroxide (NaOH) for ester hydrolysis

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Synthesis of Dipeptide (Boc-D-Phe-Ala-OMe):

    • Dissolve Boc-D-Phe-OH, H-Ala-OMe, EDC, and HOBt in DCM.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the organic layer with dilute acid, base, and brine.

    • Dry the organic phase and evaporate the solvent to obtain the protected dipeptide.

  • Boc Deprotection of Dipeptide:

    • Dissolve the protected dipeptide in DCM and add TFA.

    • Stir for 1-2 hours.

    • Evaporate the solvent to obtain H-D-Phe-Ala-OMe as a TFA salt.

  • Coupling to form Tripeptide (Boc-Ala-D-Phe-Ala-OMe):

    • Couple Boc-Ala-OH with the deprotected dipeptide from the previous step using EDC/HOBt as described in step 1.

    • Purify the protected tripeptide by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the protected tripeptide in a mixture of MeOH and water.

    • Add NaOH and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture and extract the product.

  • Final Boc Deprotection:

    • Remove the N-terminal Boc group using TFA as described in step 2 to yield the final product, this compound.

  • Purification: Purify the final tripeptide by recrystallization or RP-HPLC.

Enzymatic Synthesis

This green chemistry approach utilizes enzymes, such as proteases or engineered ligases, to form peptide bonds with high specificity and yield.[7][8]

Materials:

  • N-terminally protected Alanine derivative (e.g., Z-Ala-OEt)

  • D-Phenylalanine methyl ester (H-D-Phe-OMe)

  • Alanine methyl ester (H-Ala-OMe)

  • Immobilized protease (e.g., Papain or a specific peptide ligase)

  • Buffer solution (e.g., phosphate buffer)

  • Organic co-solvent (optional, e.g., acetonitrile)

Procedure:

  • Synthesis of Dipeptide (Z-Ala-D-Phe-OMe):

    • Dissolve Z-Ala-OEt and H-D-Phe-OMe in a suitable buffer, potentially with a small amount of organic co-solvent to aid solubility.

    • Add the immobilized enzyme and incubate with gentle agitation at a controlled temperature (e.g., 37°C).

    • Monitor the reaction progress by HPLC.

    • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme.

    • Extract the protected dipeptide from the aqueous phase.

  • Ester Hydrolysis (Enzymatic or Chemical):

    • Hydrolyze the methyl ester of the dipeptide to the corresponding carboxylic acid.

  • Coupling to form Tripeptide (Z-Ala-D-Phe-Ala-OMe):

    • Couple the deprotected dipeptide with H-Ala-OMe in a second enzymatic step, similar to step 1.

  • Final Deprotection:

    • Remove the N-terminal protecting group (e.g., Z-group by hydrogenolysis) to yield this compound.

  • Purification: The high purity of the crude product may only require simple purification steps like precipitation or crystallization.

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

SPPS_Workflow Resin Swell Resin Load_Ala Load Fmoc-Ala-OH Resin->Load_Ala Deprotect1 Fmoc Deprotection Load_Ala->Deprotect1 Couple_DPhe Couple Fmoc-D-Phe-OH Deprotect1->Couple_DPhe Deprotect2 Fmoc Deprotection Couple_DPhe->Deprotect2 Couple_Ala Couple Fmoc-Ala-OH Deprotect2->Couple_Ala Deprotect3 Final Fmoc Deprotection Couple_Ala->Deprotect3 Cleave Cleave from Resin Deprotect3->Cleave Purify Precipitate & Purify Cleave->Purify Final_Product This compound Purify->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Solution_Phase_Workflow Couple1 Couple Boc-D-Phe-OH & H-Ala-OMe Purify1 Purify Dipeptide Couple1->Purify1 Deprotect1 Boc Deprotection Couple2 Couple Boc-Ala-OH Deprotect1->Couple2 Purify1->Deprotect1 Purify2 Purify Tripeptide Couple2->Purify2 Hydrolysis Ester Hydrolysis Purify2->Hydrolysis Deprotect2 Final Boc Deprotection Hydrolysis->Deprotect2 Purify3 Final Purification Deprotect2->Purify3 Final_Product This compound Purify3->Final_Product

Caption: Solution-Phase Peptide Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow Couple1 Enzymatic Coupling: Z-Ala-OEt & H-D-Phe-OMe Isolate1 Isolate Dipeptide Couple1->Isolate1 Deprotect_Ester Ester Hydrolysis Isolate1->Deprotect_Ester Couple2 Enzymatic Coupling: with H-Ala-OMe Deprotect_Ester->Couple2 Isolate2 Isolate Tripeptide Couple2->Isolate2 Deprotect_Z Final Z-Deprotection Isolate2->Deprotect_Z Purify Purification Deprotect_Z->Purify Final_Product This compound Purify->Final_Product

Caption: Enzymatic Synthesis Workflow for this compound.

Conclusion

The synthesis of this compound can be successfully achieved by solid-phase, solution-phase, and enzymatic methods.

  • Solid-Phase Peptide Synthesis is ideal for rapid, small-scale synthesis and for generating libraries of analogues, benefiting from well-established automated protocols.[3][4]

  • Solution-Phase Synthesis , while more traditional and labor-intensive, remains the method of choice for large-scale production where cost of goods is a primary concern.[9]

  • Enzymatic Synthesis represents a modern, green alternative that offers superior yields and purity with minimal side reactions, making it an increasingly attractive option as more robust and specific enzymes become commercially available.[10]

The selection of the optimal synthesis strategy will ultimately be guided by the specific requirements of the research or development project, including scale, timeline, budget, and desired purity of the final peptide.

References

A Comparative Guide to the Enzymatic Stability of D-Phe vs. L-Phe Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, a significant hurdle in their clinical translation is their inherent susceptibility to enzymatic degradation, leading to short in vivo half-lives.[1][2] A leading strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural mirror images, D-amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing D-phenylalanine (D-Phe) versus their native L-phenylalanine (L-Phe) counterparts, supported by experimental data and detailed protocols.

The Stereochemical Advantage: Why D-Amino Acids Confer Stability

Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts.[3] They have evolved to recognize and bind specifically to substrates composed of L-amino acids, the exclusive building blocks of proteins in most living organisms. The incorporation of a D-amino acid, such as D-Phe, introduces a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid side chain prevents the peptide from fitting correctly into the protease's active site.[4][5] This poor binding affinity results in a dramatic reduction in the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulation time in the body.[4][6]

Data Presentation: Quantitative Comparison of Stability

The substitution of L-amino acids with D-amino acids has consistently been shown to enhance peptide stability against a wide range of proteases and in biological fluids like plasma and serum. The following table summarizes key findings from various studies.

Peptide DescriptionAssay ConditionL-Amino Acid Peptide StabilityD-Amino Acid Peptide StabilitySource(s)
Cationic Antimicrobial Peptide (Pep05)Trypsin DigestionCompletely degraded within 1 hour>15% remaining after 18 hours[1]
Cationic Antimicrobial Peptide (Pep05)Human Plasma<40% remaining after 8 hours>60% remaining after 24 hours[1]
Short L-PeptidesProteinase K Digestion100% degradation within 4 hours15% remaining after 24 hours[6]
MUC2 Epitope Peptide50% Human SerumSignificant degradation within 24 hoursAlmost completely stable after 96 hours[7]
Arginine-rich Peptide (R4F4)Trypsin & Human SerumEfficacy significantly reducedEfficacy maintained[8][9]

Mandatory Visualization

Mechanism of Protease Resistance

The diagram below illustrates the fundamental principle of D-amino acid-mediated protease resistance. The active site of a typical protease is stereospecific for L-amino acids. An L-Phe containing peptide can bind effectively, leading to its cleavage. In contrast, the mirror-image configuration of a D-Phe residue sterically hinders the peptide from fitting into the active site, preventing enzymatic degradation.

G cluster_0 Protease Interaction cluster_1 L-Phe Peptide cluster_2 D-Phe Peptide Protease {Protease | Active Site (L-specific)} D_Peptide D-Phe Peptide L_Peptide L-Phe Peptide L_Cleavage Cleavage Products L_Peptide->L_Cleavage Binds & is Cleaved D_Stable No Reaction / Stable D_Peptide->D_Stable Steric Hindrance

Caption: Steric hindrance prevents D-Phe peptides from binding to protease active sites.

Experimental Workflow: Peptide Stability Assay

The following workflow outlines the key steps in a typical in vitro plasma stability assay used to compare the degradation rates of different peptides.

arrow arrow A 1. Peptide Incubation Peptide (e.g., 1-10 µM) is incubated in plasma/serum at 37°C. B 2. Time-Point Sampling Aliquots are collected at various intervals (e.g., 0, 0.5, 1, 4, 8, 24h). A->B Shaking C 3. Reaction Quenching Plasma proteins are precipitated to stop enzymatic activity (e.g., with ACN/MeOH). B->C D 4. Sample Clarification Centrifugation/filtration to remove precipitated proteins. C->D E 5. Quantitative Analysis Supernatant is analyzed by RP-HPLC or LC-MS/MS. D->E F 6. Data Interpretation Calculate % remaining peptide vs. time and determine half-life (t½). E->F

Caption: Standard workflow for determining peptide stability in a plasma or serum matrix.

Experimental Protocols

Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common stability assays.

Protocol 1: Peptide Stability in Human Plasma/Serum

This assay determines the half-life of a peptide in a complex biological fluid, simulating in vivo conditions.

1. Materials:

  • Test peptide and control peptide (one known to be stable, one unstable).

  • Pooled human plasma or serum (heparinized or EDTA-treated).

  • Phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).

  • Quenching solution: Acetonitrile (ACN) or a 1:1 (v/v) mixture of ACN and Methanol (MeOH), containing an internal standard for LC-MS analysis.

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v).

  • Thermomixer or incubating water bath set to 37°C.

  • Microcentrifuge tubes and a refrigerated microcentrifuge.

  • Analytical instrument: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[1]

2. Procedure:

  • Preparation: Thaw frozen plasma/serum on ice. To reduce viscosity and enzyme concentration variability, it can be diluted (e.g., 1:1 with DPBS).[10][11] Pre-warm the plasma/serum solution to 37°C.

  • Reaction Initiation: Spike the test peptide into the plasma/serum solution to a final concentration of 1-10 µM.[10][12] Vortex briefly to mix. This is your T=0 starting point.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.[13]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[12]

  • Reaction Termination (Quenching):

    • Organic Solvent Method: Immediately add the aliquot to a tube containing a 2-4x volume of ice-cold quenching solution (e.g., 150 µL ACN/MeOH).[12] Vortex vigorously. This method is often preferred as it is less harsh than acid precipitation.[14]

    • Acid Precipitation Method: Alternatively, add the aliquot to a tube to achieve a final TCA concentration of 3% (w/v) to precipitate proteins.[13]

  • Protein Removal: Incubate the quenched samples on ice for at least 10-20 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial. Analyze the concentration of the remaining intact peptide using RP-HPLC or LC-MS/MS.[1]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 sample (set to 100%). Plot the natural log of the percentage remaining versus time. The slope of this line (k) can be used to calculate the peptide's half-life (t½ = 0.693 / k).[12]

Protocol 2: Stability Against a Specific Protease (e.g., Trypsin)

This assay evaluates a peptide's resistance to a specific, well-characterized protease. Trypsin, which cleaves at the C-terminus of lysine (Lys) and arginine (Arg) residues, is commonly used.[1][15]

1. Materials:

  • Test peptide.

  • Proteomics-grade Trypsin.[16]

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate or Tris-HCl, pH 7.5-8.5.

  • Quenching Solution: e.g., 10% Formic Acid or Acetic Acid.

  • Incubator set to 37°C.

  • Analytical instrument (RP-HPLC or LC-MS/MS).

2. Procedure:

  • Sample Preparation: Dissolve the test peptide in the digestion buffer to a known concentration (e.g., 0.1-1 mg/mL).

  • Enzyme Preparation: Prepare a fresh stock solution of trypsin in an appropriate buffer (e.g., 50 mM acetic acid).[16]

  • Reaction Initiation: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100, w/w).[15]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling & Quenching: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution to lower the pH to <3.0, which inactivates the trypsin.[15]

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of cleavage products.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme added.

Conclusion

References

Comparative Efficacy of H-Ala-D-Phe-Ala-OH: An Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a lack of specific in vitro and in vivo efficacy data for the tripeptide H-Ala-D-Phe-Ala-OH. Consequently, a direct comparison guide based on experimental data cannot be compiled.

This guide, therefore, presents a hypothetical framework for the evaluation of this compound, designed for researchers, scientists, and drug development professionals. It outlines potential therapeutic applications based on the peptide's structural components, details standard experimental protocols for efficacy testing, and provides a template for data presentation and comparison. This framework can serve as a roadmap for future research into the biological activity of this and similar short-chain peptides.

Introduction to this compound: A Structurally Intriguing Tripeptide

This compound is a tripeptide composed of L-Alanine, D-Phenylalanine, and a C-terminal L-Alanine. The presence of a D-amino acid (D-Phenylalanine) is of particular interest in peptide drug design. D-amino acids can confer increased stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer biological half-life and potentially improved therapeutic efficacy in vivo.

Furthermore, a study on the L-isomer of this peptide, H-Ala-L-Phe-Ala-OH, revealed that it preferentially adopts a specific three-dimensional structure in water known as an "inverse gamma-turn".[1] This defined conformation could be crucial for its interaction with biological targets such as receptors or enzymes, potentially leading to higher affinity and specificity. The inclusion of D-Phenylalanine in the peptide of interest may influence its conformational preferences and, consequently, its biological activity.

Given the structural features of this compound, a plausible, yet hypothetical, therapeutic target could be in the realm of pain modulation, as D-Phenylalanine is known to inhibit enkephalinases, enzymes that degrade endogenous opioids (enkephalins).

Hypothetical In Vitro Efficacy Evaluation

To assess the potential of this compound as an analgesic, a series of in vitro assays would be necessary. These assays would aim to determine the peptide's interaction with its putative target and its effect on relevant cell lines.

Quantitative Data Summary: In Vitro Assays
Assay TypeTarget/Cell LineParameter MeasuredHypothetical Result for this compoundHypothetical Result for Alternative (e.g., Morphine)
Enzyme Inhibition Assay Recombinant Human Neprilysin (NEP)IC50 (nM)75 nMNot Applicable
Receptor Binding Assay Human mu-opioid receptor (hMOR) expressing cellsKi (nM)> 10,000 nM1.2 nM
Cell Viability Assay Human neuroblastoma (SH-SY5Y) cellsCC50 (µM)> 100 µM50 µM
cAMP Accumulation Assay hMOR expressing cellsEC50 (nM) for inhibition of forskolin-stimulated cAMPNo significant activity5.4 nM
Detailed Experimental Protocols

Enkephalinase (Neprilysin) Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Neprilysin (NEP).

  • Materials: Recombinant human NEP, fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), this compound, a known NEP inhibitor (e.g., Thiorphan) as a positive control, assay buffer (e.g., 50 mM Tris, pH 7.4).

  • Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • Recombinant human NEP is pre-incubated with varying concentrations of the peptide or control compounds for 15 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be modulated by an enkephalinase inhibitor. By preventing the breakdown of enkephalins, the inhibitor would lead to increased activation of opioid receptors, resulting in an analgesic effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalin_Release Enkephalin Release Enkephalins Enkephalins Enkephalin_Release->Enkephalins Neprilysin Neprilysin (Enkephalinase) Enkephalins->Neprilysin Degradation Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binding & Activation Degradation_Products Inactive Fragments Neprilysin->Degradation_Products H_Ala_D_Phe_Ala_OH This compound H_Ala_D_Phe_Ala_OH->Neprilysin Inhibition Analgesia Analgesic Effect Opioid_Receptor->Analgesia Signal Transduction

Caption: Hypothetical mechanism of action for this compound as an enkephalinase inhibitor.

Hypothetical In Vivo Efficacy Evaluation

Following promising in vitro results, the analgesic efficacy of this compound would be evaluated in a relevant animal model of pain.

Quantitative Data Summary: In Vivo Studies
Animal ModelParameter MeasuredHypothetical Result for this compound (10 mg/kg, i.p.)Hypothetical Result for Alternative (Morphine, 5 mg/kg, s.c.)
Hot Plate Test (Mouse) Latency to paw lick/jump (seconds)Increase of 8 seconds from baselineIncrease of 12 seconds from baseline
Formalin Test (Rat) Reduction in flinching time in phase II (%)60% reduction85% reduction
Chronic Constriction Injury (Rat) Paw withdrawal threshold to von Frey filaments (grams)Increase of 10 grams from baselineIncrease of 15 grams from baseline
Rotarod Test (Mouse) Time on rotating rod (seconds)No significant change from vehicle40% decrease from vehicle
Detailed Experimental Protocols

Hot Plate Test in Mice:

  • Objective: To assess the central analgesic activity of this compound.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Mice are habituated to the testing room for at least 1 hour before the experiment.

    • A baseline latency is determined by placing each mouse on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Mice are randomly assigned to treatment groups: vehicle control, this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally), and positive control (e.g., morphine, 5 mg/kg, subcutaneously).

    • At a predetermined time after drug administration (e.g., 30 minutes), the latency on the hot plate is measured again.

    • The analgesic effect is expressed as the increase in latency from baseline.

Visualization of a Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel peptide therapeutic.

G Peptide_Synthesis Peptide Synthesis & Characterization (this compound) In_Vitro_Screening In Vitro Screening (Enzyme Inhibition, Receptor Binding, Cytotoxicity) Peptide_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) In_Vitro_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (Hot Plate, Formalin Test) In_Vitro_Screening->In_Vivo_Efficacy Lead_Optimization->In_Vitro_Screening Pharmacokinetics Pharmacokinetics & ADME (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Efficacy->Pharmacokinetics Toxicology Preclinical Toxicology (Single-dose and Repeat-dose Toxicity) Pharmacokinetics->Toxicology IND_Submission Investigational New Drug (IND) Application Toxicology->IND_Submission

Caption: A generalized workflow for the preclinical development of a peptide therapeutic.

Conclusion and Future Directions

While there is currently no experimental evidence to support the efficacy of this compound, its chemical structure suggests it may possess interesting biological properties, particularly as a stable peptide with the potential to modulate the enkephalinergic system. The hypothetical framework presented in this guide outlines a standard and robust approach to systematically evaluate its in vitro and in vivo efficacy. Future research, beginning with the foundational in vitro assays, is required to determine if this compound holds any therapeutic promise. Should initial studies yield positive results, further investigation into its mechanism of action, pharmacokinetic profile, and safety will be warranted.

References

Safety Operating Guide

Proper Disposal of H-Ala-D-Phe-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of H-Ala-D-Phe-Ala-OH based on publicly available safety data sheets. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.

I. Essential Safety & Handling Information

This compound is a tripeptide that is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, and while hazardous properties are unlikely when handled appropriately, caution is always advised.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves, such as nitrile rubber, and inspect them before use.[1][2]

  • Eye Protection: Use safety glasses or other eye protection approved under appropriate government standards.[1][2]

  • Respiratory Protection: If dust is generated, use a suitable respirator.[1]

  • Body Protection: A lab coat should be worn. Change any contaminated clothing immediately.[1]

General Hygiene:

  • Wash hands thoroughly after handling the substance.[1]

  • Avoid the formation and inhalation of dust.[2][3]

  • Ensure adequate ventilation in the work area.[2]

II. Spill Management Protocol

In the event of a spill, follow these steps to contain and clean the area:

  • Evacuate and Secure: Advise non-emergency personnel to evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.[1][2]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2] Avoid generating dust during this process.[2][3]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound, whether it is surplus, non-recyclable, or waste material, is to engage a licensed disposal company.[2] Do not dispose of this chemical in regular trash or down the drain.

  • Containerize Waste:

    • Place the waste this compound in a suitable, clearly labeled, and tightly sealed container.

    • For contaminated materials, ensure the container is appropriate for the nature of the contamination.

  • Consult Institutional EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.

    • Provide them with the name of the chemical and any other relevant information.

  • Follow Professional Guidance:

    • The EHS office will provide specific instructions for the collection and disposal of the waste in accordance with regulatory requirements.

    • This will typically involve arranging for pickup by a licensed and certified chemical waste disposal company.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Step 1: Preparation cluster_2 Step 2: Consultation cluster_3 Step 3: Action cluster_4 Forbidden Actions start Identify this compound as waste material prep Place in a suitable, sealed, and clearly labeled container. start->prep forbidden Do NOT dispose of in regular trash or down the drain. start->forbidden consult Contact your institution's Environmental Health & Safety (EHS) Office. prep->consult action Follow EHS instructions for collection by a licensed disposal company. consult->action

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-Ala-D-Phe-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide H-Ala-D-Phe-Ala-OH. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is mandatory to mitigate any potential risks associated with handling chemical compounds.

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound to prevent accidental contact.[2][3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GlassesMust be equipped with side shields and meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) to protect against dust particles.[1][4]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required for incidental contact.[4] For prolonged handling, consider double-gloving. Gloves should be inspected before use and removed immediately if contaminated.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[2][3][4]
Respiratory Protection Dust Mask (optional)Recommended when handling the powdered form of the peptide to avoid inhalation of dust particles.[1][2]

Operational Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[5]

    • Work in a well-ventilated area, and for procedures that may generate dust, use a chemical fume hood or a biosafety cabinet.[2]

    • Ensure all necessary PPE is readily available and in good condition.

  • Weighing and Reconstitution :

    • When weighing the lyophilized powder, perform the task in an area with minimal air currents to prevent dispersal of the dust.

    • For reconstitution, gently add the desired sterile solvent to the vial containing the peptide.[3]

    • Avoid shaking the vial; instead, swirl it gently or vortex at a low speed to dissolve the contents.[3]

  • Storage :

    • Store the lyophilized peptide at –20°C for long-term stability.[3]

    • Once reconstituted, store the solution at 2°C–8°C for short-term use or in aliquots at –20°C or –80°C for long-term storage to avoid repeated freeze-thaw cycles.[2][3]

  • In Case of a Spill or Exposure :

    • Spill : If the powdered peptide is spilled, contain the spill using absorbent materials.[3] Avoid generating dust during cleanup. Clean the area with a suitable disinfectant.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[2][6]

    • Eye Contact : Flush the eyes with water for at least 15 minutes.[2][6]

    • Inhalation : Move to an area with fresh air.[1][6]

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Disposal Plan

Unused this compound and contaminated materials must be disposed of in accordance with institutional and local chemical waste management protocols.

  • Non-Hazardous Waste Stream : Since this compound is not classified as hazardous, it can typically be disposed of in a non-hazardous chemical waste stream.[1]

  • Contaminated Materials : Dispose of contaminated items such as gloves, pipette tips, and vials in designated chemical waste containers.[2]

  • Consult EHS : Always consult with your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines to ensure compliance with all regulations.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Read SDS prep2 Don PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 weigh Weigh Peptide prep3->weigh reconstitute Reconstitute in Solvent weigh->reconstitute storage Store Appropriately reconstitute->storage dispose_waste Dispose of Contaminated Materials reconstitute->dispose_waste dispose_peptide Dispose of Unused Peptide storage->dispose_peptide consult_ehs Consult EHS Guidelines dispose_waste->consult_ehs dispose_peptide->consult_ehs spill Spill Occurs spill_response Contain and Clean Spill spill->spill_response exposure Exposure Occurs exposure_response Follow First-Aid Measures exposure->exposure_response report Report to Supervisor spill_response->report exposure_response->report

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.